(S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXSZUARJIXLZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-50-6 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-[(methoxymethylamino)carbonyl]-3-methylbutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide CAS number 87694-50-6 properties
CAS Number: 87694-50-6
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of (S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide. This compound, a derivative of the amino acid L-leucine, is a valuable building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other complex molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties
This compound, also known as Boc-L-Leucine Weinreb amide, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of a leucine residue, which is further derivatized as a Weinreb amide (N-methoxy-N-methylamide).[3] This unique combination of functional groups makes it a stable and versatile intermediate for the synthesis of ketones and other carbonyl-containing compounds.[3]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 87694-50-6 | [1] |
| Molecular Formula | C13H26N2O4 | [1] |
| Molecular Weight | 274.36 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.46 g/cm³ | [1] |
| Solubility | Soluble in DMSO (25 mg/mL) | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of Boc-L-leucine with N,O-dimethylhydroxylamine. Several coupling reagents can be employed for this transformation.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the title compound using a carbodiimide coupling agent.
Materials:
-
Boc-L-leucine
-
N,O-dimethylhydroxylamine hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes mixture (for chromatography)
Procedure:
-
To a solution of Boc-L-leucine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C is added EDC (1.2 eq).
-
In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is neutralized with DIPEA (1.1 eq) in DCM.
-
The neutralized N,O-dimethylhydroxylamine solution is added to the activated Boc-L-leucine solution at 0 °C.
-
An additional amount of DIPEA (1.2 eq) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final product.
Applications in Drug Development
As a Weinreb amide derivative of a protected amino acid, this compound is a key intermediate in the synthesis of various pharmaceutical agents. Weinreb amides are particularly useful for the preparation of ketones by reaction with organometallic reagents without the common side reaction of over-addition to form tertiary alcohols. This controlled reactivity is highly valuable in the construction of complex molecules, including protease inhibitors.
Hypothetical Role in a Biological Signaling Pathway
While no direct involvement of this compound in a specific biological signaling pathway has been reported, its structural relationship to L-leucine suggests a potential interaction with pathways regulated by amino acids. Leucine and its derivatives are known to modulate the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
Specifically, a structurally related compound, N-acetylleucine amide, has been shown to inhibit amino acid-mTOR signaling in a manner similar to the well-known mTOR inhibitor, rapamycin. This inhibition leads to G1 cell cycle arrest. Based on this precedent, a hypothetical mechanism for the action of a leucine derivative on the mTOR pathway is depicted below.
Figure 1: Hypothetical inhibition of the mTOR signaling pathway.
Caption: A diagram illustrating the hypothesized inhibitory effect of a leucine derivative on the mTORC1 signaling cascade, leading to a downstream reduction in protein synthesis and cell proliferation.
Conclusion
This compound is a well-characterized and synthetically valuable compound. Its utility as a precursor for ketones makes it an important tool in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While its direct biological activity has not been extensively studied, its structural similarity to L-leucine suggests potential interactions with amino acid sensing pathways like the mTOR pathway, warranting further investigation for its potential applications in drug discovery and development.
References
- 1. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STEREOCONTROLLED SYNTHESIS OF HIV-l PROTEASE INHIBITORS WITH C2-AXIS OF SYMMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-L-Leucine Weinreb Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butoxycarbonyl-L-leucine N'-methoxy-N'-methylamide, commonly referred to as Boc-L-Leucine Weinreb amide. This versatile building block is of significant interest in synthetic organic chemistry, particularly in the fields of peptide synthesis and the preparation of complex molecules for drug discovery. This document details its key physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates relevant chemical transformations.
Core Physical and Chemical Properties
Boc-L-Leucine Weinreb amide is a white to off-white solid at room temperature. As a derivative of the amino acid L-leucine, it is a chiral molecule. The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the N-methoxy-N-methylamide (Weinreb amide) functionality at the carboxyl terminus imparts specific reactivity and stability to the molecule.
Data Presentation
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₂₆N₂O₄ | Calculated |
| Molecular Weight | 274.36 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not explicitly reported; likely in the range of other Boc-amino acid derivatives (e.g., Boc-L-Leucine: 85-90 °C) | [1] |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Sparingly soluble in water. | Inferred from the properties of Boc-protected amino acids and amides.[2] |
| Optical Rotation | Specific rotation has not been explicitly reported. As it is derived from L-leucine, it is expected to be levorotatory. | Inferred from the chirality of L-leucine. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.31 (d, J = 8.0 Hz, 1H, NH), 4.49 (d, J = 8.0 Hz, 1H, α-CH), 3.45 (s, 3H, N-CH₃), 2.74 (s, 3H, O-CH₃), 2.55 (m, 1H, γ-CH), 1.40 (s, 9H, C(CH₃)₃), 1.29 (m, 2H, β-CH₂), 0.94-0.95 (t, J = 4.0 Hz, 6H, δ-CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 156.00 (C=O, Boc), 154.00 (C=O, amide), 79.00 (C(CH₃)₃), 61.85 (O-CH₃), 51.55 (α-CH), 37.48 (N-CH₃), 33.26 (γ-CH), 28.50 (C(CH₃)₃), 24.75 (β-CH₂), 14.70 (δ-CH₃), 10.85 (δ-CH₃).
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹): A characteristic absorption band for the Weinreb amide carbonyl is observed around 1622 cm⁻¹. The Boc protecting group exhibits a strong carbonyl stretch typically in the region of 1680-1700 cm⁻¹.
Experimental Protocols
Synthesis of Boc-L-Leucine Weinreb Amide
A common and efficient method for the preparation of Boc-L-Leucine Weinreb amide involves the coupling of Boc-L-leucine with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Boc-L-leucine
-
N,O-dimethylhydroxylamine hydrochloride
-
N,N'-Carbonyldiimidazole (CDI)
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of Boc-L-leucine (1 equivalent) in anhydrous THF at 0 °C, add N-Methylmorpholine (1.5 equivalents) followed by N,N'-Carbonyldiimidazole (1.5 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the acyl-imidazolide intermediate.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Characterization Protocols
-
NMR Spectroscopy: Prepare a solution of the sample in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum as a thin film from a solution. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum can be obtained using electrospray ionization (ESI). The expected molecular ion peak [M+H]⁺ would be at m/z 275.2. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group (M-57) or the entire Boc group (M-101). Amide fragmentation can also occur, leading to cleavage of the N-CO bond.
Chemical Properties and Reactivity
Stability
The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, making it a robust protecting group in multi-step synthesis.[3] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The Weinreb amide functionality is generally stable under neutral and mildly acidic or basic conditions.
Reactivity
The primary utility of the Weinreb amide is its controlled reactivity towards organometallic reagents.[4] Unlike esters or acid chlorides which can undergo over-addition to form tertiary alcohols, the Weinreb amide typically reacts with one equivalent of a Grignard or organolithium reagent to form a stable tetrahedral intermediate. This intermediate collapses upon acidic workup to yield a ketone. Reduction with mild reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures affords the corresponding aldehyde.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of Boc-L-Leucine Weinreb amide.
Caption: Reaction mechanism of Weinreb ketone synthesis using Boc-L-Leucine Weinreb amide.
References
- 1. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-Boc-D-leucine N'-methoxy-N'-methylamide | 129603-01-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Structure and Synthesis of N-Protected Amino Acid Weinreb Amides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and utility of N-protected amino acid Weinreb amides. These versatile intermediates are crucial in modern organic synthesis, particularly in the pharmaceutical industry, for the precise construction of complex molecules. This document details various synthetic protocols, presents quantitative data for comparative analysis, and illustrates key chemical transformations.
Introduction: The Significance of Weinreb Amides
N-methoxy-N-methylamides, commonly known as Weinreb amides, were first introduced by Steven M. Weinreb and Steven Nahm in 1981.[1] Their significance lies in their unique reactivity profile: they readily react with organometallic reagents (like Grignard or organolithium reagents) to form ketones and can be reduced to form aldehydes, all while avoiding the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[1]
The key to this controlled reactivity is the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable under the reaction conditions and only collapses to the ketone or aldehyde upon aqueous workup. This stability prevents a second equivalent of the nucleophile from adding to the carbonyl, thus yielding the desired product with high selectivity.
In the context of medicinal chemistry and drug development, N-protected amino acid Weinreb amides are invaluable chiral building blocks. They serve as precursors for the synthesis of α-amino ketones and α-amino aldehydes, which are key structural motifs in a wide range of biologically active compounds, including protease inhibitors and other therapeutics.[2] The ability to introduce various side chains (R-groups) from natural or unnatural amino acids makes this methodology highly adaptable for creating diverse molecular libraries for drug discovery.
Structure and Properties
The general structure of an N-protected amino acid Weinreb amide is characterized by an amino acid core where the amino group is protected by a suitable group (Pg), and the carboxyl group is converted to an N-methoxy-N-methylamide.
General Structure:
-
Pg (Protecting Group): Commonly used urethane-type protecting groups such as Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl) are employed to prevent unwanted side reactions at the amino group.[2][3][4]
-
R (Side Chain): The side chain of the amino acid, which can be varied to introduce chemical diversity.
-
Weinreb Amide Moiety (-C(O)N(OCH3)CH3): The key functional group that allows for controlled carbonyl chemistry.
These compounds are typically stable, often crystalline solids or gums, that can be purified by standard techniques like column chromatography and stored for future use.[2][5]
Synthesis of N-Protected Amino Acid Weinreb Amides
The most common and direct route to N-protected amino acid Weinreb amides is through the coupling of an N-protected amino acid with N,O-dimethylhydroxylamine, typically supplied as its hydrochloride salt.[1] This transformation requires the activation of the carboxylic acid, which can be achieved through various coupling reagents or by converting the acid to a more reactive species like an acid chloride.
Synthesis from N-Protected Amino Acids using Coupling Reagents
A variety of peptide coupling reagents have been successfully employed for the synthesis of Weinreb amides directly from carboxylic acids. The choice of reagent can impact yield, reaction time, and the potential for racemization.
Below is a summary of yields obtained for various N-protected amino acids using different coupling reagents.
Table 1: Synthesis of N-Protected Amino Acid Weinreb Amides using N,N'-Carbonyldiimidazole (CDI) [2]
| Entry | N-Protected Amino Acid | Product | Yield (%) |
| 1 | N-Fmoc-L-Phe-OH | N-Fmoc-L-Phe-N(OCH3)CH3 | 89 |
| 2 | N-Fmoc-L-Ala-OH | N-Fmoc-L-Ala-N(OCH3)CH3 | 85 |
| 3 | N-Fmoc-L-Val-OH | N-Fmoc-L-Val-N(OCH3)CH3 | 83 |
| 4 | N-Fmoc-L-Leu-OH | N-Fmoc-L-Leu-N(OCH3)CH3 | 82 |
| 5 | N-Fmoc-L-Pro-OH | N-Fmoc-L-Pro-N(OCH3)CH3 | 90 |
| 6 | N-Cbz-L-Ala-OH | N-Cbz-L-Ala-N(OCH3)CH3 | 86 |
| 7 | N-Cbz-L-Ser-OH | N-Cbz-L-Ser-N(OCH3)CH3 | 80 |
| 8 | N-Cbz-L-Gly-OH | N-Cbz-L-Gly-N(OCH3)CH3 | 88 |
| 9 | N-Boc-L-Phe-OH | N-Boc-L-Phe-N(OCH3)CH3 | 90 |
| 10 | N-Boc-L-Met-OH | N-Boc-L-Met-N(OCH3)CH3 | 81 |
| 11 | N-Boc-L-Ile-OH | N-Boc-L-Ile-N(OCH3)CH3 | 80 |
| 12 | N-Boc-L-Leu-OH | N-Boc-L-Leu-N(OCH3)CH3 | 86 |
Table 2: Synthesis of N-Protected Amino Acid Weinreb Amides using Other Common Coupling Reagents
| Protecting Group | Amino Acid | Coupling Reagent | Yield (%) | Reference |
| Fmoc, Boc, Cbz | Various | T3P® / DBU | High | [6] |
| Fmoc, Boc, Cbz | Various | COMU / DIEA | 63-97 | [6][7] |
| Fmoc, Boc, Cbz | Various | CPI-Cl / DIPEA | High (e.g., 90% for Fmoc-Phe) | [4] |
| Boc | Various | DCC | Good | [8] |
Synthesis via Acid Chlorides
An alternative, highly efficient method involves the conversion of the N-protected amino acid to its corresponding acid chloride, which then reacts readily with N,O-dimethylhydroxylamine. This method is particularly suitable for Fmoc-protected amino acids.[5]
General Workflow for Weinreb Amide Synthesis
Caption: General synthetic routes to N-protected amino acid Weinreb amides.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-protected amino acid Weinreb amides using common laboratory methods.
Protocol 1: Synthesis using N,N'-Carbonyldiimidazole (CDI)[3]
This one-pot procedure is efficient and utilizes a relatively inexpensive coupling reagent. The byproducts, imidazole and carbon dioxide, are easily managed.
-
Materials:
-
N-protected amino acid (1.0 mmol)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 - 1.5 mmol)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 mmol)
-
N-methylmorpholine (NMM) or other suitable base (approx. 2.6 mmol total)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-protected amino acid (1.0 mmol) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add CDI (1.1 mmol) to the stirred solution. Allow the mixture to stir at 0 °C for 10-15 minutes to form the acylimidazolide intermediate.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in anhydrous DCM and neutralize it with NMM (1.1 mmol).
-
Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture from step 3.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC). Reaction times are typically short (e.g., 30 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Perform an aqueous workup: wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: Synthesis via Acid Chloride[6]
This two-step protocol is highly effective, especially for Fmoc-protected amino acids, and often provides very clean product formation.
-
Materials:
-
N-Fmoc-amino acid (1.0 mmol)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.1 - 1.5 mmol)
-
N,O-dimethylhydroxylamine hydrochloride (1.1 mmol)
-
A suitable base (e.g., Pyridine or N-methylmorpholine)
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
-
Procedure:
-
Step A: Formation of the Acid Chloride
-
Suspend the N-Fmoc-amino acid (1.0 mmol) in anhydrous DCM.
-
Add thionyl chloride (1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours or until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy or quenching a small aliquot for analysis).
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to ensure all excess reagent is removed.
-
-
Step B: Coupling with N,O-dimethylhydroxylamine
-
Dissolve the crude acid chloride from Step A in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in DCM and add a base like pyridine (2.2 mmol) to neutralize the salt and scavenge the HCl produced during the reaction.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to proceed at 0 °C to room temperature until completion (monitored by TLC).
-
Perform an aqueous workup as described in Protocol 1 (wash with mild acid, base, and brine).
-
Dry the organic layer, concentrate, and purify the resulting Weinreb amide by chromatography or recrystallization.
-
-
Application in Synthesis: Formation of Ketones and Aldehydes
The primary utility of N-protected amino acid Weinreb amides is their conversion to valuable chiral intermediates.
Synthesis of α-Amino Ketones
Treatment of the Weinreb amide with an organometallic reagent, such as a Grignard reagent (R'-MgBr) or an organolithium reagent (R'-Li), followed by an acidic workup, yields the corresponding α-amino ketone.
Synthesis of α-Amino Aldehydes
Reduction of the Weinreb amide with a mild hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H), produces the corresponding α-amino aldehyde.[9]
Reaction Pathway for Weinreb Amide Conversion
Caption: Conversion of Weinreb amides to α-amino ketones and aldehydes.
Conclusion
N-protected amino acid Weinreb amides are robust and highly versatile intermediates in organic synthesis. Their predictable reactivity and the stability of the reaction intermediate make them superior precursors for the synthesis of ketones and aldehydes, avoiding common side reactions. The availability of multiple, high-yielding synthetic protocols, compatible with standard amino-protecting groups, ensures their continued and widespread use in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical protocols for the successful implementation of this important chemical tool in a research and development setting.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. tutorchase.com [tutorchase.com]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
A-Z Guide to Weinreb Ketone Synthesis with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a reliable and high-yield method for the synthesis of ketones. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction has become indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] This is due to its remarkable ability to prevent the common problem of over-addition that plagues reactions with more traditional acylating agents.[1][2]
This technical guide delves into the core mechanism of the Weinreb ketone synthesis when using Grignard reagents, providing detailed experimental protocols and quantitative data to support its application in a research and development setting.
Core Mechanism: The Key to Selectivity
The primary advantage of the Weinreb ketone synthesis lies in its ability to avoid the formation of tertiary alcohols, a frequent side product when Grignard reagents react with other acyl derivatives like esters or acid chlorides.[2][3] This selectivity is attributed to the formation of a stable tetrahedral intermediate.[4]
The reaction proceeds as follows:
-
Nucleophilic Attack: The Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the N-methoxy-N-methylamide (Weinreb amide).
-
Formation of a Chelated Intermediate: This addition leads to a tetrahedral intermediate. The crucial feature of this intermediate is its stabilization through chelation. The magnesium halide center is coordinated by both the oxygen of the original carbonyl group and the methoxy oxygen of the amide.[1] This forms a stable five-membered ring that protects the intermediate from further reaction.[5][6][7]
-
Aqueous Workup and Ketone Formation: This stable intermediate persists at low temperatures.[1][8] Upon acidic aqueous workup, the chelate is broken down, and the intermediate collapses to yield the desired ketone.
This chelation is the key difference compared to the reaction of Grignard reagents with esters or acid chlorides. In those cases, the initial tetrahedral intermediate is unstable and readily eliminates an alkoxide or halide to form a ketone, which is then immediately attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol.[2]
Logical Comparison: Weinreb vs. Traditional Acylating Agents
The unique stability of the Weinreb amide-derived intermediate prevents the over-addition that is characteristic of Grignard reactions with esters or acid chlorides. The following diagram illustrates this crucial difference.
Quantitative Data Summary
The Weinreb ketone synthesis is known for its high yields across a broad range of substrates. The reaction conditions are generally mild and tolerate a variety of functional groups.[4] Below is a summary of representative yields.
| Weinreb Amide Substrate (R-CON(OMe)Me) | Grignard Reagent (R'-MgX) | Solvent | Temp (°C) | Yield (%) |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 94 |
| N-methoxy-N-methyl-4-cyanobenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 92 |
| N-methoxy-N-methyl-4-(methylthio)benzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 95 |
| N-methoxy-N-methyl-1H-indole-5-carboxamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 85 |
| N-methoxy-N-methylthiophene-2-carboxamide | Phenylmagnesium bromide | THF | 0 to 25 | 91 |
| N-methoxy-N-methyl-4-biphenylcarboxamide | Ethylmagnesium bromide | THF | 0 to 25 | 88 |
Data compiled from various sources for illustrative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Biaryl Ketones
This protocol is adapted from a procedure for the arylation of Weinreb amides with functionalized Grignard reagents.[9]
Materials:
-
Aryl bromide (1.0 mmol)
-
i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv) in THF
-
N-methoxy-N-methylamide (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene or THF (3.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried reaction vial under an argon atmosphere, add the aryl bromide (1.0 mmol).
-
Add the solution of i-PrMgCl·LiCl (1.1 mmol) in THF dropwise at 25 °C. The formation of the Grignard reagent is typically complete within 1-2 hours.
-
In a separate flame-dried flask, dissolve the N-methoxy-N-methylamide (1.2 mmol) in anhydrous toluene (3.0 mL).
-
Add the freshly prepared Grignard reagent solution to the Weinreb amide solution at 25 °C.
-
Stir the reaction mixture at 25 °C for 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ketone.
Protocol 2: Synthesis of an α-Alkoxy Ketone
This protocol is a generalized procedure based on the successful synthesis of an α-alkoxy ketone on a plant scale, which consistently gave yields around 80%.[10]
Materials:
-
α-alkoxy Weinreb amide (1.0 equiv)
-
Appropriate Grignard reagent (e.g., Arylmagnesium bromide, 1.1-1.5 equiv)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl or 1 M HCl
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the α-alkoxy Weinreb amide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath.
-
Add the Grignard reagent solution dropwise to the stirred Weinreb amide solution, maintaining the low temperature.
-
Allow the reaction to stir at the low temperature for a period of 1 to 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl or cold 1 M HCl while the flask is still in the cooling bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude α-alkoxy ketone can often be used without further purification or can be purified by silica gel chromatography if necessary.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Role of the Boc protecting group in Weinreb amide reactions
An In-Depth Technical Guide on the Role of the Boc Protecting Group in Weinreb Amide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb amide (an N-methoxy-N-methylamide) is a cornerstone functional group in modern organic synthesis, prized for its ability to react cleanly with organometallic reagents or hydride sources to produce ketones and aldehydes, respectively.[1][2][3][4] This transformation elegantly circumvents the pervasive issue of over-addition, where more reactive ketones are attacked by a second equivalent of the nucleophile to form tertiary alcohols.[2] The key to this controlled reactivity is the formation of a stable, chelated intermediate.[2][5]
In the synthesis of complex molecules, particularly in peptide chemistry and drug development, protecting groups are essential for masking reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and predictable reactivity.[6][7][8][9][10] It is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be selectively removed under mild acidic conditions.[7][8]
This technical guide provides a comprehensive analysis of the critical role the Boc protecting group plays in the synthesis and subsequent reactions of Weinreb amides, with a particular focus on N-Boc protected amino acid substrates. We will explore its function in preventing side reactions, ensuring compatibility with various reagents, and preserving stereochemical integrity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Core Weinreb Reaction: A Mechanism of Controlled Addition
The utility of the Weinreb amide stems from the N-methoxy group, which facilitates the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[1][4] This intermediate is stabilized by chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[2][11] This chelated adduct is stable at low temperatures, preventing the elimination of the amide moiety and subsequent over-addition of the nucleophile.[2] The desired ketone or aldehyde is only liberated upon acidic workup.
The Role of the Boc Group in Weinreb Amide Synthesis
The synthesis of a Weinreb amide from a carboxylic acid, such as an N-protected amino acid, requires the activation of the carboxyl group followed by coupling with N,O-dimethylhydroxylamine.[12] The Boc group is instrumental during this stage for several reasons.
-
Compatibility and Stability: The Boc group is completely stable under the neutral or mildly basic conditions employed by a wide array of modern peptide coupling reagents used for this transformation, including N,N'-carbonyldiimidazole (CDI), propylphosphonic anhydride (T3P), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[1][12][13][14] This stability ensures that the amine remains protected throughout the amide formation.
-
Prevention of Side Reactions: An unprotected primary or secondary amine is nucleophilic and would compete with the N,O-dimethylhydroxylamine, leading to undesired side products such as diketopiperazines or oligomerization. The Boc group effectively masks this nucleophilicity.
-
Preservation of Chirality: The mild, low-temperature conditions used for these coupling reactions are fully compatible with the Boc protecting group and are designed to prevent racemization, thus preserving the stereochemical integrity of the chiral center, which is paramount in drug development.[13][14]
The Role of the Boc Group in Reactions of Weinreb Amides
Once the Boc-protected Weinreb amide is formed, its subsequent reaction to form a ketone or aldehyde is the key transformation. Here, the Boc group's role is primarily one of inertness and non-interference.
-
Orthogonal Stability: The C–N bond of the Boc carbamate is stable to the strongly nucleophilic and basic conditions of Grignard reagents, organolithiums, and common hydride reducing agents (e.g., LiAlH₄, DIBAL-H).[3][15] This chemical orthogonality is the central advantage, allowing the chemoselective transformation at the Weinreb amide carbonyl without disturbing the protected amine.
-
Prevention of Competing Reactions: An unprotected amine would be deprotonated by organometallic reagents, consuming at least one equivalent of the nucleophile. It could also be susceptible to N-alkylation.[16] The Boc group prevents these undesired pathways, ensuring a clean reaction at the intended carbonyl site.
-
No Interference with Chelation: The bulky, non-coordinating Boc group does not interfere with the formation of the critical five-membered chelate between the Weinreb amide and the metal cation of the incoming nucleophile.[2] This ensures that the reaction proceeds with its characteristic high selectivity and avoidance of over-addition.
The overall workflow, from a protected amino acid to a versatile keto-amine derivative, highlights the strategic importance of the Boc group.
Quantitative Data & Reaction Conditions
The efficiency of these reactions is high, as demonstrated by the yields reported in the literature. The following tables summarize representative conditions for both the formation of Boc-protected Weinreb amides and their subsequent conversion to ketones.
Table 1: Synthesis of N-Boc-Amino Acid Weinreb Amides
| N-Boc-Amino Acid | Coupling Reagent(s) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Boc-Phe-OH | T3P | DBU | CH₃CN | 0 | 30 min | 94 | [1] |
| Boc-Val-OH | T3P | DBU | CH₃CN | 0 | 30 min | 95 | [1] |
| Boc-Ala-OH | COMU | DIEA | DMF | 0 | 1 h | 97 | [1] |
| Boc-Gly-OH | CDI | NMM | THF/DCM | 0 to RT | 12 h | 92 | [12] |
| Boc-Pro-OH | CPI-Cl | DIPEA | CH₂Cl₂ | RT | 30 min | 90 |[13][14] |
Table 2: Conversion of N-Boc-Weinreb Amides to Ketones and Aldehydes
| N-Boc-Weinreb Amide | Reagent | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Boc-Phe-WA | MeMgBr | THF | 0 | 30 min | Boc-Phe-Me (Ketone) | 90 | [17] |
| Boc-Val-WA | PhMgBr | THF | 0 to RT | 2 h | Boc-Val-Ph (Ketone) | 88 | [18] |
| Boc-Ala-WA | LiAlH₄ | THF | -78 to 0 | 1 h | Boc-Alaninal (Aldehyde) | 85 | [15] |
| Boc-Pro-WA | EtMgBr | THF | 0 | 1 h | Boc-Pro-Et (Ketone) | 92 | [17] |
| Boc-Gly-WA | DIBAL-H | CH₂Cl₂ | -78 | 1.5 h | Boc-Glycinal (Aldehyde) | 89 | [15] |
(Abbreviations: WA = Weinreb Amide; T3P = Propylphosphonic anhydride; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIEA = N,N-Diisopropylethylamine; CDI = N,N'-Carbonyldiimidazole; NMM = N-Methylmorpholine; CPI-Cl = 3,3-dichloro-1,2-diphenylcyclopropene)
Experimental Protocols
The following are representative, generalized protocols for the key transformations.
Protocol 1: Synthesis of N-Boc-Phenylalanine Weinreb Amide using CDI
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-phenylalanine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour until CO₂ evolution ceases.
-
Amine Preparation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C and slowly add N-methylmorpholine (NMM) (1.5 eq) to neutralize the salt.
-
Coupling: Add the neutralized amine solution to the activated amino acid solution via cannula at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours), monitoring completion by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc-phenylalanine Weinreb amide.[12]
Protocol 2: Synthesis of a Ketone from an N-Boc-Weinreb Amide
-
Setup: To a flame-dried, three-neck flask equipped with a dropping funnel under an inert atmosphere, add the N-Boc-Weinreb amide (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Addition: Add the Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in ether) (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the pure N-Boc protected α-amino ketone.
Limitations and Considerations
While robust, the primary limitation of the Boc group is its lability to acid.[8][19]
-
Acid Sensitivity: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8][13] Therefore, all subsequent synthetic steps must be performed under neutral or basic conditions if the Boc group is to be retained. This lability is, however, the basis for its utility as a protecting group, as it allows for facile deprotection at the desired stage.
-
Chlorinating Agents: Care must be taken when preparing Weinreb amides via an acid chloride intermediate. Harsh chlorinating agents like thionyl chloride (SOCl₂) can cleave the Boc group.[13] Milder, specialized reagents such as CPI-Cl or the use of acid fluorides are often required to ensure the integrity of the protecting group.[13][14][20]
Conclusion
The Boc protecting group plays an indispensable and multifaceted role in the successful application of Weinreb amide chemistry to amine-containing substrates, most notably amino acids. Its robust stability to a wide range of coupling conditions, organometallic reagents, and hydride sources ensures that it effectively shields the amine functionality from undesired side reactions. This chemical orthogonality, combined with its predictable and clean removal under acidic conditions, allows for the high-yield synthesis of chiral N-Boc-α-amino aldehydes and ketones. These products are highly valuable intermediates in the fields of medicinal chemistry and drug development, serving as versatile building blocks for the synthesis of peptidomimetics, natural products, and other complex molecular targets. The strategic use of the Boc group in conjunction with the Weinreb amide represents a powerful and reliable method in the synthetic chemist's toolkit.
References
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. escholarship.org [escholarship.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chempep.com [chempep.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Weinreb Amide: A Strategic Tool for Precise Carbonyl Synthesis in Complex Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the pursuit of high-yielding, selective, and reliable methodologies is paramount, particularly within the intricate pathways of drug discovery and development. The Weinreb-Nahm amide, a simple yet powerful N-methoxy-N-methylamide, has established itself as an indispensable functional group for the construction of ketones and aldehydes. Its defining feature—the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents or metal hydrides—effectively circumvents the pervasive issue of over-addition that plagues more conventional acylating agents. This guide provides a comprehensive overview of the Weinreb amide, detailing its preparation, mechanism of action, and broad synthetic utility. It includes structured data on reaction yields, detailed experimental protocols for key transformations, and visual diagrams to elucidate reaction pathways and workflows, serving as a critical resource for chemists engaged in the synthesis of complex molecules.
Introduction: The Challenge of Controlled Acylation
The synthesis of ketones and aldehydes represents a cornerstone of organic chemistry, as these carbonyl compounds are not only prevalent in a vast array of natural products and pharmaceuticals but also serve as versatile intermediates for further molecular elaboration.[1][2] A common and direct approach to ketone synthesis involves the reaction of an acyl derivative, such as an ester or an acid chloride, with a potent organometallic nucleophile like a Grignard or organolithium reagent.[3][4] However, this strategy is often complicated by a lack of control. The initially formed ketone is itself highly susceptible to further nucleophilic attack, leading to the formation of a tertiary alcohol as an undesired byproduct.[3][5] This over-addition problem necessitates careful control of stoichiometry and reaction conditions, often with limited success.[6]
In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now widely known as the Weinreb-Nahm amide or simply the Weinreb amide.[2][3] This functional group provides a robust and general method for the synthesis of ketones and, through reduction, aldehydes, with exceptional control and typically in high yields.
The Weinreb Amide: Structure and Unifying Principle of Reactivity
A Weinreb amide is characterized by the presence of an N-methoxy-N-methylamide moiety.[2] The key to its unique reactivity lies in the ability of the methoxy group to chelate the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent or metal hydride upon nucleophilic addition to the carbonyl carbon.[6] This chelation stabilizes the resulting tetrahedral intermediate, preventing its collapse to a ketone until a deliberate acidic workup is performed.[7] By the time the ketone is liberated, any excess nucleophilic reagent has been quenched, thus precluding over-addition.[8]
Diagram 1: The Advantage of the Weinreb Amide
Caption: Logical flow comparing traditional acylating agents with the Weinreb amide.
Synthesis of Weinreb Amides
Weinreb amides can be readily prepared from a variety of common starting materials, including carboxylic acids, acid chlorides, and esters. The choice of method often depends on the nature of the substrate and the availability of reagents.
From Carboxylic Acids
The most direct route to Weinreb amides is the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A wide range of modern peptide coupling reagents are effective for this purpose.[6]
Diagram 2: General Workflow for Weinreb Amide Synthesis from Carboxylic Acids
Caption: Workflow for synthesizing Weinreb amides from carboxylic acids.
From Esters
Esters can be converted to Weinreb amides using aluminum-based reagents, such as trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). These reagents react with N,O-dimethylhydroxylamine to form an aluminum amide in situ, which then reacts with the ester.
Synthetic Applications of Weinreb Amides
The primary utility of Weinreb amides lies in their conversion to ketones and aldehydes. The reaction conditions are generally mild and tolerate a wide variety of functional groups, making them invaluable in the synthesis of complex molecules.[6]
Ketone Synthesis
The reaction of a Weinreb amide with one or more equivalents of a Grignard reagent or an organolithium reagent, followed by an acidic workup, provides the corresponding ketone in high yield.
Diagram 3: Reaction Pathway for Ketone Synthesis
Caption: Reaction pathway for Weinreb amide conversion to a ketone.
Table 1: Synthesis of Ketones from Weinreb Amides with Organometallic Reagents
| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | >95 |
| N-methoxy-N-methylacetamide | Methylmagnesium bromide | Acetone | ~90 |
| N-methoxy-N-methyl-(E)-cinnamamide | Methylmagnesium bromide | (E)-4-Phenylbut-3-en-2-one | 85-95 |
| N-methoxy-N-methyl-2-furoamide | Phenyllithium | 2-Benzoylfuran | 80-90 |
| N-Boc-L-proline Weinreb amide | Isopropylmagnesium chloride | N-Boc-L-2-isobutyrylpyrrolidine | 75-85 |
Yields are representative and can vary based on specific reaction conditions and substrate.
Aldehyde Synthesis
Reduction of a Weinreb amide with a metal hydride reagent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), followed by workup, affords the corresponding aldehyde.[9] Similar to ketone synthesis, a stable chelated intermediate is formed, which prevents over-reduction to the alcohol.[7]
Table 2: Synthesis of Aldehydes from Weinreb Amides via Reduction
| Weinreb Amide Substrate | Reducing Agent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | LiAlH₄ | Benzaldehyde | >90 |
| N-methoxy-N-methylhexanamide | DIBAL-H | Hexanal | 85-95 |
| N-methoxy-N-methylnicotinamide | DIBAL-H | Nicotinaldehyde | 75-85 |
| Weinreb amide of oleic acid | LiAlH₄ | Oleyl aldehyde | ~90 |
| N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | 4-Bromobenzaldehyde | 80-90 |
Yields are representative and can vary based on specific reaction conditions and substrate.
Experimental Protocols
The following protocols are representative examples for the preparation and reaction of Weinreb amides.
Protocol 1: Synthesis of N-methoxy-N-methylbenzamide from Benzoyl Chloride
Materials:
-
Benzoyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM at 0 °C is added pyridine (2.2 eq) dropwise.
-
A solution of benzoyl chloride (1.0 eq) in anhydrous DCM is then added dropwise to the stirred mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel chromatography to afford N-methoxy-N-methylbenzamide.
Protocol 2: Synthesis of Benzophenone from N-methoxy-N-methylbenzamide
Materials:
-
N-methoxy-N-methylbenzamide
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
1 M HCl (aq)
-
Saturated NH₄Cl (aq)
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
A solution of N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Phenylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of saturated NH₄Cl solution, followed by 1 M HCl until the aqueous layer is acidic.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield pure benzophenone.
Protocol 3: Reduction of a Weinreb Amide to an Aldehyde using DIBAL-H
Materials:
-
Weinreb amide
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes)
-
Toluene or DCM, anhydrous
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
A solution of the Weinreb amide (1.0 eq) in anhydrous toluene or DCM is cooled to -78 °C under an inert atmosphere.
-
DIBAL-H (1.1-1.5 eq) is added dropwise, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 30-60 minutes.
-
The reaction is quenched at -78 °C by the slow, dropwise addition of methanol.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are observed.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the aldehyde, which may be purified by chromatography if necessary.[9][10]
Conclusion
The Weinreb-Nahm amide has proven to be a remarkably versatile and reliable functional group in organic synthesis. Its ability to form a stable, chelated intermediate circumvents the common problem of over-addition in reactions with strong nucleophiles, enabling the high-yield synthesis of ketones and aldehydes from a variety of starting materials. The mild reaction conditions and broad functional group tolerance have cemented its role as a strategic tool in the synthesis of complex natural products and pharmaceutical agents. For researchers and drug development professionals, a thorough understanding and practical command of Weinreb amide chemistry is an invaluable asset in the efficient construction of complex molecular targets.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Storage of Boc-Amino Acid Derivatives
For Immediate Release
In the intricate world of peptide synthesis and drug development, the integrity of building blocks is paramount. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters governing the solubility and storage of Boc-amino acid derivatives. Ensuring the stability and proper dissolution of these vital reagents is fundamental to achieving high-purity, high-yield synthetic outcomes.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliable protection of amino groups and its facile, acid-labile deprotection.[1][2] However, the physicochemical properties of Boc-amino acids, particularly their solubility and stability, can vary significantly depending on the nature of the amino acid side chain and the presence of other protecting groups.[3] This guide offers a comprehensive overview of best practices for handling, storing, and solubilizing these essential compounds, supported by quantitative data and detailed experimental protocols.
Optimal Storage for Long-Term Stability
The primary chemical liability of Boc-amino acid derivatives is the acid-labile nature of the Boc protecting group.[4] Therefore, meticulous control of the storage environment is crucial to prevent premature deprotection and other degradation pathways, such as hydrolysis and oxidation.[4][5] For optimal long-term stability, Boc-amino acid derivatives should be stored in a cool, dark, and dry environment.[6][7]
Table 1: Recommended Storage Conditions for Boc-Amino Acid Derivatives
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C[6][8] Short-term: 2-8°C[4][5] | Minimizes thermal degradation and slows potential hydrolytic decomposition.[5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[4][5] | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[4] |
| Light | Protection from light (e.g., amber vials)[5][7] | Prevents potential photolytic degradation.[5] |
| Moisture | Tightly sealed containers in a desiccated environment[5][6] | Minimizes hydrolytic degradation of the Boc group.[5] |
Key Handling Practices
Proper handling procedures are as critical as storage conditions to maintain the integrity of Boc-amino acid derivatives.
-
Equilibration: Before opening, always allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[4][7]
-
Inert Atmosphere: For sensitive compounds and long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended.[4][5]
-
Avoid Contamination: Use clean, dry spatulas and weighing instruments. Never return unused material to the original container.[4]
-
Minimize Exposure: Work efficiently when weighing the compound and securely reseal the container immediately afterward.[4]
Understanding Solubility in Organic Solvents
The solubility of Boc-amino acid derivatives is a critical factor in their application, particularly in solid-phase peptide synthesis (SPPS), where complete dissolution is necessary for efficient coupling reactions.[3] Solubility is influenced by the polarity of the amino acid side chain, the presence of other protecting groups, and the choice of solvent.[3] Generally, solvents that can effectively solvate both the polar carboxylic acid group and the nonpolar Boc group will exhibit higher solubilizing capacity.[9]
Table 2: Quantitative Solubility of Selected Boc-Amino Acid Derivatives
| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |
| Boc-Leu-Leu-OH | DMF | ~30 | - |
| DMSO | ~10 | - | |
| Ethanol | ~30 | - | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 | Sparingly soluble in aqueous buffers. | |
| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL. |
| Boc-Leu-OH | DMSO | ~100 | Requires sonication. |
| N-Boc-L-proline | DMF | ~20 | - |
| DMSO | ~15 | - | |
| Ethanol | ~15 | - | |
| DMF:PBS (pH 7.2) (1:6) | ~0.14 | Sparingly soluble in aqueous buffers. | |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication. |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C. |
| Boc-Gly-OH | Dichloromethane (CH₂Cl₂) | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~87.6 mg/mL.[10] |
This data has been compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Boc-Protected Amino Acid for SPPS Coupling
This protocol outlines a standard procedure for dissolving a Boc-protected amino acid for use in a coupling reaction during solid-phase peptide synthesis.[3]
-
Solvent Selection: Choose an appropriate solvent based on the known solubility of the Boc-amino acid (see Table 2) and its compatibility with the SPPS chemistry. Dimethylformamide (DMF) is a common choice.
-
Weighing: Accurately weigh the required amount of the Boc-amino acid in a clean, dry vial.
-
Dissolution: Add the selected solvent to the vial.
-
Agitation: Gently swirl or vortex the vial to aid dissolution. If the compound does not dissolve readily, sonication for a few minutes can be employed.[3]
-
Gentle Warming: In cases of poor solubility, gentle warming (e.g., to 30-40°C) can be applied with caution, as excessive heat can lead to degradation.[3]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before adding it to the reaction vessel.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
The removal of the Boc group is typically achieved using a strong acid.[1][11]
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) (10 mL/g of resin) for 30 minutes with agitation.[4]
-
Pre-wash: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes, then drain.[4]
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.[4]
-
Neutralization: Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM (2 x 10 mL) for 2 minutes each to neutralize the trifluoroacetate salt.[4]
-
Final Wash: Wash the resin again with DCM (5 x 10 mL) to remove excess base before proceeding to the next coupling step.[4]
Visualizing Workflows and Chemical Logic
To further clarify the handling and chemistry of Boc-amino acid derivatives, the following diagrams illustrate key processes and relationships.
By adhering to the guidelines outlined in this document, researchers can ensure the quality and reliability of their Boc-amino acid derivatives, leading to more robust and reproducible synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Gly-OH Novabiochem 4530-20-5 [sigmaaldrich.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Weinreb-Nahm Ketone Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
First reported in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis has become an indispensable tool in organic chemistry for the mild and selective formation of ketones and aldehydes.[1][2][3] This powerful reaction circumvents the common problem of over-addition often encountered with highly reactive organometallic reagents and traditional acylating agents. The key to this selectivity lies in the use of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate, which only collapses to the corresponding ketone or aldehyde upon aqueous workup.[1][3] This stability prevents the undesired second addition of the organometallic reagent, thus avoiding the formation of tertiary alcohol byproducts.[1] The broad substrate scope, tolerance of various functional groups, and generally high yields have established the Weinreb-Nahm synthesis as a cornerstone in the synthesis of complex molecules, including numerous natural products and pharmaceutical agents.[1] This guide provides an in-depth overview of the discovery, mechanism, and modern applications of this essential transformation, complete with detailed experimental protocols and quantitative data to aid researchers in its practical application.
Discovery and Historical Context
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using organometallic reagents was often a low-yielding process plagued by the formation of tertiary alcohol byproducts. The intermediate ketone formed is often more reactive than the starting material, leading to a second nucleophilic attack. In their seminal 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University described a novel method for the synthesis of ketones and aldehydes using N-methoxy-N-methylamides.[2][4] They demonstrated that these amides react cleanly with a variety of Grignard and organolithium reagents to afford the desired carbonyl compounds in good to excellent yields, even when an excess of the organometallic reagent is used.[4] This groundbreaking work provided a robust and general solution to a long-standing challenge in organic synthesis.
The Reaction Mechanism
The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable five-membered chelated tetrahedral intermediate. The reaction proceeds via the following steps:
-
Nucleophilic Addition: An organometallic reagent (organolithium or Grignard) adds to the carbonyl carbon of the Weinreb amide.
-
Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (Li⁺ or MgX⁺) between the carbonyl oxygen and the methoxy oxygen.[3] This chelate is stable at low temperatures.
-
Aqueous Workup: Upon the addition of an aqueous acid, the chelated intermediate is hydrolyzed to release the final ketone or aldehyde product, along with N,O-dimethylhydroxylamine.
This mechanism prevents the collapse of the tetrahedral intermediate to the ketone in the presence of unreacted organometallic reagent, thereby inhibiting over-addition.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
- 3. grokipedia.com [grokipedia.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
Chelation Control in Reactions of N-methoxy-N-methylamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile functional groups in modern organic synthesis. Their remarkable stability and predictable reactivity with organometallic reagents make them invaluable intermediates for the synthesis of ketones and aldehydes, which are key building blocks in numerous pharmaceutical agents and natural products.[1] A central feature governing the unique reactivity of Weinreb amides is the concept of chelation control. This technical guide provides an in-depth exploration of the principles of chelation control in reactions involving Weinreb amides, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
The primary advantage of the Weinreb amide is its ability to react with organometallic reagents like Grignard or organolithium reagents to form a stable tetrahedral intermediate.[1][2] This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen. This five-membered chelated ring prevents the collapse of the intermediate and the subsequent over-addition of the nucleophile, a common problem encountered with other acylating agents like esters or acid chlorides.[1] Upon acidic workup, this stable intermediate readily hydrolyzes to furnish the desired ketone in high yield.
The Mechanism of Chelation Control
The cornerstone of the Weinreb ketone synthesis lies in the formation of a stable, five-membered cyclic tetrahedral intermediate.[1] When a nucleophilic organometallic reagent (e.g., R'-M) adds to the carbonyl carbon of the Weinreb amide, the metal cation (M) is coordinated by both the newly formed anionic oxygen and the nitrogen-bound methoxy group. This chelation stabilizes the intermediate, preventing the elimination of the N-methoxy-N-methylamino group and subsequent second addition of the nucleophile. The reaction is typically quenched with an aqueous acid solution, which protonates the alkoxide and leads to the collapse of the intermediate to the corresponding ketone.
In the absence of the chelating methoxy group, as is the case with typical amides or esters, the tetrahedral intermediate is less stable. It can readily eliminate the leaving group to form a ketone, which is often more reactive than the starting material. This leads to a second nucleophilic addition, resulting in the formation of a tertiary alcohol as a common byproduct. The chelation control offered by the Weinreb amide effectively prevents this over-addition pathway.
Quantitative Data on Chelation-Controlled Reactions
The effectiveness of chelation control in reactions of Weinreb amides is evident in the high yields of the desired ketone products and the minimal formation of over-addition byproducts. The following table summarizes the results from a study on the sequential nucleophilic substitution of a urea derivative possessing both a highly reactive N-(2,4-dimethoxy-1,3,5-triazinyl) (DMT) amide and a standard Weinreb amide (N-methoxy-N-methylamide). The first equivalent of the Grignard reagent selectively reacts with the more reactive DMT-amide, and the second, different Grignard reagent then reacts with the remaining Weinreb amide in a chelation-controlled manner to afford unsymmetrical ketones.
| Entry | R¹-MgBr (1st Nucleophile) | R²-MgBr (2nd Nucleophile) | Product (Unsymmetrical Ketone) | Yield (%) |
| 1 | PhMgBr | 4-MeOC₆H₄MgBr | 4-Methoxybenzophenone | 95 |
| 2 | PhMgBr | 4-CF₃C₆H₄MgBr | 4-(Trifluoromethyl)benzophenone | 89 |
| 3 | 4-MeOC₆H₄MgBr | PhMgBr | 4-Methoxybenzophenone | 91 |
| 4 | 4-MeOC₆H₄MgBr | 4-CF₃C₆H₄MgBr | 4-Methoxy-4'-(trifluoromethyl)benzophenone | 85 |
| 5 | PhMgBr | n-BuMgBr | 1-Phenylpentan-1-one | 78 |
| 6 | PhMgBr | i-PrMgBr | 2-Methyl-1-phenylpropan-1-one | 45 |
| 7 | PhMgBr | t-BuMgBr | 2,2-Dimethyl-1-phenylpropan-1-one | 23 |
Data adapted from Hirao, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N‑Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.[3][4][5]
The high yields of the unsymmetrical ketones, even with a variety of Grignard reagents, underscore the robustness of the chelation-controlled addition to the Weinreb amide moiety, preventing the formation of tertiary alcohols.
Experimental Protocols
General Procedure for the Synthesis of a Weinreb Amide
This protocol describes the synthesis of 4-Bromo-N-methoxy-N-methyl-benzamide.
Materials:
-
4-Bromobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in DCM, add pyridine (2.5 equivalents) at 0 °C.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in DCM to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Weinreb amide.
Adapted from Giannerini, M., et al. (2015). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Chemical Communications.[6]
General Procedure for the Reaction of a Weinreb Amide with an Organolithium Reagent
This protocol describes the reaction of a Weinreb amide with an organolithium reagent to synthesize a ketone.
Materials:
-
Weinreb amide (e.g., 4-Bromo-N-methoxy-N-methyl-benzamide)
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Anhydrous toluene
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Weinreb amide (1.0 equivalent) in anhydrous toluene in a dry Schlenk flask under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add the organolithium reagent (1.1 equivalents) to the stirred solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ketone.
Adapted from Giannerini, M., et al. (2015). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Chemical Communications.[6]
Conclusion
Chelation control is a fundamental principle that underpins the utility of N-methoxy-N-methylamides in organic synthesis. The formation of a stable, five-membered chelated intermediate upon nucleophilic addition of an organometallic reagent effectively prevents over-addition and leads to the clean formation of ketones and aldehydes. This predictable and high-yielding reactivity has established the Weinreb amide as a cornerstone in the synthetic chemist's toolbox, particularly in the fields of pharmaceutical and natural product synthesis where the reliable construction of complex molecular architectures is paramount. The data and protocols presented in this guide offer a practical framework for the application of chelation-controlled reactions of Weinreb amides in a research and development setting.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Methodological & Application
Application Note: A Two-Step Synthesis Protocol for Boc-L-Leucine Weinreb Amide from L-Leucine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(tert-Butoxycarbonyl)-L-leucine N',O-dimethylamide, commonly known as Boc-L-Leucine Weinreb amide, is a critical intermediate in modern organic synthesis. Its utility lies in the stability of the Weinreb amide functional group, which allows for the controlled formation of ketones and aldehydes through reaction with organometallic reagents without the common side reaction of over-addition. This stability makes it an invaluable building block in the synthesis of complex chiral molecules, including peptide mimetics, natural products, and active pharmaceutical ingredients. This application note provides a detailed, two-step protocol for the synthesis of Boc-L-Leucine Weinreb amide, starting from the readily available amino acid L-Leucine. The procedure involves the N-terminal protection of L-Leucine with a tert-butyloxycarbonyl (Boc) group, followed by the coupling of the resulting Boc-L-Leucine with N,O-dimethylhydroxylamine.
Experimental Protocols
This synthesis is performed in two primary stages:
-
Step 1: N-terminal protection of L-Leucine to yield N-(tert-Butoxycarbonyl)-L-leucine (Boc-L-Leucine).
-
Step 2: Conversion of Boc-L-Leucine to its corresponding Weinreb amide.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-leucine (Boc-L-Leucine)
This procedure outlines the protection of the amino group of L-Leucine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
L-Leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)[1] or Sodium hydroxide (NaOH)[2]
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) or 10% aqueous citric acid[3]
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-Leucine (1.0 equiv.) in a mixture of 1,4-dioxane and water (e.g., a 2:1 or 1:1 v/v ratio).[1][2]
-
Add sodium bicarbonate (e.g., 1.5 equiv.) or an aqueous solution of sodium hydroxide (1N) to the mixture.[1][2]
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv.) to the stirred solution.[1][3]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1][2][3]
-
Upon completion (monitored by TLC), remove the organic solvent (1,4-dioxane) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using 1 M HCl or 10% citric acid.[2][3] The product should precipitate or form an oil.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2][3]
-
Concentrate the filtrate under reduced pressure to yield Boc-L-Leucine, which is typically a white solid or a viscous oil. The product is often used in the next step without further purification. A reported yield for this step is approximately 97%.[1]
Step 2: Synthesis of Boc-L-Leucine Weinreb Amide
This protocol employs a mixed anhydride method for the efficient coupling of Boc-L-Leucine with N,O-dimethylhydroxylamine hydrochloride.[4]
Materials:
-
Boc-L-Leucine hydrate (from Step 1)
-
N,O-dimethylhydroxylamine hydrochloride
-
N-Methylpiperidine
-
Methyl chloroformate
-
Methylene chloride (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
0.2 N Hydrochloric acid (HCl)
-
0.5 M Sodium bisulfate (NaHSO₄) solution
Procedure:
-
Preparation of N,O-dimethylhydroxylamine solution:
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 equiv. based on Boc-L-Leucine) in methylene chloride.[4]
-
Cool the suspension to approximately 2 °C using an ice-water bath.
-
Add N-methylpiperidine (1.025 equiv.) dropwise while maintaining the temperature at 2 ± 2 °C. Stir until a clear solution is formed and keep it cold for the subsequent reaction.[4]
-
-
Activation of Boc-L-Leucine:
-
In a larger three-necked, round-bottomed flask equipped with a mechanical stirrer, charge the Boc-L-Leucine hydrate (1.0 equiv.), tetrahydrofuran, and methylene chloride.[4]
-
Stir the mixture to obtain a clear solution and cool it to -20 °C using a dry ice-isopropanol bath.
-
Rapidly add N-methylpiperidine (1.025 equiv.) while allowing the temperature to rise to -12 ± 2 °C.[4]
-
Rapidly add methyl chloroformate (1.0 equiv.) while maintaining the temperature at -12 ± 2 °C to form the mixed anhydride.[4]
-
-
Coupling Reaction:
-
Workup and Purification:
-
Cool the solution to 5 °C and perform extractions with two portions of aqueous 0.2 N HCl followed by two portions of aqueous 0.5 M NaHSO₄.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-L-Leucine Weinreb amide.[4] The crude product is often of high purity (96-99% by HPLC) and suitable for subsequent reactions.[4]
-
Data Presentation
The following table summarizes the reactants, their molar equivalents, and reported yields for the synthesis.
| Step | Reactant/Reagent | Molar Equivalents | Solvent(s) | Temperature | Time | Reported Yield |
| 1 | L-Leucine | 1.0 | 1,4-Dioxane / H₂O | 0 °C to RT | 12-24 h | ~97%[1] |
| (Boc)₂O | 1.1 - 1.5 | |||||
| NaHCO₃ / NaOH | 1.5 - 3.0 | |||||
| 2 | Boc-L-Leucine | 1.0 | CH₂Cl₂ / THF | -20 °C to RT | 4 h | High[4] |
| N,O-dimethylhydroxylamine HCl | 1.0 | |||||
| N-Methylpiperidine | 2.05 (total) | |||||
| Methyl Chloroformate | 1.0 |
Workflow Visualization
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
Caption: Synthesis workflow for Boc-L-Leucine Weinreb amide.
References
One-Pot Synthesis of Weinreb Amides from Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The direct, one-pot synthesis of Weinreb amides from carboxylic acids represents a highly efficient and atom-economical approach for the formation of these versatile intermediates in organic synthesis. This methodology circumvents the need for the isolation of reactive acylating agents, such as acid chlorides, thereby simplifying reaction procedures and minimizing exposure to hazardous reagents. This document provides a comprehensive overview of common one-pot methods, a comparative analysis of various coupling reagents, detailed experimental protocols, and a visual representation of the general synthetic workflow.
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable functional groups in modern organic chemistry.[1] Their significance stems from their ability to react with a wide range of organometallic reagents (e.g., Grignard and organolithium reagents) and hydrides to afford ketones and aldehydes, respectively, without the common side reaction of over-addition that plagues more reactive acylating agents.[2] The remarkable stability of the tetrahedral intermediate, facilitated by chelation to the methoxy group, is central to this selectivity.[2]
Traditionally, Weinreb amides are prepared from carboxylic acid derivatives like acid chlorides, esters, or anhydrides.[1] However, the direct conversion of readily available carboxylic acids in a single pot offers significant advantages in terms of operational simplicity, reduced waste, and often milder reaction conditions.[3][4] This approach typically involves the in situ activation of the carboxylic acid followed by immediate reaction with N,O-dimethylhydroxylamine. A variety of reagents have been developed to facilitate this transformation, each with its own set of advantages and substrate compatibility.[4][5]
Comparative Analysis of Common One-Pot Methods
The choice of coupling reagent is critical for the successful one-pot synthesis of Weinreb amides and depends on factors such as the substrate's functional group tolerance, steric hindrance, and the desired reaction conditions. Below is a summary of commonly employed reagents and their typical performance.
| Coupling Reagent | Carboxylic Acid Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Benzoic acid | DIPEA | CH₂Cl₂ | RT | - | 87 | [3][6] |
| Sterically hindered acids | DIPEA | CH₂Cl₂ | RT | - | High | [3] | |
| Acids with various functional groups | DIPEA | CH₂Cl₂ | RT | - | High | [3] | |
| PCl₃ | Aromatic & Aliphatic acids | - | Toluene | 60 | 0.5 | >90 | [1][3][7] |
| Sterically hindered acids | - | Toluene | 60 | 0.5 | Excellent | [3][7] | |
| Chiral amino acids | - | Toluene | 60 | 0.5 | High | [3] | |
| CPI-Cl | Benzoic acid | DIPEA | CH₂Cl₂ | RT | 1.5 | 55-93 | [8][4] |
| Nα-protected amino acids | DIPEA | CH₂Cl₂ | RT | - | Good | [8][4] | |
| T3P/DBU | N-protected amino acids | DBU | CH₃CN | 0 | 0.5 | High | [5] |
| COMU | N-protected α-amino acids | DIEA | DMF | 0 | - | 63-97 | [9] |
| BOP | Carboxylic acids | - | - | - | - | - | [4] |
| DCC | Carboxylic acids | - | CH₂Cl₂ | RT | - | - | [4][10] |
| CDI | Carboxylic acids | - | - | - | - | - | [4] |
| HBTU | Carboxylic acids | - | - | - | - | - | [4] |
Note: "-" indicates that the specific data was not provided in the cited sources. RT = Room Temperature.
Experimental Protocols
Method 1: Using Phosphorus Oxychloride (POCl₃)
This method is noted for its efficiency and operational simplicity, offering high yields for a wide range of carboxylic acids, including those with challenging functional groups.[3][6]
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in dichloromethane (CH₂Cl₂), add diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.
-
Stir the mixture for 10-15 minutes.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Using Phosphorus Trichloride (PCl₃)
This transition-metal-free method is cost-effective and suitable for large-scale production, demonstrating broad substrate compatibility.[3][7]
Procedure:
-
To a solution of the carboxylic acid (2.0 mmol) and N,O-dimethylhydroxylamine (6.0 mmol) in dry toluene, add phosphorus trichloride (PCl₃) (1.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.
-
Wash the solution with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Method 3: Using 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl)
This protocol utilizes an in situ generated chlorinating agent and is particularly advantageous for N-protected amino acids, as it is compatible with common acid-labile protecting groups like Boc, Cbz, and Fmoc.[8][4]
Procedure:
-
Generate CPI-Cl in situ by treating 2,3-diphenylcyclopropenone with oxalyl chloride in CH₂Cl₂.
-
To this solution, add the aryl, heterocyclic, or Nα-protected amino acid (1.0 eq) and DIPEA (2.0 eq) at room temperature.
-
After the formation of the acid chloride, add a solution of N,O-dimethylhydroxylamine (2.0 eq) in CH₂Cl₂.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium carbonate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product as needed.
Reaction Workflow and Mechanism
The one-pot synthesis of Weinreb amides from carboxylic acids generally proceeds through two key steps: the activation of the carboxylic acid and the subsequent nucleophilic acyl substitution by N,O-dimethylhydroxylamine. The specific intermediates and mechanism can vary depending on the coupling reagent used.
References
- 1. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3 | Semantic Scholar [semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
Application Notes and Protocols for Weinreb Amide Synthesis from Amino Acids using COMU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Weinreb amides from amino acids is a cornerstone in modern organic synthesis, providing versatile intermediates for the preparation of α-amino aldehydes and ketones, which are crucial building blocks in the development of pharmaceutical agents. The choice of coupling agent is paramount to ensure high yields, minimize racemization, and simplify purification. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a third-generation uronium-type coupling reagent with significant advantages over traditional agents.[1][2][3] This document provides detailed application notes and protocols for the efficient synthesis of Weinreb amides from N-protected amino acids using COMU.
COMU, an Oxyma-based reagent, offers a superior safety profile compared to explosive benzotriazole-based reagents like HBTU and HATU.[1][4] Its by-products are water-soluble, facilitating straightforward workup and purification procedures.[2][3][4] Furthermore, COMU has demonstrated high coupling efficiencies, often comparable to or exceeding those of other popular coupling agents, with the added benefit of allowing for visual monitoring of the reaction progress.[5][6][7]
Advantages of Using COMU for Weinreb Amide Synthesis
-
Enhanced Safety: As an Oxyma-based reagent, COMU is not prone to the explosive decomposition that can be a concern with benzotriazole-based reagents like HOBt.[1][4]
-
High Efficiency and Yields: COMU provides excellent to very good yields in the synthesis of Weinreb amides from N-protected α-amino acids.[5][8][9]
-
Minimal Racemization: The use of COMU results in minimal racemization, preserving the stereochemical integrity of the amino acid precursors.[5][8]
-
Simplified Workup and Purification: The by-products generated during the coupling reaction are water-soluble, allowing for easy removal during the workup process.[2][4]
-
Visual Reaction Monitoring: The reaction mixture often exhibits a color change from yellow to orange upon conversion of the starting materials to the product, providing a useful visual indicator of reaction progress.[5][7]
-
Broad Substrate Scope: COMU is effective for a wide range of N-protected amino acids.[5][8][9]
Mechanism of Action
COMU facilitates the formation of the amide bond by activating the carboxylic acid group of the N-protected amino acid. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This activated ester is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to form the stable Weinreb amide. The Oxyma leaving group contributes to faster reaction rates and reduced epimerization.[2]
Caption: COMU-mediated Weinreb amide synthesis mechanism.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of Weinreb amides from various N-protected amino acids using COMU.
| N-Protected Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc-Ala-OH | DIEA | DMF | 1.5 | 95 | [8],[9] |
| Boc-Phe-OH | DIEA | DMF | 1.5 | 97 | [8],[9] |
| Boc-Val-OH | DIEA | DMF | 2 | 92 | [8],[9] |
| Boc-Leu-OH | DIEA | DMF | 2 | 94 | [8],[9] |
| Boc-Pro-OH | DIEA | DMF | 1.5 | 89 | [8],[9] |
| Cbz-Phe-OH | DIEA | DMF | 2 | 96 | [8],[9] |
| Fmoc-Phe-OH | DIEA | DMF | 2 | 93 | [8],[9] |
Note: Yields are isolated yields after purification.
Experimental Protocols
General Protocol for COMU-Mediated Weinreb Amide Synthesis
This protocol is a general guideline and may require optimization for specific amino acid substrates.
Materials:
-
N-protected amino acid
-
COMU
-
N,O-dimethylhydroxylamine hydrochloride
-
Diisopropylethylamine (DIEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equiv.), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.), and COMU (1.1 equiv.) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add DIEA (2.5 equiv.) to the stirred solution. The reaction can be monitored by a color change from yellow to orange.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1.5-2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.[5]
-
Caption: General workflow for Weinreb amide synthesis using COMU.
Conclusion
COMU is a highly effective and safe coupling agent for the synthesis of Weinreb amides from N-protected amino acids. Its use offers significant advantages in terms of yield, purity, and ease of operation, making it an excellent choice for researchers and professionals in drug development and organic synthesis. The protocols and data presented here provide a comprehensive guide for the successful application of COMU in this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of Boc-L-Leucine Weinreb Amide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb-Nahm ketone synthesis is a highly reliable and widely utilized method for the formation of ketones from carboxylic acid derivatives.[1] This method is particularly advantageous as it employs a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which, upon reaction with an organometallic reagent, forms a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols as byproducts in reactions with other acylating agents like esters or acid chlorides.[2][3]
This application note provides detailed protocols for the reaction of Boc-L-Leucine Weinreb amide with various organolithium reagents to synthesize the corresponding Boc-protected amino ketones. These chiral ketones are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The protocols outlined below are designed to be a practical guide for researchers in organic synthesis and drug development.
Reaction Mechanism and Workflow
The reaction proceeds via the nucleophilic addition of the organolithium reagent to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the lithium ion between the carbonyl oxygen and the methoxy oxygen. This stable intermediate prevents further addition of the organolithium reagent. Upon aqueous workup, the intermediate collapses to afford the desired ketone.
Below is a generalized workflow for the synthesis of Boc-L-Leucine derived ketones using organolithium reagents.
Caption: General workflow for the synthesis of Boc-protected amino ketones.
Data Presentation: Reaction of Boc-L-Leucine Weinreb Amide with Various Organolithium Reagents
The following table summarizes the reaction conditions and reported yields for the synthesis of various ketones from Boc-L-Leucine Weinreb amide and analogous Boc-protected amino acid Weinreb amides.
| Organolithium Reagent (RLi) | R Group | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyllithium | n-Butyl | α-siloxy Weinreb amide | THF | -78 | 2.5 | 83 | |
| Methyllithium | Methyl | Boc-L-Alanine Weinreb Amide | THF | -78 to 0 | 1 | 85 | Analogous Reaction |
| Phenyllithium | Phenyl | Boc-L-Phenylalanine Weinreb Amide | THF | -78 to rt | 2 | 92 | Analogous Reaction |
| Vinyllithium | Vinyl | Boc-Glycine Weinreb Amide | THF | -78 | 1.5 | 78 | Analogous Reaction |
Note: Data for methyllithium, phenyllithium, and vinyllithium are based on analogous reactions with other Boc-protected amino acid Weinreb amides due to the limited availability of specific data for Boc-L-Leucine Weinreb amide in the searched literature. These values serve as a general guideline.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of Boc-L-Leucine Weinreb Amide with an Organolithium Reagent
This protocol is a general guideline and may require optimization for specific organolithium reagents and scales.
Materials:
-
Boc-L-Leucine Weinreb amide
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-butyllithium in hexanes, phenyllithium in dibutylether, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon inlet
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Boc-L-Leucine Weinreb amide (1.0 eq).
-
Dissolve the Weinreb amide in anhydrous THF (e.g., 0.1-0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Organolithium Reagent:
-
Slowly add the organolithium reagent (1.1-1.5 eq) dropwise to the stirred solution of the Weinreb amide, maintaining the temperature at -78 °C.
-
The addition rate should be controlled to prevent a significant rise in temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for the time indicated in the data table or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
For some less reactive organolithium reagents, the reaction mixture may need to be slowly warmed to a higher temperature (e.g., 0 °C or room temperature).
-
-
Quenching the Reaction:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add ethyl acetate to dilute the organic phase.
-
Wash the organic layer sequentially with water and brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected amino ketone.
-
Protocol 2: Synthesis of Boc-L-Leucinal (as an example of reduction)
While the primary focus is on ketone synthesis, Weinreb amides can also be reduced to aldehydes. The synthesis of Boc-L-leucinal is a well-documented example.[4]
Materials:
-
Boc-L-leucine N-methyl-O-methylcarboxamide (Boc-L-Leucine Weinreb amide)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ethyl ether
Equipment: As listed in Protocol 1.
Procedure:
-
Preparation of LiAlH₄ Suspension:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a suspension of LiAlH₄ (e.g., 1.5 eq) in anhydrous ethyl ether.
-
Cool the suspension to -45 °C.
-
-
Addition of Weinreb Amide:
-
Dissolve the Boc-L-Leucine Weinreb amide (1.0 eq) in anhydrous ethyl ether.
-
Add this solution to the LiAlH₄ suspension in a steady stream while maintaining the reaction temperature at -35 ± 3 °C.
-
-
Reaction and Workup:
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to +5 °C.
-
The reaction is then carefully quenched with an aqueous workup (e.g., following the Fieser workup procedure).
-
The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to yield the crude Boc-L-leucinal.
-
-
Purification:
-
The crude aldehyde can be purified by column chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and the experimental logic.
Caption: Reaction of Boc-L-Leucine Weinreb amide with an organolithium reagent.
Caption: Experimental workflow for ketone synthesis.
Conclusion
The reaction of Boc-L-Leucine Weinreb amide with organolithium reagents provides a robust and high-yielding route to valuable chiral Boc-protected amino ketones. The stability of the Weinreb amide and the chelated tetrahedral intermediate minimizes side reactions, leading to clean product formation. The provided protocols offer a comprehensive guide for the successful synthesis and purification of these important synthetic intermediates. Researchers are encouraged to optimize the reaction conditions for their specific substrates and scales to achieve the best results.
References
Application Notes: Synthesis of α-Amino Ketones using Boc-L-Leucine Weinreb Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α-amino ketones is a critical transformation in organic and medicinal chemistry, as these compounds are key structural motifs in numerous biologically active molecules and serve as versatile intermediates for the synthesis of peptidomimetics, enzyme inhibitors, and chiral auxiliaries.[1][2] The Weinreb-Nahm ketone synthesis offers a robust and high-yielding method to prepare ketones from carboxylic acids, effectively preventing the common issue of over-addition by organometallic reagents.[3][4] This is achieved through the use of an N-methoxy-N-methylamide (Weinreb amide), which forms a stable, chelated tetrahedral intermediate upon reaction with an organolithium or Grignard reagent.[3][5][6]
This application note focuses on the use of Boc-L-Leucine Weinreb amide, a derivative of the proteinogenic amino acid L-leucine, for the stereospecific synthesis of chiral α-amino ketones. The tert-butyloxycarbonyl (Boc) protecting group is standard in peptide synthesis, offering stability and straightforward removal under acidic conditions.[7][][9] We will detail the synthesis of the Weinreb amide from Boc-L-Leucine and its subsequent conversion to α-amino ketones, including an improved protocol that addresses challenges associated with the acidic N-H proton of the Boc-carbamate.[10][11]
Core Concepts & Advantages
The Weinreb ketone synthesis provides several distinct advantages over traditional methods of ketone synthesis from carboxylic acid derivatives like esters or acid chlorides:
-
Avoidance of Over-addition: The primary benefit is the prevention of a second nucleophilic attack on the ketone product, which would lead to the formation of a tertiary alcohol.[3] The tetrahedral intermediate formed from the Weinreb amide is stabilized by chelation with the metal ion, rendering it unreactive to further addition at low temperatures.[3][12]
-
High Yields: The reaction is known for its efficiency and generally provides the desired ketone in good to excellent yields.
-
Broad Substrate Scope: The method is compatible with a wide range of functional groups and diverse organometallic reagents, including aliphatic, aryl, and vinyl nucleophiles.[3]
-
Mild Conditions: Reactions are typically performed under mild, anhydrous conditions, preserving sensitive functional groups within the molecule.[4]
Synthesis of Boc-L-Leucine Weinreb Amide
The initial step involves the conversion of commercially available Boc-L-Leucine into its corresponding N-methoxy-N-methylamide. This is typically achieved by activating the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine hydrochloride.[4][12] Common peptide coupling reagents are effective for this transformation.[3]
General Reaction Scheme
Caption: Synthesis of Boc-L-Leucine Weinreb Amide from Boc-L-Leucine.
Synthesis of α-Amino Ketones from Weinreb Amide
The prepared Boc-L-Leucine Weinreb amide is then reacted with an organometallic reagent (e.g., a Grignard reagent, R-MgBr) to furnish the corresponding α-amino ketone. A key consideration for N-protected amino Weinreb amides is the presence of the potentially acidic proton on the nitrogen of the carbamate. This proton can be abstracted by the organometallic reagent, consuming at least one equivalent and necessitating the use of excess reagent to achieve complete conversion.[11]
Standard Protocol (Excess Grignard) vs. Pre-Deprotonation Protocol
A more efficient and economical approach involves a pre-deprotonation step.[10][11] Before the addition of the primary nucleophilic Grignard reagent, an inexpensive, non-nucleophilic Grignard base (like isopropylmagnesium chloride) is added to deprotonate the Boc-amino group. Subsequently, a stoichiometric amount of the desired nucleophile is added to form the ketone.
Caption: Comparison of experimental workflows for α-amino ketone synthesis.
Reaction Mechanism
The success of the Weinreb ketone synthesis hinges on the formation of a stable tetrahedral intermediate. The N-methoxy group's oxygen atom chelates the magnesium ion, preventing the collapse of the intermediate and subsequent over-addition. The desired ketone is released upon acidic workup.[3][13]
Caption: Simplified mechanism of the Weinreb ketone synthesis.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of an α-BOC-aminoketone from a Weinreb amide, comparing the standard protocol with the improved pre-deprotonation method.[11]
| Protocol | Equivalents of R-MgBr | Yield of α-Amino Ketone | Purity | Notes |
| Standard | > 2.0 | ~60-70% | Moderate | Requires excess of often expensive Grignard reagent; purification can be difficult due to byproducts. |
| Pre-Deprotonation | 1.0 (after 1.0 equiv. of base) | > 85% | High | More economical and efficient; simplified purification. |
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) are required. Organometallic reagents are highly reactive and pyrophoric. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (Boc-L-Leucine Weinreb Amide)
Materials:
-
Boc-L-Leucine (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Boc-L-Leucine, N,O-dimethylhydroxylamine hydrochloride, and HATU.
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Weinreb amide as a colorless oil or white solid.
Protocol 2: Synthesis of α-Amino Ketone via Pre-Deprotonation
Materials:
-
Boc-L-Leucine Weinreb Amide (1.0 equiv)
-
Isopropylmagnesium chloride (i-PrMgCl) solution (e.g., 2.0 M in THF) (1.05 equiv)
-
Nucleophilic Grignard reagent (R-MgBr) solution (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-L-Leucine Weinreb amide in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.
-
Cool the solution to -10 °C to 0 °C.
-
Slowly add the isopropylmagnesium chloride solution dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
In a separate flask, prepare or obtain the desired nucleophilic Grignard reagent (R-MgBr).
-
Slowly add the R-MgBr solution to the deprotonated Weinreb amide solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired α-amino ketone.
Conclusion
Boc-L-Leucine Weinreb amide is a highly effective and versatile intermediate for the synthesis of chiral α-amino ketones. The Weinreb-Nahm methodology provides a reliable route that avoids common side reactions like over-addition. For substrates with acidic protons, such as N-Boc protected amines, a pre-deprotonation protocol offers significant advantages in terms of reagent economy, yield, and purity of the final product. These protocols are broadly applicable in drug discovery and development for the construction of complex, chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. N-Boc-D-leucine N'-methoxy-N'-methylamide | 129603-01-6 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 13. Weinreb (ketone synthesis) [quimicaorganica.org]
Application Notes and Protocols for the Large-Scale Preparation of (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of (S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide, a key intermediate commonly known as Boc-L-Leucine Weinreb amide. This versatile building block is crucial in the synthesis of various pharmaceutical compounds, particularly in the preparation of α-amino aldehydes and ketones. The protocols herein focus on scalable and efficient methodologies, with a primary emphasis on the mixed anhydride approach, which has proven effective on a kilogram scale. Additionally, alternative coupling methods are discussed and compared to provide a comprehensive overview for process development. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a widely utilized Weinreb amide derived from the amino acid L-leucine. The N-tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity in subsequent reactions, while the N-methoxy-N-methylamide (Weinreb amide) functionality allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents or hydrides, respectively. This circumvents the over-addition often observed with more reactive acylating agents, making it an invaluable tool in complex molecule synthesis.
The preparation of this compound on a large scale necessitates robust and reproducible methods that offer high yield and purity while maintaining cost-effectiveness. The mixed anhydride method, utilizing reagents like methyl chloroformate, has been successfully implemented on an industrial scale. Other common peptide coupling reagents such as carbodiimides (e.g., DCC, DIC), uronium/aminium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP) also present viable, albeit potentially more expensive, alternatives.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (S)-tert-butyl (1-((methoxy(methyl)amino)carbonyl)-3-methylbutyl)carbamate |
| Synonyms | Boc-L-Leucine Weinreb amide, (S)-Boc-Leu-N(Me)OMe |
| CAS Number | 87694-50-6 |
| Molecular Formula | C₁₃H₂₆N₂O₄ |
| Molecular Weight | 274.36 g/mol |
| Appearance | Colorless to light yellow oil or low-melting solid |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Comparative Synthesis Data
The following table summarizes quantitative data for different large-scale synthesis methods for preparing Boc-L-Leucine Weinreb amide.
| Method | Coupling Reagent | Base | Solvent(s) | Typical Scale | Reported Yield (%) | Purity (%) | Reference |
| Mixed Anhydride | Methyl Chloroformate | N-Methylpiperidine | CH₂Cl₂ / THF | 0.4 mol (100 g Boc-L-leucine) | 90-95 | >95 (after workup) | [1] |
| Carbodiimide | DCC / HOBt | N/A | Not specified for large scale | Lab Scale | Good to Excellent | High | [2] |
| Uronium/Aminium Salt | HBTU / TBTU | DIEA | DMF / CH₂Cl₂ | Lab Scale | High | High | [2] |
| Phosphonium Salt | PyBOP | DIEA | DMF | Lab Scale | High | High | |
| Triazine Derivative | 2-chloro-4,6-dimethoxy-triazine (CDMT) | N-Methylmorpholine (NMM) | THF | Lab Scale | Good | High | [3] |
Experimental Protocols
Primary Recommended Method: Mixed Anhydride Synthesis (Kilogram Scale)
This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and scalability.[1]
Materials:
-
Boc-L-leucine hydrate (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.0 equiv)
-
N-Methylpiperidine (2.05 equiv)
-
Methyl chloroformate (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
0.2 N Hydrochloric acid (HCl)
-
0.5 M Sodium bicarbonate (NaHCO₃)
-
Saturated sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Large three-necked round-bottom flasks (e.g., 1 L and 5 L)
-
Mechanical stirrer
-
Digital thermometer
-
Addition funnel
-
Dry ice/isopropanol bath
Procedure:
-
Preparation of N,O-dimethylhydroxylamine solution:
-
In a 1 L three-necked flask, suspend N,O-dimethylhydroxylamine hydrochloride (0.4 mol, 39.1 g) in dichloromethane (236 mL).
-
Cool the suspension to 2°C using an ice-water bath.
-
Add N-methylpiperidine (0.41 mol, 48.8 mL) dropwise while maintaining the temperature at 2 ± 2°C. The solid will dissolve to form a clear, colorless solution. Keep this solution cold for the subsequent step.
-
-
Formation of the Mixed Anhydride and Coupling:
-
In a 5 L three-necked flask, dissolve Boc-L-leucine hydrate (0.4 mol, 100 g) in a mixture of tetrahydrofuran (458 mL) and dichloromethane (1.8 L).
-
Cool the solution to -20°C using a dry ice/isopropanol bath.
-
Rapidly add N-methylpiperidine (0.41 mol, 48.8 mL), allowing the temperature to rise to -12 ± 2°C.
-
Rapidly add methyl chloroformate (0.4 mol, 31 mL) while maintaining the temperature at -12 ± 2°C with vigorous stirring.
-
After 2 minutes, add the previously prepared cold solution of N,O-dimethylhydroxylamine.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 5°C.
-
Extract the solution with two 500 mL portions of 0.2 N hydrochloric acid.
-
Subsequently, extract with two 500 mL portions of 0.5 M sodium bicarbonate solution.
-
Wash the organic layer with two 500 mL portions of saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temperature < 40°C) to yield the product as a colorless to pale yellow oil. The yield is typically in the range of 90-95%.
-
Workflow Diagram
Caption: Workflow for the large-scale synthesis of Boc-L-Leucine Weinreb amide.
Analytical Data
While a specific spectrum for the title compound from a large-scale synthesis was not found in the immediate search, typical spectroscopic data for Boc-protected amino acid Weinreb amides are provided for reference. Researchers should always confirm the identity and purity of their synthesized material using appropriate analytical techniques.
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
~5.0 (br s, 1H, NH)
-
~4.7 (m, 1H, α-CH)
-
3.75 (s, 3H, N-OCH₃)
-
3.20 (s, 3H, N-CH₃)
-
1.6-1.8 (m, 1H, β-CH)
-
1.4-1.6 (m, 2H, γ-CH₂)
-
1.45 (s, 9H, C(CH₃)₃)
-
0.95 (d, 6H, δ-CH₃)
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
~174 (C=O, amide)
-
~156 (C=O, carbamate)
-
~80 (C(CH₃)₃)
-
~61 (N-OCH₃)
-
~52 (α-CH)
-
~41 (γ-CH₂)
-
~32 (N-CH₃)
-
~28 (C(CH₃)₃)
-
~25 (β-CH)
-
~23, 22 (δ-CH₃)
Conclusion
The large-scale preparation of this compound is most reliably and cost-effectively achieved using the mixed anhydride method. This protocol, validated on a kilogram scale, provides high yields and purity. While other coupling reagents are effective on a laboratory scale, their cost and the need for removal of by-products can be limiting factors for industrial production. The provided protocols and data serve as a comprehensive guide for researchers and process chemists in the synthesis of this important pharmaceutical intermediate.
References
Application Notes and Protocols for Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for the metal-free reductive cleavage of the N-O bond in Weinreb amides, yielding the corresponding N-methyl amides. This transformation is a valuable tool in organic synthesis, particularly in the context of complex molecule synthesis where avoiding harsh, metal-based reagents is often desirable.[1][2] The methodologies presented here offer mild alternatives to traditional metal-based reductions.[1][2]
Three primary metal-free approaches are detailed:
-
Organic Super-Electron Donor-Mediated Reduction
-
Organophotocatalytic N-O Bond Cleavage
-
Electrochemical (Cathodic) Reduction
Organic Super-Electron Donor-Mediated Reduction
This method utilizes a neutral organic super-electron donor, a pyridinylidene-based compound, for the reductive cleavage of the N-O bond in Weinreb amides.[1] The reaction proceeds via a single-electron transfer (SET) mechanism and is applicable to a wide range of substrates, including aromatic, heteroaromatic, and polycyclic systems, providing the corresponding amides in good to excellent yields.[1]
Data Presentation
| Substrate (Weinreb Amide) | Donor Equivalents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 2.2 | Room Temp | 1 | 94 | [1] |
| 4-Cyano-N-methoxy-N-methylbenzamide | 2.2 | Room Temp | 1 | 91 | [1] |
| 4-Nitro-N-methoxy-N-methylbenzamide | 2.2 | Room Temp | 1 | 89 | [1] |
| N-methoxy-N,4-dimethylbenzamide | 2.2 | 100 | 16 | 75 | [1] |
| N-methoxy-N-methyl-2-naphthamide | 2.2 | Room Temp | 1 | 92 | [1] |
| N-methoxy-N-methyl-2-furamide | 2.2 | Room Temp | 1 | 85 | [1] |
| N-methoxy-N-methylcyclohexanecarboxamide | 4.4 | 100 | 16 | 43 | [1] |
Experimental Protocol
Materials:
-
Weinreb amide substrate
-
Organic super-electron donor (pyridinylidene-based)
-
Anhydrous, degassed solvent (e.g., THF or MeCN)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the Weinreb amide (1.0 equiv) in the chosen anhydrous solvent, add the organic super-electron donor (2.2-4.4 equiv).
-
Stir the reaction mixture under an inert atmosphere at the appropriate temperature (room temperature or 100 °C) for the specified time (1-16 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-methyl amide.
Reaction Mechanism
The reaction is initiated by a single-electron transfer from the organic super-electron donor to the Weinreb amide. This results in the formation of a radical anion, which then undergoes cleavage of the N-O bond. A second SET event followed by protonation yields the final amide product.[1]
Organophotocatalytic N-O Bond Cleavage
This method employs an organophotocatalyst, such as anthracene or 4CzIPN, to facilitate the reductive cleavage of the N-O bond in Weinreb amides under visible light irradiation.[2][3][4] This approach is notable for its mild reaction conditions and broad substrate scope, including both acyclic and cyclic derivatives.[2][4][5]
Data Presentation
| Substrate (Weinreb Amide) | Photocatalyst | Additive | Time (h) | Yield (%) | Reference |
| N-methoxy-N-methyl-4-cyanobenzamide | Anthracene (5 mol%) | i-Pr2NEt (0.5 equiv) | 24 | Quant. | [2][5] |
| N-methoxy-N-methylbenzamide | 4CzIPN (1 mol%) | LiBF4 (2.0 equiv) | 12 | 89 | [5][6] |
| N-methoxy-N-methyl-4-methoxybenzamide | 4CzIPN (1 mol%) | LiBF4 (2.0 equiv) | 12 | 95 | [5] |
| N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 4CzIPN (1 mol%) | LiBF4 (2.0 equiv) | 12 | 78 | [5] |
| N-methoxy-N-methyl-2-naphthamide | 4CzIPN (1 mol%) | LiBF4 (2.0 equiv) | 12 | 85 | [5] |
Experimental Protocols
Protocol A: Anthracene Photocatalysis Materials:
-
Weinreb amide substrate
-
Anthracene
-
Diisopropylethylamine (i-Pr2NEt)
-
Anhydrous acetonitrile (MeCN)
-
Visible light source (e.g., 370 nm LEDs)
Procedure:
-
In a reaction vessel, dissolve the Weinreb amide (1.0 equiv), anthracene (0.05 equiv), and i-Pr2NEt (0.5 equiv) in anhydrous MeCN.
-
Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source at room temperature for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amide.[3]
Protocol B: 4CzIPN Photocatalysis (ConPET) Materials:
-
Weinreb amide substrate
-
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)
-
Lithium tetrafluoroborate (LiBF4)
-
Anhydrous acetonitrile (MeCN)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous MeCN, add 4CzIPN (0.01 equiv) and LiBF4 (2.0 equiv).
-
Degas the mixture with an inert gas.
-
Irradiate the reaction with a visible light source at room temperature.
-
After the reaction is complete, quench with water and extract with an organic solvent.
-
Dry, concentrate, and purify the product via column chromatography.[5][6]
Reaction Mechanism
The proposed mechanism involves a photoinduced electron transfer (PET) or a consecutive photoinduced electron transfer (ConPET) process.[4][6] In the PET cycle with anthracene, the excited photocatalyst is reductively quenched by a tertiary amine, generating a potent reductant that transfers an electron to the Weinreb amide, initiating N-O bond cleavage.[3] The ConPET mechanism with 4CzIPN allows for the reduction of less electron-deficient substrates.[4][6]
Electrochemical (Cathodic) Reduction
Electrochemical reduction provides a reagent-free method for the cleavage of the N-O bond in Weinreb amides.[7][8] The reaction is carried out in a divided electrochemical cell and generally affords the corresponding amides in good yields.[7][8] The mechanism is believed to involve direct reduction of the N-methoxy amide at the cathode.[7][8]
Data Presentation
| Substrate (Weinreb Amide) | Supporting Electrolyte | Solvent | Current Density (mA/cm²) | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | Bu4NBF4 | DMF | - | 98 | [8] |
| N-methoxy-N-methyl-4-methylbenzamide | Bu4NBF4 | DMF | - | 85 | [7] |
| N-methoxy-N-methyl-4-chlorobenzamide | Bu4NBF4 | DMF | - | 95 | [7] |
| N-methoxy-N-methyl-4-methoxybenzamide | Bu4NBF4 | DMF | - | 72 | [7] |
| N-methoxy-N-methyl-2-methylbenzamide | Bu4NBF4 | DMF | - | 60 | [7] |
Experimental Protocol
Materials:
-
Weinreb amide substrate
-
Supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate, Bu4NBF4)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Divided electrochemical cell with a cathode (e.g., glassy carbon) and an anode (e.g., platinum)
-
Power supply
Procedure:
-
Set up the divided electrochemical cell with the cathode and anode in their respective compartments, separated by a diaphragm.
-
Prepare a solution of the Weinreb amide and the supporting electrolyte in anhydrous DMF.
-
Fill both compartments of the cell with the electrolyte solution.
-
Apply a constant current or potential and conduct the electrolysis at room temperature.
-
Monitor the consumption of the starting material by a suitable analytical technique.
-
Once the reaction is complete, work up the catholyte by quenching with water and extracting the product.
-
Dry the organic extracts, remove the solvent, and purify the product by chromatography.[8]
Reaction Mechanism
Cyclic voltammetry and density functional theory calculations suggest that the direct reduction of the N-methoxy amide at the cathode generates a methoxy radical and an amide anion, leading to the cleavage of the N-O bond.[7][8]
References
- 1. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols: Organophotocatalytic N-O Bond Cleavage of Weinreb Amides for Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the organophotocatalytic N-O bond cleavage of Weinreb amides, a mild and efficient method for the synthesis of a diverse range of amides. This redox-neutral process expands the utility of the venerable Weinreb amide motif beyond its traditional role in acylation chemistry.[1][2]
Introduction
Weinreb amides, or N-methoxy-N-methylamides, are invaluable intermediates in organic synthesis, traditionally used for the preparation of ketones and aldehydes.[3][4][5] The development of an organophotocatalytic method for the cleavage of the N-O bond in these amides opens a new avenue for their application, providing a mild alternative to often harsh, stoichiometric reducing agents.[1][6] This approach is distinguished by its operational simplicity, broad functional group tolerance, and compatibility with both cyclic and acyclic Weinreb amide derivatives.[1][2] The reaction proceeds via a photoinduced electron transfer (PET) mechanism, which has been further evolved into a consecutive photoinduced electron transfer (ConPET) manifold to accommodate a wider range of substrates.[1][2]
Reaction Principle
The core of this transformation lies in the ability of an excited-state organophotocatalyst to initiate a single-electron transfer (SET) process. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, such as diisopropylethylamine (DIPEA), to generate a potent single-electron reductant.[7] This reductant then transfers an electron to the Weinreb amide, leading to the formation of a ketyl radical intermediate.[2][7] Subsequent β-fragmentation of this intermediate results in N-O bond cleavage, yielding the desired amide and a formaldehyde byproduct.[2][7]
Data Presentation
Table 1: Organophotocatalytic N-O Bond Cleavage of Electron-Poor Weinreb Amides using Anthracene.[2][7]
| Entry | Substrate (Weinreb Amide) | Product (Amide) | Yield (%) |
| 1 | p-CN-C₆H₄-CON(OMe)Me | p-CN-C₆H₄-CONHMe | 95 |
| 2 | p-CF₃-C₆H₄-CON(OMe)Me | p-CF₃-C₆H₄-CONHMe | 85 |
| 3 | p-Cl-C₆H₄-CON(OMe)Me | p-Cl-C₆H₄-CONHMe | 81 |
| 4 | m-Br-C₆H₄-CON(OMe)Me | m-Br-C₆H₄-CONHMe | 78 |
| 5 | Cinnamoyl-N(OMe)Me | Cinnamoyl-NHMe | 82 |
| 6 | Thiophene-2-carbonyl-N(OMe)Me | Thiophene-2-carbonyl-NHMe | 75 |
Reactions were typically performed on a 0.3 mmol scale in acetonitrile with anthracene as the photocatalyst and DIPEA as an additive under irradiation.
Table 2: Organophotocatalytic N-O Bond Cleavage of Electron-Rich Weinreb Amides using 4CzIPN.[7]
| Entry | Substrate (Weinreb Amide) | Product (Amide) | Yield (%) |
| 1 | p-OMe-C₆H₄-CON(OMe)Me | p-OMe-C₆H₄-CONHMe | 86 |
| 2 | p-Me-C₆H₄-CON(OMe)Me | p-Me-C₆H₄-CONHMe | 84 |
| 3 | Naphthalene-2-carbonyl-N(OMe)Me | Naphthalene-2-carbonyl-NHMe | 79 |
| 4 | Furan-2-carbonyl-N(OMe)Me | Furan-2-carbonyl-NHMe | 72 |
| 5 | Indole-2-carbonyl-N(OMe)Me | Indole-2-carbonyl-NHMe | 65 |
| 6 | Diphenylacetylene-carbonyl-N(OMe)Me | Diphenylacetylene-carbonyl-NHMe | 68 |
Reactions were typically performed on a 0.3 mmol scale in acetonitrile with 4CzIPN as the photocatalyst and DIPEA as an additive under irradiation.
Experimental Protocols
General Procedure for Organophotocatalytic N-O Bond Cleavage
Materials:
-
Weinreb amide substrate
-
Organophotocatalyst (anthracene or 4CzIPN)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Photoreactor equipped with a 365 nm or visible light LED light source
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Protocol:
-
To a Schlenk tube equipped with a magnetic stir bar, add the Weinreb amide (1.0 equiv.), the organophotocatalyst (e.g., anthracene, 5 mol%), and diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).
-
Place the reaction vessel in the photoreactor and ensure it is positioned for even irradiation.
-
Irradiate the reaction mixture with the appropriate light source (e.g., 365 nm for anthracene) at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.
Mandatory Visualizations
Caption: Experimental workflow for the organophotocatalytic synthesis of amides.
Caption: Proposed mechanism for the Photoinduced Electron Transfer (PET) pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 6. Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Weinreb Amides as Versatile Directing Groups in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-methoxy-N-methylamides (Weinreb amides) as effective directing groups in transition metal-catalyzed C-H functionalization reactions. This powerful strategy enables the selective formation of carbon-carbon and carbon-heteroatom bonds at previously unreactive C-H sites, offering a streamlined approach to complex molecule synthesis. The protocols and data presented herein are intended to serve as a practical guide for chemists in academic and industrial research, particularly in the field of drug discovery and development.
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative tool in modern organic synthesis, providing a more atom- and step-economical alternative to traditional cross-coupling methodologies.[1] A key strategy for achieving regioselectivity in C-H activation is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond.[1] Weinreb amides have proven to be valuable directing groups due to their dual nature: they can effectively direct a variety of C-H functionalization reactions and the resulting products can be readily converted into valuable ketones or aldehydes.[1][2][3]
This document outlines the application of Weinreb amides in several key C-H functionalization reactions, including arylation, olefination, oxygenation, and halogenation, catalyzed by various transition metals such as palladium, ruthenium, and cobalt.
General Mechanism of Weinreb Amide-Directed C-H Functionalization
The generally accepted mechanism for Weinreb amide-directed C-H functionalization involves the coordination of the amide's carbonyl oxygen to a transition metal center. This brings the catalyst into close proximity to the ortho C-H bond of an aromatic ring or a C(sp³)–H bond at a suitable position, facilitating its cleavage. This step often proceeds via a concerted metalation-deprotonation (CMD) pathway.[2] The resulting metallacyclic intermediate can then react with a coupling partner to form the desired product and regenerate the active catalyst.
References
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
Synthesis of Aldehydes via DIBAL-H Reduction of Weinreb Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The reduction of Weinreb amides using diisobutylaluminum hydride (DIBAL-H) is a highly reliable and widely utilized method for the synthesis of aldehydes. This technique is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients, due to its high chemoselectivity and prevention of over-reduction to the corresponding alcohol.[1][2][3] The stability of the intermediate tetrahedral adduct is key to the success of this reaction, allowing for a clean conversion to the aldehyde upon aqueous workup.[1][4]
Application Notes
The conversion of Weinreb amides to aldehydes with DIBAL-H offers several distinct advantages. A primary benefit is the prevention of over-addition of the nucleophilic hydride reagent.[2] The reaction proceeds through a stable tetrahedral intermediate formed by the chelation of the aluminum species by the methoxy and carbonyl oxygens of the Weinreb amide.[4][5] This intermediate is stable at low temperatures and does not collapse to the aldehyde until quenching with an aqueous solution.[1] This inherent stability prevents a second hydride addition that would lead to the formation of the alcohol, a common side product with other reducing agents and substrates like esters.[2][6]
This method is compatible with a wide range of functional groups, making it a valuable tool in multi-step organic synthesis.[7][8] Both aromatic and aliphatic amides can be smoothly reduced to their corresponding aldehydes in high yields.[7][8] However, it is crucial to maintain low reaction temperatures, typically -78 °C, to ensure the stability of the intermediate and prevent side reactions.[7][9] The choice of solvent can also influence the reaction's chemoselectivity and yield, with non-polar solvents like toluene and THF being commonly employed.[7][10]
While the DIBAL-H reduction of Weinreb amides is a robust reaction, certain limitations should be considered. The reaction is sensitive to moisture and air, necessitating the use of anhydrous conditions and inert atmospheres. The workup procedure can sometimes be challenging due to the formation of aluminum salts, though methods utilizing Rochelle's salt can facilitate phase separation.[11]
Reaction Mechanism and Experimental Workflow
The reaction begins with the coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen of the Weinreb amide. This is followed by an intramolecular hydride transfer to the carbonyl carbon, forming a stable six-membered ring-like transition state. The resulting tetrahedral intermediate is stabilized by chelation. Aqueous workup then hydrolyzes this intermediate to release the aldehyde and N,O-dimethylhydroxylamine.
A typical experimental workflow for this reaction involves the preparation of the Weinreb amide, its reduction with DIBAL-H under anhydrous conditions at low temperature, and a carefully controlled aqueous workup to isolate the aldehyde product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the DIBAL-H reduction of various Weinreb amides to their corresponding aldehydes.
| Entry | Substrate (Weinreb Amide) | DIBAL-H (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | 1.1 | THF | -78 | 0.5 | 99 (GC) |
| 2 | 4-Chloro-N-methoxy-N-methylbenzamide | 1.1 | THF | -78 | 0.5 | 98 (GC) |
| 3 | 4-Methoxy-N-methoxy-N-methylbenzamide | 1.1 | THF | -78 | 0.5 | 99 (GC) |
| 4 | N-methoxy-N-methyl-2-phenylacetamide | 1.1 | THF | -78 | 0.5 | 97 (GC) |
| 5 | 3,5-Dibromo-N-methoxy-N-methylbenzamide | Not Specified | Toluene | 0 | Not Specified | Good Yield |
| 6 | 2,5-Dimethyl-N-methoxy-N-methylbenzamide | Not Specified | Toluene | 0 | Not Specified | Low Yield |
| 7 | N-methoxy-N,4-dimethylbenzamide | 1.2 | THF | -78 | 1 | 97 (GC), 90 (Isolated) |
| 8 | N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 1.2 | THF | -78 | 1 | 99 (GC), 84 (Isolated) |
| 9 | N-methoxy-N-methyl-3-phenylpropanamide | 1.1 | THF | -78 | 1 | 82 (GC), 75 (Isolated) |
| 10 | Methyl 4-(N-methoxy-N-methylcarbamoyl)butanoate | 1.1 | THF | -78 | 1 | 77 (GC), 73 (Isolated) |
GC yields are determined by gas chromatography. Isolated yields are after purification.[7]
Detailed Experimental Protocol
General Procedure for the DIBAL-H Reduction of a Weinreb Amide to an Aldehyde [9][10][11]
Materials:
-
Weinreb amide (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂)
-
DIBAL-H solution (e.g., 1.0 M in hexanes or toluene, 1.0-1.2 equiv)
-
Methanol
-
Aqueous Rochelle's salt solution (sodium potassium tartrate) or 1 M HCl
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen or argon inlet
-
Syringes
-
Dry ice/acetone bath
-
Thin-layer chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the Weinreb amide (1.0 equiv). Dissolve the amide in a suitable anhydrous solvent (e.g., toluene).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.0-1.2 equiv) dropwise via syringe over a period of 15-30 minutes. It is critical to maintain the internal temperature at or below -70 °C during the addition to prevent over-reduction.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H.
-
Workup: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a mild acidic workup (e.g., 1 M HCl) can be employed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
References
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Weinreb amide synthesis with EDCI
Technical Support Center: Weinreb Amide Synthesis with EDCI
Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Weinreb amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling reagent. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Weinreb amide synthesis using EDCI is resulting in a low yield. What are the common causes?
Low yields in EDCI-mediated Weinreb amide synthesis can stem from several factors, including suboptimal reaction conditions, side reactions, and issues with the starting materials or workup procedure. Key areas to investigate are:
-
Incomplete Carboxylic Acid Activation: The reaction begins with the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. If this activation is inefficient, the overall yield will be poor.[1][2]
-
Hydrolysis of the Activated Intermediate: The O-acylisourea intermediate is sensitive to moisture. Any water present in the reaction can hydrolyze the intermediate back to the carboxylic acid, thus reducing the yield.[3][4]
-
N-acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[5][6][7] This byproduct is unreactive towards the amine, effectively removing the activated carboxylic acid from the desired reaction pathway.[7]
-
Suboptimal pH and Reaction Conditions: EDCI-mediated couplings are sensitive to pH. The activation step is typically more efficient under slightly acidic to neutral conditions (pH 4.5-6.0), while the subsequent aminolysis is favored at a slightly higher pH.[3][4] Incorrect temperature or solvent can also negatively impact the reaction.[1]
-
Issues with Starting Materials: The purity of the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, EDCI, and solvents is crucial. Degradation of EDCI due to improper storage can lead to low reactivity.[4]
-
Problematic Workup: Difficulties in separating the product from byproducts, such as the urea formed from EDCI, or the formation of emulsions during aqueous extraction can lead to significant product loss.[8]
Q2: How can I minimize the formation of the N-acylurea byproduct?
The most effective way to suppress the formation of the N-acylurea byproduct is to use a coupling additive.[5][6][7] Additives react with the O-acylisourea intermediate to form a new, more stable activated ester that is less prone to rearrangement but still sufficiently reactive with the amine.[7]
Commonly used additives include:
-
1-Hydroxybenzotriazole (HOBt)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
OxymaPure®
The addition of HOBt or a similar agent can significantly improve yields by intercepting the O-acylisourea intermediate before it can rearrange.[5][9]
Q3: What are the optimal reaction conditions (solvent, temperature, base) for this coupling?
Optimizing reaction conditions is critical for achieving a high yield. Below is a summary of recommended conditions.
| Parameter | Recommendation | Rationale & Considerations |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile | DCM is a common choice. DMF can be superior for dissolving all reactants and may lead to better results, especially for less soluble substrates.[5] Ensure all solvents are anhydrous to prevent hydrolysis.[1] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C, especially during the addition of EDCI, can help to control the reaction rate and minimize side reactions.[2][5] The reaction is then typically allowed to warm to room temperature and stirred overnight.[2] |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | A non-nucleophilic base is required to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine. Typically, 2.0-2.5 equivalents are used.[10] DIPEA is often preferred as it is less likely to cause side reactions compared to TEA. |
| Reagent Equivalents | See table below | The stoichiometry of the reactants is crucial for driving the reaction to completion. |
Table of Recommended Reagent Equivalents:
| Reagent | Equivalents |
|---|---|
| Carboxylic Acid | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 1.0 - 1.2 |
| EDCI | 1.1 - 1.5 |
| HOBt (or other additive) | 1.0 - 1.2 (or catalytic, e.g., 0.1 eq.[2]) |
| DIPEA or TEA | 2.0 - 2.5 |
Q4: I'm having trouble with the workup. My layers won't separate properly. What should I do?
Emulsion formation is a common issue during the aqueous workup of Weinreb amide syntheses, particularly when using DCM as the solvent.[8] Here are some troubleshooting steps:
-
Add Brine: Adding a saturated aqueous solution of NaCl (brine) can help to break up emulsions by increasing the density and ionic strength of the aqueous phase.[8]
-
Acidic Wash: The urea byproduct from EDCI is water-soluble, especially under acidic conditions.[2][9] Washing the organic layer with a dilute acid solution (e.g., 1N HCl) helps to remove both the urea and any unreacted base.[8] Do not neutralize the acidic wash with bicarbonate in the separatory funnel, as this can cause the deprotonated urea to be re-extracted into the organic layer.[8]
-
Filter through Celite: If an emulsion persists, filtering the entire biphasic mixture through a pad of Celite can help to break it up.
-
Change Extraction Solvent: Sometimes, adding a different organic solvent like diethyl ether can help to resolve emulsions.[8]
Experimental Protocols
General Protocol for Weinreb Amide Synthesis using EDCI and HOBt
-
Setup: To a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), and HOBt (1.1 eq.).
-
Solvent Addition: Add anhydrous DCM or DMF (to make a ~0.1-0.5 M solution with respect to the carboxylic acid).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.2 eq.) dropwise to the stirring mixture.
-
EDCI Addition: Add EDCI (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Below is a troubleshooting workflow to diagnose and solve issues of low yield in Weinreb amide synthesis with EDCI.
Caption: Troubleshooting workflow for low yield in EDCI-mediated Weinreb amide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent over-addition in reactions with Weinreb amides
Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues, specifically over-addition, during the synthesis of ketones and aldehydes using Weinreb amides.
Frequently Asked Questions (FAQs)
Q1: What is a Weinreb amide and why is it a preferred reagent for ketone synthesis?
A Weinreb-Nahm amide, or Weinreb amide, is an N-methoxy-N-methylamide.[1] It is a widely used reagent in organic synthesis for the preparation of ketones and aldehydes from carboxylic acid derivatives.[2] The primary advantage of using a Weinreb amide is its ability to prevent the common problem of over-addition, where two equivalents of an organometallic reagent add to an acyl compound (like an ester or acid chloride) to form a tertiary alcohol instead of the desired ketone.[1][2][3]
Q2: What is "over-addition" in the context of Weinreb amide reactions?
Over-addition refers to the secondary reaction where the initially formed ketone product is attacked by a second equivalent of the organometallic nucleophile. This subsequent reaction converts the desired ketone into a tertiary alcohol, reducing the yield and complicating purification. The Weinreb amide methodology is specifically designed to avoid this outcome.[2][4][5]
Q3: What is the mechanism that prevents over-addition in Weinreb amide reactions?
The key to the Weinreb amide's ability to prevent over-addition lies in the formation of a stable tetrahedral intermediate. After the initial nucleophilic attack by an organometallic reagent, the resulting intermediate is stabilized by the chelation of the metal ion (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the N-methoxy oxygen.[2][6][7] This chelated, five-membered ring intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed.[2][6][8] This stability prevents it from reacting with a second equivalent of the nucleophile.[1][9]
Q4: What are the most common causes of over-addition even when using a Weinreb amide?
Despite the inherent stability of the intermediate, over-addition can still occur under certain conditions. The primary causes include:
-
Elevated Reaction Temperatures: The stability of the chelated intermediate is highly dependent on low temperatures. Allowing the reaction to warm up prematurely can cause the intermediate to break down into the ketone, which is then susceptible to a second attack.[2][8]
-
Excessively Reactive Nucleophiles: Highly reactive organometallic reagents, such as some organolithium compounds, can be aggressive enough to promote over-addition, especially if the reaction is not sufficiently cooled.[10]
-
Improper Quenching: Quenching the reaction at elevated temperatures can lead to the formation of the ketone in the presence of unreacted nucleophile, resulting in the formation of the over-addition product.[11][12]
-
Large Excess of Nucleophile: Using a significant excess of the organometallic reagent can increase the likelihood of a second addition, particularly if temperature control is not stringent.[11]
Troubleshooting Guide
Problem: My reaction is producing a significant amount of tertiary alcohol (over-addition product). What are the first steps to troubleshoot this?
Solution: When encountering over-addition, the first parameters to scrutinize are reaction temperature , the equivalents of the organometallic reagent used, and the rate of addition .
-
Verify Temperature Control: Ensure that the reaction is maintained at a consistently low temperature (typically -78 °C to 0 °C) throughout the addition of the nucleophile and for a period thereafter.[8][11] Even brief periods of warming can lead to the breakdown of the stable intermediate.
-
Assess Stoichiometry: While the reaction should be efficient, using a large excess of a potent nucleophile can drive the reaction towards over-addition.[11][12] Consider titrating your organometallic reagent to determine its exact concentration before use.
-
Control Addition Rate: Add the organometallic reagent slowly and dropwise to the cooled solution of the Weinreb amide. This helps to maintain a low reaction temperature and avoids localized "hot spots" where the intermediate might decompose.
Problem: I am still observing over-addition despite running the reaction at -78 °C. What other factors should I consider?
Solution: If low temperature alone is not preventing over-addition, consider the following factors:
-
Choice of Organometallic Reagent: Organolithium reagents are generally more reactive and more basic than Grignard (organomagnesium) reagents.[10] If you are using an organolithium and observing over-addition, switching to the corresponding Grignard reagent may solve the issue.
-
Quenching Procedure: Always quench the reaction at low temperature. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid to the cold reaction mixture before allowing it to warm to room temperature.[11][12] This ensures that any unreacted organometallic reagent is destroyed before the stable intermediate collapses to the ketone.
-
Inverse Addition: Consider adding the Weinreb amide solution to the organometallic reagent solution (inverse addition). This can sometimes help maintain a low concentration of the active nucleophile relative to the amide.
Data Summary
For effective troubleshooting, it is crucial to understand how different parameters can affect the reaction outcome. The following tables summarize key data points.
Table 1: Influence of Reaction Temperature on Product Distribution
| Organometallic Reagent | Temperature (°C) | Desired Ketone Yield (%) | Over-addition Product (%) |
| Phenylmagnesium Bromide | -78 | >95 | <5 |
| Phenylmagnesium Bromide | 0 | 85 | 15 |
| Phenylmagnesium Bromide | 25 (Room Temp) | 40 | 60 |
| n-Butyllithium | -78 | >95 | <5 |
| n-Butyllithium | 0 | 70 | 30 |
| Note: These are representative values and actual results may vary based on substrate and specific reaction conditions. |
Table 2: Comparison of Common Organometallic Reagents
| Reagent Type | General Reactivity | Basicity | Tendency for Over-addition | Recommended Temperature |
| Grignard (R-MgX) | Moderate | Moderate | Lower | -20 °C to 0 °C |
| Organolithium (R-Li) | High | High | Higher | -78 °C |
| Organocuprate (R₂CuLi) | Low (as nucleophile) | Low | Very Low | -78 °C to 0 °C |
Experimental Protocols
Protocol: General Procedure for the Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
This protocol provides a standard methodology designed to minimize over-addition.
Materials:
-
Weinreb amide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.1 - 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven (e.g., at 120 °C) and cool under a stream of dry nitrogen or argon.
-
Dissolution: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Cooling: Cool the solution to 0 °C or -78 °C using an ice-water or dry ice/acetone bath, respectively. A temperature of 0 °C is often sufficient for Grignard reagents, but -78 °C provides an extra margin of safety.
-
Nucleophile Addition: Add the Grignard reagent (1.1 - 1.2 equiv) dropwise to the stirred solution of the Weinreb amide over 15-30 minutes. Maintain the internal temperature below the target threshold during the addition.
-
Reaction: Stir the reaction mixture at the low temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.
-
Quenching: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution to quench any excess Grignard reagent and protonate the intermediate. A vigorous reaction may occur.
-
Workup: Allow the mixture to warm to room temperature. If two phases are not present, add water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude ketone by flash column chromatography, distillation, or recrystallization as appropriate.
Visualizations
Diagram 1: Weinreb Amide Reaction Mechanism
Caption: Mechanism showing the stable chelated intermediate that prevents over-addition.
Diagram 2: Troubleshooting Flowchart for Over-addition
Caption: A step-by-step guide to troubleshooting over-addition in Weinreb amide reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Weinreb Amides by Flash Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Weinreb amides using flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying Weinreb amides?
A1: The most common stationary phase for the purification of Weinreb amides is silica gel (SiO₂).[1][2][3][4] It is a versatile and effective adsorbent for a wide range of moderately polar compounds like Weinreb amides.
Q2: What are the typical solvent systems (eluents) used for the flash chromatography of Weinreb amides?
A2: Typical solvent systems are binary mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate. The ratio is adjusted to achieve optimal separation. For more polar Weinreb amides, systems like dichloromethane/methanol may be employed.
Q3: How do I determine the optimal solvent system for my specific Weinreb amide?
A3: The optimal solvent system is typically determined using thin-layer chromatography (TLC). The goal is to find a solvent mixture where the desired Weinreb amide has an Rf value between 0.2 and 0.35. This range generally provides the best separation on a flash column.
Q4: My Weinreb amide is sensitive to acid. What precautions should I take?
A4: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. To mitigate this, you can use deactivated or neutralized silica gel. This is typically prepared by washing or creating a slurry of the silica gel with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA).
Q5: What are the common impurities I might encounter after synthesizing a Weinreb amide?
A5: Common impurities include unreacted starting materials such as the carboxylic acid, excess N,O-dimethylhydroxylamine, and byproducts from the coupling reagents (e.g., ureas if carbodiimides are used). The unreacted carboxylic acid is typically more polar than the Weinreb amide and will have a lower Rf value.
Troubleshooting Guide
This section addresses specific issues that may arise during the flash column chromatography of Weinreb amides.
Problem 1: The Weinreb amide is degrading on the column.
-
Symptom: You observe new, lower Rf spots on TLC of the collected fractions that were not present in the crude mixture. The overall yield is low.
-
Cause: The silica gel is too acidic, causing hydrolysis or decomposition of the Weinreb amide.
-
Solution:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent containing 1-2% triethylamine (TEA). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Problem 2: Poor separation between the Weinreb amide and an impurity (co-elution).
-
Symptom: The TLC plates show overlapping spots for your product and an impurity. The collected fractions are consistently contaminated.
-
Cause: The chosen solvent system does not provide adequate selectivity for the separation.
-
Solution:
-
Optimize the Solvent System: Re-screen for a better eluent using TLC. Try different solvent combinations (e.g., dichloromethane/acetone, toluene/ethyl acetate) to alter the selectivity.
-
Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to resolve compounds with close Rf values.
-
Check for Overloading: Loading too much crude material onto the column can lead to band broadening and poor separation. Reduce the amount of sample loaded.
-
Problem 3: The Weinreb amide is not eluting from the column.
-
Symptom: After running a significant volume of eluent, the desired product is not observed in the collected fractions.
-
Cause:
-
The eluent is not polar enough to move the compound down the column.
-
The compound may have decomposed on the column.
-
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.
-
Verify Compound Stability: Run a quick stability test by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.
-
Problem 4: The collected fractions of the Weinreb amide are very dilute.
-
Symptom: The product is spread across a large number of fractions, resulting in a low concentration in each.
-
Cause:
-
Poor Sample Loading: The initial band of the compound applied to the column was too diffuse. This can happen if the sample is loaded in a solvent that is too strong or in too large a volume.
-
Diffusion: The column was run too slowly, allowing the band of the compound to spread out.
-
-
Solution:
-
Concentrated Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) for loading.
-
Dry Loading: For compounds that are not very soluble in the starting eluent, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting powder can be carefully added to the top of the column. This technique often results in sharper bands and better separation.
-
Optimize Flow Rate: Ensure an adequate flow rate is maintained throughout the purification. For flash chromatography, this is typically achieved by applying positive pressure.
-
Data Presentation
Table 1: Typical Solvent Systems for Flash Chromatography of Weinreb Amides
| Compound Class | Non-Polar Solvent | Polar Solvent | Typical Ratio (Non-Polar:Polar) | Target Rf |
| Aliphatic Weinreb Amides | Hexanes / Heptane | Ethyl Acetate | 9:1 to 4:1 | 0.2 - 0.35 |
| Aromatic Weinreb Amides | Hexanes / Heptane | Ethyl Acetate | 7:3 to 1:1 | 0.2 - 0.35 |
| Polar Weinreb Amides | Dichloromethane | Methanol | 99:1 to 95:5 | 0.2 - 0.35 |
Table 2: General Guidelines for Column Loading Capacity (Silica Gel)
| Separation Difficulty (ΔRf between product and nearest impurity) | Loading Capacity (% of silica gel weight) | Example (for a 50g silica column) |
| Easy (ΔRf > 0.2) | 5% - 10% | 2.5g - 5.0g |
| Moderate (ΔRf 0.1 - 0.2) | 1% - 5% | 0.5g - 2.5g |
| Difficult (ΔRf < 0.1) | 0.1% - 1% | 50mg - 0.5g |
Note: These are general guidelines. Optimal loading should be determined on a case-by-case basis.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Weinreb Amide
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf value of approximately 0.2-0.35 for the Weinreb amide.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude Weinreb amide in a minimal volume of the eluent or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and the separation.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure Weinreb amide.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Neutralization of Silica Gel for Acid-Sensitive Compounds
-
Prepare the desired eluent for the chromatography.
-
Add 1-2% triethylamine (TEA) by volume to the eluent.
-
In a beaker, create a slurry of the required amount of silica gel with the TEA-containing eluent.
-
Pack the column with this slurry as described in Protocol 1.
-
Proceed with sample loading and elution using the eluent that contains TEA.
Visualizations
Caption: Troubleshooting workflow for Weinreb amide purification.
Caption: General workflow for flash column chromatography.
References
Navigating Boc Deprotection in the Presence of Weinreb Amides: A Technical Guide
For researchers, scientists, and professionals in drug development, the selective removal of a tert-butyloxycarbonyl (Boc) protecting group without affecting a Weinreb amide is a common yet critical challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful and clean deprotection of Boc-protected amines while preserving the integrity of the Weinreb amide functionality.
The Weinreb amide, an N-methoxy-N-methylamide, is a valuable functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition. However, the stability of the Weinreb amide can be a concern under the acidic conditions typically employed for Boc deprotection. This guide offers insights into compatible methods, potential pitfalls, and solutions.
Frequently Asked Questions (FAQs)
Q1: Are standard acidic Boc deprotection methods like TFA compatible with Weinreb amides?
Standard protic acid conditions, particularly with trifluoroacetic acid (TFA), can lead to the cleavage of the Weinreb amide, although the extent of this side reaction is substrate-dependent. The presence of water in the reaction mixture can exacerbate the hydrolysis of the amide bond. For sensitive substrates, it is advisable to use anhydrous conditions and carefully monitor the reaction progress to minimize the formation of the corresponding carboxylic acid.
Q2: What are the most common side reactions observed during Boc deprotection in the presence of a Weinreb amide?
The primary side reaction is the cleavage of the Weinreb amide to the corresponding carboxylic acid. Another potential issue, particularly with strong acids, is the formation of byproducts resulting from the reaction of the liberated tert-butyl cation with nucleophilic sites on the substrate.
Q3: Can Lewis acids be used for selective Boc deprotection?
Yes, certain Lewis acids can offer higher selectivity. Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a hindered base like 2,6-lutidine, or zinc bromide (ZnBr₂) in dichloromethane, have been reported to effectively remove the Boc group while leaving the Weinreb amide intact. These methods often proceed under milder conditions than strong protic acids.
Q4: How can I monitor the progress of the deprotection reaction to avoid Weinreb amide cleavage?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring the reaction. It is crucial to co-spot the reaction mixture with the starting material and the desired product. If possible, a standard of the potential carboxylic acid byproduct should also be used for comparison. The reaction should be quenched as soon as the starting material is consumed to prevent over-reaction and degradation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration.2. Short reaction time.3. Steric hindrance around the Boc group. | 1. Increase the concentration of the acid or switch to a stronger acid system (e.g., from HCl/dioxane to a low concentration of TFA in DCM).2. Extend the reaction time, monitoring closely by TLC/LC-MS.3. Consider a different deprotection method, such as a Lewis acid-based approach. |
| Weinreb Amide Cleavage | 1. Harsh acidic conditions (high concentration of strong acid, presence of water).2. Prolonged reaction time.3. Elevated temperature. | 1. Switch to a milder deprotection method (e.g., HCl in dioxane, TMSOTf/2,6-lutidine, or ZnBr₂).2. Perform the reaction at a lower temperature (e.g., 0 °C).3. Ensure anhydrous conditions by using freshly distilled solvents and reagents.4. Quench the reaction immediately upon consumption of the starting material. |
| Formation of Side Products (e.g., t-butylation) | Reaction of the tert-butyl cation with nucleophilic groups on the substrate. | 1. Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation.2. Use a milder deprotection method that generates fewer reactive intermediates. |
| Difficulty in Product Isolation | The product may be soluble in the aqueous phase during workup, especially if it forms a salt. | 1. Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) before extraction.2. Use a continuous extraction apparatus for water-soluble products.3. Consider precipitation of the product by adding a non-polar solvent. |
Comparison of Boc Deprotection Methods
The following table summarizes common Boc deprotection methods and their general compatibility with Weinreb amides. Yields are highly substrate-dependent and the provided data is for illustrative purposes.
| Method | Reagents & Conditions | Typical Yield (%) | Compatibility with Weinreb Amide | Potential Side Reactions |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to rt | 70-95 | Moderate to Low | Weinreb amide cleavage, t-butylation.[1][2][3] |
| Hydrogen Chloride (HCl) | 4M HCl in Dioxane, 0 °C to rt | 85-98 | Good | Can be slow for sterically hindered amines. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | TMSOTf, 2,6-lutidine, DCM, 0 °C | 80-95 | Excellent | Requires strictly anhydrous conditions.[4] |
| **Zinc Bromide (ZnBr₂) ** | ZnBr₂, DCM, rt | 75-90 | Good | Reaction times can be long. |
| Oxalyl Chloride/Methanol | (COCl)₂, MeOH, rt | 80-90 | Good | Generates HCl in situ; suitable for acid-sensitive substrates.[5] |
Detailed Experimental Protocols
Protocol 1: Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the Boc-protected compound containing the Weinreb amide (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per mmol of substrate).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: Boc Deprotection using TMSOTf/2,6-Lutidine
-
Preparation: Dissolve the Boc-protected compound (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) (10-20 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Visualizing the Chemistry
To aid in understanding the chemical transformations and decision-making processes, the following diagrams are provided.
Caption: Decision workflow for selecting a Boc deprotection method.
Caption: Simplified mechanisms of acidic and Lewis acid-mediated Boc deprotection.
References
- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Grignard Reactions with Weinreb Amides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the successful execution of Grignard reactions with Weinreb amides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide over an ester or acid chloride for ketone synthesis with a Grignard reagent?
A1: The main advantage is the prevention of over-addition.[1][2] The reaction of a Grignard reagent with a Weinreb amide forms a stable, five-membered metal-chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] This prevents the newly formed ketone from reacting with a second equivalent of the Grignard reagent to form a tertiary alcohol, a common side reaction with esters and acid chlorides.[1][2]
Q2: At what temperature should I run my Grignard reaction with a Weinreb amide?
A2: Low temperatures are crucial for the stability of the tetrahedral intermediate and to prevent side reactions.[1] Most protocols recommend starting the addition of the Grignard reagent at -78 °C (a dry ice/acetone bath). Some reactions can be allowed to slowly warm to 0 °C or even room temperature, but this is highly dependent on the specific substrates and the reactivity of the Grignard reagent.[3] For highly reactive Grignards, maintaining a very low temperature throughout the reaction and quench is critical to avoid over-addition.[4]
Q3: How many equivalents of the Grignard reagent should I use?
A3: Typically, 1.1 to 1.5 equivalents of the Grignard reagent are sufficient. While the Weinreb amide is resistant to over-addition, using a large excess of a highly reactive Grignard reagent can still lead to the formation of tertiary alcohol byproducts, especially if the temperature is not carefully controlled.[4] However, some robust systems can tolerate a larger excess of the Grignard reagent without significant over-addition.[3]
Q4: What are the best solvents for this reaction?
A4: Anhydrous ethereal solvents are standard for Grignard reactions. Tetrahydrofuran (THF) is the most commonly used solvent. Other solvents like diethyl ether (Et₂O), toluene, and acetonitrile (CH₃CN) have also been used successfully, with toluene and CH₃CN sometimes providing higher yields in specific cases.[3] The choice of solvent can influence reaction rate and yield, and must be scrupulously dried, as any water will quench the Grignard reagent.
Q5: My Grignard reagent is commercially available. Do I still need to titrate it?
A5: Yes, it is highly recommended. The actual concentration of commercial Grignard reagents can vary from the stated value on the bottle due to gradual decomposition over time. Using an inaccurate concentration can lead to either incomplete reaction or an unintentional excess of the reagent, causing side reactions. Titration provides the exact molarity, allowing for precise control over the reaction stoichiometry.
Troubleshooting Guide
This section addresses common problems encountered during the Grignard reaction with Weinreb amides.
Problem 1: Low or No Yield of the Desired Ketone
| Potential Cause | Troubleshooting Steps |
| Poor Quality Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Visually inspect the solution; it should be clear and not cloudy. If it's old or appears degraded, use a fresh bottle or synthesize it fresh. |
| Presence of Water or Protic Impurities | Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Dry starting materials if they are hygroscopic or may contain water. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Reaction Temperature | While low temperatures are generally good, some less reactive Grignard reagents or sterically hindered substrates may require higher temperatures to react. After initial addition at low temperature (e.g., -78 °C), try allowing the reaction to warm slowly to 0 °C or room temperature and monitor by TLC.[5] |
| Substrate Decomposition | If your Weinreb amide contains other sensitive functional groups (e.g., an easily cleaved isoxazole), the basicity of the Grignard reagent may be causing decomposition.[6] Consider using a less basic organometallic reagent or adding a Lewis acid like CeCl₃ to temper the Grignard's basicity.[6] |
Problem 2: Formation of Tertiary Alcohol (Over-addition Product)
| Potential Cause | Troubleshooting Steps |
| Highly Reactive Grignard Reagent | Reagents like allylmagnesium bromide are extremely reactive and can overcome the stability of the chelated intermediate.[4] Ensure dropwise addition at a very low temperature (-78 °C or lower) and maintain this temperature during the entire addition and for a period afterward before quenching.[4] |
| Reaction Temperature Too High | The tetrahedral intermediate is only stable at low temperatures.[1] Allowing the reaction to warm up prematurely can cause its collapse to the ketone, which is then attacked by the remaining Grignard reagent. Quench the reaction at low temperature. |
| Excessive Grignard Reagent | Use a minimal excess of the Grignard reagent (1.1-1.2 equivalents). Titrate the reagent to avoid adding an unintentional excess. |
| Improper Quenching | A vigorous, exothermic quench can cause localized heating, leading to the breakdown of the intermediate and subsequent over-addition. Add the quenching solution (e.g., saturated aq. NH₄Cl) slowly at low temperature. Consider an "inverse quench" where the reaction mixture is added slowly to the cold quenching solution. |
Problem 3: Starting Material Remains Unreacted
| Potential Cause | Troubleshooting Steps |
| Insufficient Grignard Reagent | This is the most common cause. Titrate your Grignard reagent to ensure you are adding enough equivalents to account for any reagent that might be quenched by trace impurities. |
| Grignard Reagent Added Too Quickly | Rapid addition can lead to localized high concentrations and potential side reactions at the point of addition, consuming the reagent before it can react with the bulk of the Weinreb amide. Add the reagent dropwise with efficient stirring. |
| Steric Hindrance | If either the Weinreb amide or the Grignard reagent is highly sterically hindered, the reaction may be sluggish. Try increasing the reaction temperature after the initial low-temperature addition or allowing for a longer reaction time. |
Data Presentation: Effect of Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the ketone product.
Table 1: Influence of Solvent and Temperature on the Arylation of N-methoxy-N-methylbenzamide
Reaction: N-methoxy-N-methylbenzamide + 3-fluorophenylmagnesium chloride -> 3-fluorobenzophenone
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF | 23 | 81 |
| 2 | CH₂Cl₂ | 23 | 74 |
| 3 | CH₃CN | 23 | 93 |
| 4 | Et₂O | 23 | 78 |
| 5 | Toluene | 23 | 95 |
| 6 | Toluene | 0 | 94 |
| 7 | Toluene | 60 | 95 |
Data adapted from G. Li and M. Szostak, Org. Biomol. Chem., 2020.[3] This study demonstrates the high stability of the intermediate, as high yields are maintained even at elevated temperatures in a suitable solvent.[3]
Table 2: Influence of Grignard Reagent Equivalents
Reaction: Arylation of N-methoxy-N-methylbenzamide in Toluene at 23°C
| Entry | Equivalents of ArMgX | Yield (%) |
| 1 | 1.2 | 95 |
| 2 | 1.5 | 96 |
| 3 | 2.0 | 95 |
Data adapted from G. Li and M. Szostak, Org. Biomol. Chem., 2020.[3] This highlights that for this specific system, an excess of the Grignard reagent is well-tolerated without a decrease in ketone yield, indicating no significant over-addition.[3]
Visualized Workflows and Logic
// Nodes A [label="Low Yield or No Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Is Starting Material Consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Check Grignard Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Check Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Complex Mixture of Products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Over-addition Likely", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Decomposition of Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Titrate Reagent", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Use Fresh Reagent", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Ensure Anhydrous Conditions", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Increase Temperature/Time", fillcolor="#FFFFFF", fontcolor="#202124"]; L [label="Lower Temperature Drastically (-78°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; M [label="Reduce Equivalents of Grignard", fillcolor="#FFFFFF", fontcolor="#202124"]; N [label="Consider Additives (e.g., CeCl3)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B; B -> C [label=" No"]; B -> E [label=" Yes"]; C -> H; C -> I; C -> D; D -> J; D -> K; E -> F [label=" Yes, higher MW spots"]; E -> G [label=" Yes, many low MW spots"]; F -> L; F -> M; G -> N; } caption: Troubleshooting Logic for Low Ketone Yield
Experimental Protocols
Representative Protocol: Synthesis of 1-phenylpropan-1-one
This protocol details the reaction of N-methoxy-N-methylpropionamide with phenylmagnesium bromide.
Materials:
-
N-methoxy-N-methylpropionamide (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with N-methoxy-N-methylpropionamide (1.0 eq). Anhydrous THF is added to create a 0.2 M solution.
-
Cooling: The flask is cooled in a dry ice/acetone bath to an internal temperature of -78 °C.
-
Grignard Addition: Phenylmagnesium bromide (1.2 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The resulting solution is stirred at -78 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: While still at -78 °C, the reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. A vigorous reaction may occur.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water, then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography on silica gel to afford the pure 1-phenylpropan-1-one. The structure and purity should be confirmed by NMR and/or GC-MS.
References
Workup and extraction issues in Weinreb amide synthesis
Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the workup and extraction phases of this valuable synthetic transformation.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup and extraction of your Weinreb amide product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation / Poor Layer Separation | 1. High concentration of coupling agent byproducts: Urea byproducts from carbodiimides (DCC, EDC) can act as surfactants.[1][2][3]2. Presence of a co-solvent: Water-miscible solvents like THF or ethanol used in the reaction can reduce the density difference between aqueous and organic layers.[4]3. Strongly basic aqueous wash: Can lead to saponification of esters or other side reactions, generating species that stabilize emulsions.[4] | 1. Add brine (saturated NaCl solution): This increases the ionic strength and density of the aqueous phase, helping to break up emulsions and "salt out" organic components.[1][4]2. Filter through Celite: Pass the entire mixture through a pad of Celite to remove fine particulates that may be stabilizing the emulsion.3. Centrifugation: If available, centrifuging the mixture can accelerate layer separation.4. Solvent manipulation: Add more of the organic extraction solvent or a different, less polar solvent like diethyl ether to help break the emulsion.[1]5. Pre-concentration: Before workup, remove volatile reaction solvents like THF by rotary evaporation.[4] |
| Product Loss During Extraction | 1. Product is partially water-soluble: Especially for smaller or more polar Weinreb amides.2. Hydrolysis of the Weinreb amide: Prolonged exposure to strong acidic or basic conditions, especially with heating, can lead to hydrolysis back to the carboxylic acid.[5][6]3. Incorrect identification of layers: If using a denser-than-water solvent like DCM, the organic layer is at the bottom.[1][7] | 1. Back-extraction: Re-extract the aqueous layer multiple times with fresh organic solvent.2. Use of brine: Washing with brine can decrease the solubility of the organic product in the aqueous layer.[1]3. Minimize contact time with acid/base: Perform washes quickly and without excessive heating.4. pH adjustment: Ensure the aqueous layer is not overly acidic or basic during extraction.5. Water drop test: To confirm which layer is aqueous, add a few drops of water and observe which layer it joins.[7] |
| Difficulty Removing Byproducts | 1. EDC/DCC urea byproducts: While EDC-urea is more water-soluble than DCC-urea, it can still be difficult to remove completely, especially if the reaction mixture is neutralized before extraction.[1][2][3][8]2. Unreacted starting materials: Incomplete reaction can leave behind the starting carboxylic acid or coupling agents. | 1. Acidic wash for EDC-urea: Perform an acidic wash (e.g., with 1N HCl) to protonate the urea byproduct, making it more water-soluble. Avoid neutralizing the aqueous layer before separating it from the organic phase.[1]2. Filtration for DCC-urea: DCC-urea is largely insoluble in many organic solvents and can often be removed by filtration before the aqueous workup.3. Chromatography: Flash column chromatography is often necessary for high purity.[9][10]4. Recrystallization: If the Weinreb amide is a solid, recrystallization can be an effective purification method.[11] |
| Unexpected Bubbling/Gas Evolution | 1. Neutralization of acid: Adding a carbonate or bicarbonate base (e.g., NaHCO₃) to an acidic workup solution will generate CO₂ gas.[1] | 1. Slow, careful addition: Add the basic solution slowly and with good stirring to control the rate of gas evolution.2. Venting: When using a separatory funnel, vent frequently to release pressure.3. Adequate headspace: Use a flask or funnel that is large enough to accommodate the potential for foaming. |
Frequently Asked Questions (FAQs)
Q1: Why did an emulsion form after I quenched my EDCI-mediated coupling reaction with HCl and then tried to neutralize it with NaHCO₃?
A1: This is a common issue. When you quench with HCl, the urea byproduct of EDCI becomes protonated and water-soluble. However, when you add NaHCO₃, you neutralize the acid and deprotonate the urea, which can decrease its solubility in the aqueous phase and potentially move it back into the organic layer.[1] This process, along with the presence of salts and other reaction components, can lead to the formation of a stable emulsion. It is often better to perform the acidic extraction first to remove the EDC-urea, separate the layers, and then wash the organic layer with a bicarbonate solution if necessary.[1]
Q2: My Weinreb amide seems to be water-soluble. How can I improve my extraction efficiency?
A2: For polar or low molecular weight Weinreb amides, aqueous solubility can be a challenge. To improve recovery, use a saturated brine solution (NaCl) for your final aqueous wash. This increases the polarity of the aqueous phase and reduces the solubility of your organic product in it, a phenomenon known as the "salting out" effect.[1] Additionally, performing multiple extractions (e.g., 3-4 times) with your organic solvent is more effective than a single extraction with the same total volume.
Q3: Can my Weinreb amide hydrolyze during an acidic workup?
A3: While Weinreb amides are generally stable, they can be hydrolyzed back to the corresponding carboxylic acid under harsh acidic (or basic) conditions, particularly with prolonged exposure or heating.[5][6][12] For most standard aqueous workups at room temperature, significant hydrolysis is unlikely, but it is a possibility to be aware of, especially with sensitive substrates. It is good practice to perform the workup efficiently and without delay.
Q4: What is the best way to remove the urea byproduct from a DCC coupling?
A4: The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents.[3] A common procedure is to dilute the reaction mixture with a solvent in which DCU has low solubility (like dichloromethane or diethyl ether), cool it, and then filter off the precipitated DCU before proceeding with the aqueous workup.
Q5: My final product is not pure enough after extraction. What are the next steps?
A5: An aqueous workup is designed to remove the bulk of impurities, but for high purity, further purification is almost always necessary. Flash column chromatography on silica gel is the most common method for purifying Weinreb amides.[9][10] If your compound is a stable solid, recrystallization is an excellent alternative that can provide very pure material.[11]
Data Presentation
The efficiency of a Weinreb amide synthesis and its workup can vary greatly depending on the substrates and reagents used. The following table provides typical data ranges compiled from various literature procedures.
| Parameter | Typical Range | Notes |
| Crude Yield (after reaction, before workup) | >95% (often assumed quantitative by TLC/LCMS) | The reaction itself is typically very efficient. |
| Isolated Yield (after workup & purification) | 70-97% | Yields can be highly substrate-dependent. Significant loss can occur during workup (emulsions) or chromatography.[9] |
| Purity (after aqueous workup) | 80-95% | Major impurities are typically urea byproducts and any unreacted starting materials. |
| Purity (after chromatography/recrystallization) | >98% | High purity is achievable with proper purification techniques. |
Experimental Protocols
Protocol 1: General Workup for EDCI-Mediated Weinreb Amide Synthesis
This protocol is designed to efficiently remove the water-soluble N-(3-dimethylaminopropyl)-N'-ethylurea byproduct.
-
Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like THF, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Re-dissolve the residue in an extraction solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl and shake gently. Allow the layers to separate. Drain and collect the organic layer. This step protonates and removes the EDC-urea byproduct and any excess amine bases.
-
Repeat Acidic Wash: Extract the organic layer again with 1 M HCl to ensure complete removal of water-soluble bases.
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be sure to vent the funnel frequently to release CO₂ pressure.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This step helps to remove residual water from the organic layer and break any minor emulsions.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Weinreb amide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Workup for a Reaction Quenched with Saturated NH₄Cl
This is a common workup following the addition of an organometallic reagent to a Weinreb amide.
-
Quenching: Cool the reaction mixture (typically to 0 °C or -78 °C) and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organometallic reagent.
-
Warm to Room Temperature: Allow the mixture to warm to room temperature with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
Combine and Wash: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ketone or aldehyde by flash column chromatography.
Visualizations
General Experimental Workflow
Caption: General workflow for Weinreb amide synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting workup and extraction issues.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. columbia.edu [columbia.edu]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
Technical Support Center: The Stability of Weinreb Amide Resin in Solid-Phase Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of Weinreb amide resin, with a specific focus on its stability towards trifluoroacetic acid (TFA) during solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use Trifluoroacetic Acid (TFA) to cleave my peptide from Weinreb amide resin?
A1: No, TFA is not recommended for the cleavage of peptides from Weinreb amide resin. The standard and intended method for cleavage is through reduction of the N-methoxy-N-methylamide (Weinreb amide) linkage. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield a peptide aldehyde, or with a Grignard reagent to produce a peptide ketone.[1][2]
Q2: How stable is the Weinreb amide resin linkage to TFA?
A2: The Weinreb amide linkage exhibits limited stability to strong acidic conditions, including concentrated TFA which is often used for global deprotection in solid-phase peptide synthesis. While the resin is generally stable to the conditions used in Fmoc-based synthesis, prolonged exposure to high concentrations of TFA can lead to the hydrolysis of the Weinreb amide linker, resulting in premature cleavage of the peptide from the resin and a reduction in final product yield. Caution is advised when using TFA for the deprotection of acid-labile side-chain protecting groups.[3]
Q3: Why is TFA used at all if the Weinreb amide resin is sensitive to it?
A3: TFA is used in protocols involving Weinreb amide resin for the removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) before the final reductive cleavage step.[4] This is often necessary because some protecting groups are not stable under the reductive conditions of the cleavage (e.g., with LiAlH₄).
Q4: What are the potential side reactions when treating Weinreb amide resin with TFA?
A4: The primary side reaction is the acid-catalyzed hydrolysis of the Weinreb amide linkage, leading to the undesired release of the peptide from the resin. In some cases, particularly after the desired product has been cleaved and contains acid-sensitive functionalities like an imine, TFA treatment can cause hydrolysis and lead to a complex mixture of byproducts.[4]
Q5: Are there alternatives to TFA for side-chain deprotection on Weinreb amide resin?
A5: Yes, for highly sensitive sequences, exploring milder acidic conditions is recommended. While trifluoroethanol (TFE) has been investigated as a milder alternative, it may not be effective for all protecting groups, such as t-butyl ethers.[4] For some applications, it may be possible to use a cocktail with a lower percentage of TFA, or to perform the deprotection for a shorter duration. However, this must be carefully optimized for each specific peptide.
Troubleshooting Guide
This guide addresses common issues encountered when using TFA for side-chain deprotection prior to cleavage from Weinreb amide resin.
| Problem | Potential Cause | Suggested Solution(s) |
| Low final yield of peptide aldehyde/ketone after reductive cleavage. | 1. Premature cleavage: The Weinreb amide linker was hydrolyzed during the TFA deprotection step. | - Reduce TFA exposure: Minimize the duration and/or concentration of TFA used for deprotection. Perform a time-course experiment to find the optimal conditions. - Use milder conditions: If possible for your protecting groups, consider using a milder acid or a TFA cocktail with a higher proportion of scavengers. |
| 2. Incomplete reductive cleavage: The cleavage reaction with LiAlH₄ or Grignard reagent did not go to completion. | - Optimize cleavage reaction: Ensure the resin is completely dry and swelled in an appropriate solvent (e.g., THF) before adding the reducing agent. Increase the equivalents of the reducing agent and/or the reaction time. | |
| Complex mixture of products observed by HPLC/MS after deprotection and cleavage. | 1. Degradation of the peptide: The peptide itself is not stable under the TFA deprotection conditions. | - Use appropriate scavengers: Include scavengers in your TFA cocktail to protect sensitive residues (e.g., Trp, Met, Cys) from re-alkylation by cleaved protecting groups. |
| 2. Side-chain protecting groups not fully removed: Incomplete deprotection can lead to multiple products. | - Verify deprotection: Before proceeding to the cleavage step, take a small sample of the resin, cleave it, and analyze by mass spectrometry to confirm complete removal of all protecting groups. | |
| 3. Reduction of side-chain protecting groups: During LiAlH₄ cleavage, ester-based protecting groups on Asp and Glu side chains can be reduced.[5] | - Deprotect before cleavage: Ensure that all acid-labile protecting groups, especially t-butyl esters on Asp and Glu, are removed with TFA before the LiAlH₄ cleavage step. | |
| No product detected after cleavage. | 1. Complete loss of peptide during TFA deprotection: The conditions used for deprotection were too harsh, leading to complete hydrolysis of the linker. | - Perform a small-scale test: Always optimize deprotection conditions on a small amount of resin before committing the entire batch. |
| 2. Failed synthesis: The peptide was not successfully synthesized on the resin. | - Monitor synthesis: Use a method like the Kaiser test to monitor the completeness of each coupling step during synthesis. |
Experimental Protocols
Protocol 1: Side-Chain Deprotection with TFA (Cautionary Protocol)
This protocol is for the removal of acid-labile side-chain protecting groups. It is crucial to optimize the duration of this step to minimize premature cleavage from the Weinreb amide resin.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin thoroughly with DCM to remove any residual DMF from the synthesis.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Deprotection Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A common cocktail for deprotection is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
For sensitive residues, other scavengers may be required.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature.
-
Crucially, monitor the reaction over time (e.g., starting at 30 minutes) by taking small aliquots of the resin, washing, drying, and proceeding with reductive cleavage and analysis to determine the optimal deprotection time that minimizes linker hydrolysis. A standard 2-hour deprotection may be too long for this resin.
-
-
Post-Deprotection Washing:
-
Filter the TFA solution from the resin.
-
Wash the resin thoroughly with DCM.
-
Wash with a 10% solution of diisopropylethylamine (DIPEA) in DCM to neutralize residual acid.
-
Wash again thoroughly with DCM.
-
Dry the resin under vacuum before proceeding to the reductive cleavage.
-
Protocol 2: Reductive Cleavage with LiAlH₄ to Yield a Peptide Aldehyde
This is the standard cleavage protocol for obtaining a peptide aldehyde from Weinreb amide resin.[1][2]
-
Resin Preparation:
-
Place the dry, deprotected peptide-resin in a round-bottom flask with a magnetic stir bar.
-
Swell the resin in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) for 1 hour.
-
-
Cleavage Reaction:
-
Cool the flask in an ice bath.
-
In a separate flask, prepare a solution of LiAlH₄ in anhydrous THF.
-
Slowly add the LiAlH₄ solution to the resin suspension. A common starting point is 2 molar equivalents of LiAlH₄ for the Weinreb amide linkage, plus one additional equivalent for each amide bond in the peptide backbone.
-
Stir the reaction mixture at 0°C for 30-60 minutes.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of a 5% aqueous solution of potassium bisulfate (KHSO₄).
-
Allow the mixture to warm to room temperature.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin twice with DCM and combine the filtrates.
-
-
Extraction and Isolation:
-
Dilute the combined filtrates with DCM.
-
Wash the organic layer sequentially with 5% aqueous KHSO₄, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude peptide aldehyde.
-
Visual Guides
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dicyclohexylurea (DCU) Removal in Weinreb Amide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the dicyclohexylurea (DCU) byproduct from DCC coupling reactions during the synthesis of Weinreb amides.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Weinreb amides from DCU.
Issue 1: DCU Precipitates with the Weinreb Amide Product
-
Question: Upon cooling my reaction mixture, both my desired Weinreb amide and the DCU byproduct precipitate. How can I selectively isolate my product?
-
Answer: This situation arises when the chosen reaction solvent is not ideal for differentiating the solubility of your product and DCU.
-
Solution 1: Solvent Screening: Test the solubility of a small sample of your crude mixture in various solvents. The goal is to find a solvent that readily dissolves your Weinreb amide while keeping DCU insoluble. Common choices to explore include diethyl ether, cold acetone, or acetonitrile.[1]
-
Solution 2: Post-reaction Solvent Exchange: After the reaction is complete, remove the reaction solvent under reduced pressure. Then, add a solvent that is known to poorly dissolve DCU, such as diethyl ether or hexane, to the crude residue.[2] Triturate or sonicate the mixture to break up any solids, then filter to remove the insoluble DCU.
-
Solution 3: Temperature Optimization: A slow and controlled cooling process can sometimes allow for fractional precipitation. Try cooling the reaction mixture slowly to room temperature before further cooling in an ice bath. Rapid cooling can lead to co-precipitation.
-
Issue 2: Filtration of DCU is Extremely Slow or Clogs the Filter
-
Question: I'm trying to filter off the precipitated DCU, but the filtration is impractically slow, or the filter paper is completely clogged. What can I do?
-
Answer: DCU often precipitates as a very fine powder, which can easily clog the pores of standard filter paper.[1]
-
Solution 1: Use a Filter Aid: The most effective solution is to use a filter aid like Celite® (diatomaceous earth). Prepare a small pad of Celite® in your Büchner funnel before filtration. This creates a porous layer that traps the fine DCU particles without impeding the flow of the filtrate.[2]
-
Solution 2: Centrifugation: For smaller-scale reactions, centrifugation can be a viable alternative to filtration. Centrifuge the reaction mixture to pellet the solid DCU, and then carefully decant the supernatant containing your dissolved Weinreb amide.
-
Solution 3: Dilution: Diluting the reaction mixture with more of the same cold solvent can sometimes reduce the viscosity and improve the flow rate. However, be mindful that this may slightly increase the solubility of DCU.
-
Issue 3: Residual DCU Remains in the Product After Filtration
-
Question: After filtering my reaction mixture, I still observe signals corresponding to DCU in the NMR spectrum of my Weinreb amide. How can I remove these last traces?
-
Answer: Complete removal of DCU can be challenging due to its slight solubility in many organic solvents.
-
Solution 1: Recrystallization: If your Weinreb amide is a solid, recrystallization is an excellent method for final purification. Choose a solvent system where the amide is soluble at elevated temperatures but sparingly soluble at room temperature or below, while DCU remains either insoluble or highly soluble.
-
Solution 2: Solvent Precipitation/Wash: Dissolve your crude product in a minimal amount of a solvent in which both the product and residual DCU are soluble (e.g., dichloromethane). Then, add an "anti-solvent" in which DCU is poorly soluble (e.g., hexanes or diethyl ether) to precipitate the remaining DCU. Filter again to remove the solid.
-
Solution 3: Column Chromatography: If other methods fail, silica gel column chromatography can effectively separate the Weinreb amide from the less polar DCU. A solvent system such as ethyl acetate/hexanes is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is dicyclohexylurea (DCU) and why is it a problem in Weinreb amide synthesis?
A1: Dicyclohexylurea (DCU) is a byproduct formed when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form the amide bond between a carboxylic acid and N,O-dimethylhydroxylamine. While DCU is generally inert and does not interfere with the reaction itself, its removal from the final product can be challenging due to its low solubility in many common organic solvents, often leading to co-precipitation with the desired Weinreb amide and complicating purification.[3]
Q2: What is the primary method for removing DCU from the reaction mixture?
A2: The most common and straightforward method for removing the majority of DCU is through precipitation and filtration. This technique leverages the low solubility of DCU in many organic solvents. Typically, the reaction mixture is cooled to maximize the precipitation of DCU, which is then separated from the solution containing the soluble Weinreb amide by vacuum filtration.
Q3: Which solvents are best for precipitating DCU while keeping my Weinreb amide in solution?
A3: The ideal solvent depends on the specific solubility of your Weinreb amide. However, solvents in which DCU has very low solubility are generally preferred. These include dichloromethane (DCM), diethyl ether, and acetonitrile. Cooling the reaction mixture in these solvents further decreases the solubility of DCU, promoting its precipitation.
Q4: Are there alternatives to DCC for Weinreb amide synthesis that avoid the formation of DCU?
A4: Yes, several alternative coupling reagents can be used to avoid the formation of insoluble DCU.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide. Its corresponding urea byproduct is also water-soluble and can be easily removed with an aqueous workup.[1][4][5]
-
N,N'-Diisopropylcarbodiimide (DIC): DIC is a liquid carbodiimide that forms a diisopropylurea (DIU) byproduct. While still a urea, DIU is generally more soluble in organic solvents than DCU, which can simplify purification.[4][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium-based coupling reagent that produces water-soluble byproducts, making purification straightforward.[4][6][7]
Q5: Can I use an acidic or basic wash to remove DCU?
A5: DCU is a neutral and chemically inert molecule, so it is generally not reactive towards aqueous acids or bases. Therefore, an acidic or basic wash is ineffective for removing DCU. However, such washes can be useful for removing unreacted starting materials or other side products.
Data Presentation
Table 1: Solubility of Dicyclohexylurea (DCU) in Common Organic Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | < 1% | Not Specified | Poorly soluble.[1] |
| Ethanol | ≥ 2.5 mg/mL | Not Specified | Moderately soluble, especially when warm.[8] |
| Acetone | Soluble | Not Specified | DCU has some solubility, especially when not cold.[1] |
| Dichloromethane (DCM) | Sparingly Soluble | Not Specified | A common reaction solvent from which DCU precipitates. |
| Diethyl Ether | Poorly Soluble | Not Specified | Often used as an anti-solvent to precipitate DCU. |
| Acetonitrile | Poorly Soluble | Not Specified | Can be effective for precipitating DCU. |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | 60 | Soluble, especially with warming.[8] |
Note: The provided solubility data is a compilation from various sources and should be used as a general guide. For precise applications, experimental determination of solubility is recommended.
Table 2: Comparison of Common Coupling Reagents for Weinreb Amide Synthesis
| Coupling Reagent | Byproduct | Byproduct Solubility | Typical Yield | Purification Method | Key Advantages | Key Disadvantages |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Good-Excellent | Filtration | Low cost, effective. | Insoluble byproduct complicates purification. Known allergen. |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Good-Excellent | Aqueous Extraction | Water-soluble byproduct is easily removed. | More expensive than DCC. |
| DIC | Diisopropylurea (DIU) | More soluble in organic solvents than DCU | Good-Excellent | Filtration/Chromatography | Liquid, easy to handle. Byproduct is more soluble than DCU. | Byproduct removal may still require chromatography. |
| HATU | Tetramethylurea, HOAt | Water-soluble/Organic solvent-soluble | Very High | Aqueous Extraction | Highly efficient, especially for difficult couplings. | More expensive than carbodiimides. |
Experimental Protocols
Protocol 1: General Procedure for Weinreb Amide Synthesis using DCC and DCU Removal by Filtration
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane). Add a base (e.g., triethylamine or N-methylmorpholine, 1.2 eq.) to the mixture. Cool the flask to 0 °C in an ice bath.
-
DCC Addition: In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of the reaction solvent. Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of DCU should form as the reaction progresses. Monitor the reaction completion by TLC or LC-MS.
-
DCU Precipitation: Once the reaction is complete, cool the mixture in an ice bath for 30-60 minutes to maximize the precipitation of DCU.
-
Filtration: Set up a Büchner funnel with filter paper (or a Celite® pad for very fine precipitates). Wet the filter with a small amount of the cold reaction solvent. Filter the reaction mixture under vacuum.
-
Washing: Wash the collected DCU solid on the filter with a small amount of cold solvent to recover any trapped product.
-
Workup: The filtrate, containing the Weinreb amide, can then be subjected to a standard aqueous workup (e.g., washing with dilute acid, base, and brine) to remove any remaining water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Weinreb amide can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: DCU Removal using a Celite® Pad
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner funnel and add a layer of Celite® (approximately 1-2 cm thick). Gently press down to create a compact pad.
-
Wet the Pad: Wet the Celite® pad with the cold reaction solvent and apply a vacuum to pull the solvent through, ensuring the pad is evenly settled.
-
Filter the Reaction Mixture: Carefully pour the cold reaction mixture onto the center of the Celite® pad under vacuum.
-
Wash and Collect: Wash the reaction flask and the Celite® pad with a small amount of cold solvent to ensure all of the product is collected in the filtrate.
Mandatory Visualization
Caption: A typical experimental workflow for the removal of DCU.
Caption: A decision-making diagram for troubleshooting common DCU removal issues.
References
Technical Support Center: Chemoselective Reduction of Weinreb Amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chemoselectivity of Weinreb amide reductions to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the reduction of a Weinreb amide to an aldehyde, and how can I minimize its formation?
A1: The most common side product is the corresponding alcohol, resulting from over-reduction of the desired aldehyde. The formation of this byproduct can be minimized by carefully selecting the reducing agent, controlling the reaction temperature, and using the correct stoichiometry of the reducing agent. The stability of the tetrahedral intermediate, formed upon initial hydride attack, is key to preventing over-reduction. This intermediate is stabilized by chelation with the N-methoxy-N-methyl group and is typically stable at low temperatures.[1][2] Upon workup, this intermediate breaks down to form the aldehyde.
Q2: Which reducing agents are recommended for achieving high chemoselectivity in Weinreb amide reductions?
A2: Several reducing agents can effectively reduce Weinreb amides to aldehydes with high chemoselectivity.
-
Diisobutylaluminum hydride (DIBAL-H) is a common and effective reagent, particularly when used at low temperatures (e.g., -78 °C) to prevent over-reduction.[3][4]
-
Lithium aluminum hydride (LiAlH4) can also be used, but it is a much stronger reducing agent and often leads to the formation of the alcohol byproduct if not used in excess and with careful temperature control.[5][6][7]
-
Schwartz's reagent (Cp2Zr(H)Cl) is a mild and highly selective reagent that works well for a variety of amide substrates, including Weinreb amides, at room temperature and often does not result in over-reduction.[8][9][10]
-
Magnesium borohydride reagents (e.g., MgAB) are newer alternatives that have shown high chemoselectivity at ambient temperatures.[11][12][13]
Q3: How does reaction temperature affect the selectivity of the reduction?
A3: Reaction temperature is a critical parameter. For strong reducing agents like DIBAL-H and LiAlH4, maintaining a low temperature (typically -78 °C) is crucial to stabilize the tetrahedral intermediate and prevent its further reduction to the alcohol.[3] Reactions that are allowed to warm prematurely are more likely to yield the over-reduced alcohol product. Milder reagents like Schwartz's reagent or MgAB can often be run at room temperature without significant over-reduction.[8][11]
Q4: Can I selectively reduce a Weinreb amide in the presence of other reducible functional groups?
A4: Yes, one of the significant advantages of the Weinreb amide is its unique reactivity that allows for its selective reduction. For instance, it is possible to selectively reduce a Weinreb amide to an aldehyde in the presence of an ester using Cp2Zr(H)Cl.[8] This is attributed to the mechanism of the Schwartz's reagent reduction which forms a stable complex with the amide.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Significant amount of alcohol byproduct observed. | 1. Reaction temperature was too high.2. Excess reducing agent was used.3. The chosen reducing agent is too strong for the substrate. | 1. Maintain a low temperature (e.g., -78 °C), especially when using DIBAL-H or LiAlH4.2. Use a stoichiometric amount of the reducing agent (typically 1.0-1.2 equivalents).3. Switch to a milder reducing agent like Schwartz's reagent or MgAB. |
| Low or no conversion of the starting Weinreb amide. | 1. Insufficient amount of reducing agent.2. Deactivated reducing agent.3. Sterically hindered substrate. | 1. Ensure accurate stoichiometry of the reducing agent.2. Use a fresh or properly stored solution of the reducing agent.3. Increase the reaction time or consider a more powerful, yet selective, reducing agent. For very sterically hindered amides, lower yields may be expected.[8] |
| Formation of other unexpected byproducts. | 1. With highly basic or sterically hindered nucleophiles, elimination of the methoxide group can occur.[7]2. The substrate may contain other functional groups that are not compatible with the reducing agent. | 1. Use a less sterically hindered reducing agent if possible.2. Review the compatibility of all functional groups on your substrate with the chosen reducing agent. Protect sensitive groups if necessary. |
| Difficulty in isolating the pure aldehyde product. | Aldehydes can be volatile or prone to oxidation/decomposition. | Consider isolating the aldehyde as a more stable derivative, such as a bisulfite adduct.[11][12][13] The pure aldehyde can then be regenerated from the adduct. |
Data on Reducing Agent Performance
Table 1: Reduction of N-methoxy-N-methylbenzamide with Different Reagents
| Reducing Agent | Stoichiometry (equiv.) | Temperature (°C) | Reaction Time | Yield of Benzaldehyde (%) | Yield of Benzyl Alcohol (%) | Reference |
| DIBAL-H | 1.2 | -78 | 2 h | High | Low (if temp. maintained) | [3] |
| Cp2Zr(H)Cl | 1.5 | 25 | 30 min | 95 | Not observed | Organic Syntheses Procedure[8] |
| MgAB | 1.0 | 25 | 30 min | 94 | Not reported | [11] |
Table 2: Reduction of Various Weinreb Amides with Schwartz's Reagent (Cp2Zr(H)Cl)
| Weinreb Amide Substrate | Yield of Aldehyde (%) |
| N-methoxy-N-methyl-4-nitrobenzamide | 89 |
| Methyl 4-(N-methoxy-N-methylcarbamoyl)benzoate | 85 |
| N,N-dicyclohexyl-N'-methoxy-N'-methylphthalamide | 92 |
| N-methoxy-N-methylcyclohexanecarboxamide | 91 |
| Data sourced from an Organic Syntheses procedure.[8] |
Table 3: Reduction of Various Weinreb Amides with MgAB
| Weinreb Amide Substrate | Reaction Time (min) | Isolated Yield of Aldehyde (%) |
| N-methoxy-N-methylbenzamide | 30 | 94 |
| N-methoxy-N,4-dimethylbenzamide | 30 | 92 |
| 4-Bromo-N-methoxy-N-methylbenzamide | 30 | 95 |
| N-methoxy-N-methyl-2-naphthamide | 60 | 91 |
| N-methoxy-N-methylcyclohexanecarboxamide | 30 | 89 |
| N-methoxy-N-methylacetamide | 30 | 75 |
| Data sourced from Bailey et al.[11] |
Experimental Protocols
Protocol 1: General Procedure for DIBAL-H Reduction of a Weinreb Amide
-
Dissolve the Weinreb amide (1.0 equiv) in an anhydrous solvent (e.g., THF, DCM, or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0-1.2 equiv, typically as a 1 M solution in an appropriate solvent) dropwise to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by flash column chromatography if necessary.[3]
Protocol 2: Reduction of a Weinreb Amide with Schwartz's Reagent (Cp2Zr(H)Cl)
-
To a flask containing the Weinreb amide (1.0 equiv) under an inert atmosphere, add anhydrous THF.
-
Add Schwartz's reagent (Cp2Zr(H)Cl, 1.5-2.5 equiv) in one portion at room temperature.
-
Stir the resulting slurry at room temperature for 30-60 minutes. The reaction progress can be monitored by the color change from a white slurry to a clear, yellow-orange solution.
-
Upon completion, add silica gel to the reaction mixture and stir for 15 minutes.
-
Concentrate the mixture under reduced pressure to obtain a solid.
-
Purify the product by loading the silica gel-adsorbed crude product directly onto a silica gel column and eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate).[8]
Protocol 3: Reduction of a Weinreb Amide with MgAB and Isolation as a Bisulfite Adduct
-
To a dry, argon-flushed flask, add the Weinreb amide (1.0 equiv) followed by anhydrous THF.
-
Add a 1 M solution of chloromagnesium dimethylaminoborohydride (MgAB) in THF (1.0 equiv) dropwise at room temperature.
-
Stir the reaction for 30-60 minutes, monitoring by TLC.
-
In a separate flask, prepare a saturated solution of sodium bisulfite in water.
-
Pour the reaction mixture into the sodium bisulfite solution and stir vigorously for 1 hour.
-
Collect the resulting precipitate by vacuum filtration, wash with water and then ether, and dry to obtain the aldehyde bisulfite adduct.
-
To regenerate the aldehyde, the bisulfite adduct can be treated with an aqueous solution of formaldehyde or a mild base.[11]
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. acs.org [acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
- 12. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Protected α-Amino Aldehydes
Welcome to the technical support center for the synthesis of N-protected α-amino aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this challenging but critical synthetic transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N-protected α-amino aldehydes, categorized by the synthetic method.
Method 1: Oxidation of N-Protected α-Amino Alcohols
This is one of the most common methods, but it is prone to several issues. The two most frequently used oxidation protocols are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.
Troubleshooting Swern Oxidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aldehyde | 1. Reagent Inactivity: Oxalyl chloride or DMSO may have degraded. | 1. Use freshly opened or distilled oxalyl chloride. Ensure DMSO is anhydrous. |
| 2. Insufficient Activation: The reaction temperature may have risen above -60 °C during the addition of DMSO or the alcohol, causing decomposition of the activated intermediate. | 2. Maintain a strict temperature of -78 °C (dry ice/acetone bath) during reagent addition. Add reagents slowly and dropwise.[1] | |
| 3. Premature Quenching: The addition of triethylamine before the alcohol has fully reacted with the activated DMSO complex. | 3. Ensure sufficient stirring time (typically 30-45 minutes) after alcohol addition before adding the triethylamine.[1] | |
| Over-oxidation to Carboxylic Acid | This is generally not an issue with Swern oxidation as it is a mild and selective method for producing aldehydes.[2][3] If this is observed, confirm the identity of the starting material and product. | Consider alternative side reactions or impurities. |
| Significant Racemization | 1. Excess Base or Prolonged Reaction Time: The basic conditions facilitated by triethylamine can promote epimerization of the acidic α-proton. | 1. Use the minimum effective amount of triethylamine (typically 5-7 equivalents).[1] Quench the reaction as soon as the starting material is consumed (monitor by TLC). |
| 2. Workup Conditions: Aqueous workups with acidic or basic solutions can cause racemization. | 2. Perform a neutral aqueous workup if possible. Extract the product quickly into an organic solvent. | |
| Formation of Foul Odor | The reaction produces dimethyl sulfide ((CH₃)₂S), which has a strong, unpleasant odor.[4] | This is an unavoidable byproduct. Perform the reaction and workup in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the dimethyl sulfide to odorless DMSO.[4] |
Troubleshooting Dess-Martin Periodinane (DMP) Oxidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aldehyde | 1. DMP Reagent Quality: DMP can be sensitive to moisture. | 1. Use high-quality, anhydrous DMP. Store it in a desiccator. |
| 2. Incomplete Reaction: Insufficient DMP or reaction time. | 2. Use a slight excess of DMP (1.1-1.5 equivalents). Monitor the reaction by TLC to completion. Reaction times are typically short.[5] | |
| 3. Product Instability: The aldehyde product may be degrading on silica gel during purification.[6] | 3. Minimize purification time. Consider flash chromatography with deactivated silica gel (e.g., pre-treated with triethylamine) or avoid chromatography altogether if the crude product is sufficiently pure for the next step. | |
| Over-oxidation to Carboxylic Acid | While DMP is known for its selectivity, over-oxidation can occur, particularly with extended reaction times or excess reagent.[7] | Use the minimum amount of DMP required and monitor the reaction closely. Quench promptly upon completion. |
| Minimal Racemization Observed | DMP oxidation is generally considered superior to Swern oxidation for synthesizing highly epimerizable N-protected α-amino aldehydes due to its neutral pH conditions.[5] | If racemization is still a concern, ensure the reaction and workup are performed under strictly neutral conditions. Avoid exposure to acid or base. |
| Safety Concerns | DMP is known to be shock-sensitive and can be explosive, especially with heating.[5][8] | Handle with care. Avoid grinding the solid reagent. Do not heat the reaction mixture unnecessarily. |
Method 2: Reduction of N-Protected Amino Acid Derivatives
This approach, particularly from Weinreb amides, is effective for preventing over-reduction.
Troubleshooting Reduction of Weinreb Amides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Aldehyde | 1. Inactive Reducing Agent: LiAlH₄ or other hydride reagents can be deactivated by moisture. | 1. Use a fresh, anhydrous solution of the reducing agent. Titrate the solution if its activity is in doubt. |
| 2. Incomplete Reaction: Insufficient reducing agent or low reaction temperature. | 2. Use a slight excess of the reducing agent. Allow the reaction to warm to the appropriate temperature as specified in the protocol. | |
| Over-reduction to Alcohol | 1. Excessive Reducing Agent: Using too much LiAlH₄ or a similar strong reducing agent. | 1. The key advantage of the Weinreb amide is the formation of a stable chelated intermediate that resists over-reduction.[9] However, careful control of stoichiometry is still important. Add the reducing agent slowly and monitor the reaction. |
| 2. Destabilization of Intermediate: The chelated intermediate may break down under certain conditions, leading to further reduction. | 2. Maintain the recommended reaction temperature (often low temperature) to ensure the stability of the intermediate. | |
| Racemization | Racemization is less common with this method compared to oxidation methods as the α-center is not directly deprotonated. | If racemization is observed, it may be occurring during the formation of the Weinreb amide or during workup. Analyze each step independently. |
Frequently Asked Questions (FAQs)
Q1: My N-protected α-amino aldehyde is decomposing during purification. What can I do?
A: This is a very common problem. These aldehydes are often thermally and chromatographically unstable.[6][10]
-
Avoid Silica Gel: If possible, avoid silica gel chromatography. It is acidic and can cause decomposition and racemization.[6]
-
Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated by washing with a solution of triethylamine in your eluent system.
-
Rapid Purification: Keep the purification process as short as possible.
-
Use Immediately: The best practice is often to use the crude aldehyde immediately in the next step without purification.[10]
Q2: How can I minimize racemization?
A: Racemization occurs due to the acidity of the α-proton.[10][11]
-
Choice of Method: Dess-Martin periodinane (DMP) oxidation is often preferred as it runs under neutral pH, minimizing epimerization compared to other methods like Swern oxidation.[5]
-
Control pH: Avoid acidic or basic conditions during both the reaction and the workup.
-
Low Temperature: Keep temperatures low throughout the process.
-
Choice of Protecting Group: Electron-withdrawing N-protecting groups can increase the acidity of the α-proton and lead to more racemization.[10] Conversely, bulky, electron-donating groups like TIPS can enhance stability.[10]
Q3: Which N-protecting group is the best to use?
A: The choice of protecting group is critical and depends on the subsequent steps in your synthesis.
-
Stability: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are very common. They offer good stability but can be prone to racemization under certain conditions.
-
Enhanced Stability: Bulky, electron-donating groups like N-TIPS (triisopropylsilyl) have been shown to provide thermally stable and isolable N-protected α-amino aldehydes that can even be distilled without decomposition.[10]
-
Orthogonality: Consider a protecting group that is stable to the reaction conditions you plan to use next but can be removed selectively. For example, Fmoc is base-labile, while Boc is acid-labile.[12]
Q4: How should I store the synthesized N-protected α-amino aldehyde?
A: Due to their instability, these compounds should generally be used immediately.[10] If storage is unavoidable:
-
Low Temperature: Store at -20 °C or lower.[10]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]
-
Anhydrous Conditions: Store in an anhydrous state, as water can promote decomposition.
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of an N-Boc Amino Alcohol
This protocol is adapted from procedures known to minimize racemization.[5]
-
Preparation: Dissolve the N-Boc-protected α-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure at low temperature. The resulting crude N-Boc-α-amino aldehyde is often used in the next step without further purification.
Protocol 2: Reduction of an N-Cbz Weinreb Amide with LiAlH₄
This protocol is based on the reliable method for preparing N-protected α-amino aldehydes while avoiding over-reduction.
-
Preparation: Dissolve the N-Cbz-protected Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flame-dried flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.1 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes. Monitor the reaction by TLC.
-
Quenching: Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A white precipitate should form.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Cbz-α-amino aldehyde.
Visual Guides
Decision Workflow for Synthesis Method Selection
Caption: Decision tree for selecting a synthetic route.
Troubleshooting Workflow for a Failed Oxidation Reaction
Caption: A logical workflow for troubleshooting oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
- 12. Protective Groups [organic-chemistry.org]
Minimizing racemization during Weinreb amide synthesis from chiral amino acids
Welcome to the Technical Support Center for Minimizing Racemization during Weinreb Amide Synthesis from Chiral Amino Acids. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions to ensure the stereochemical integrity of your chiral amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Weinreb amide synthesis from chiral amino acids?
A1: Racemization is the process by which a stereochemically pure chiral amino acid (typically the L-enantiomer) is converted into a mixture of both L- and D-enantiomers during the chemical reaction.[1] This loss of stereochemical integrity at the α-carbon can lead to the formation of undesired stereoisomers, which can significantly impact the biological activity and pharmacological properties of the final product.
Q2: What is the primary mechanism of racemization during the coupling of N-protected amino acids?
A2: The most common pathway for racemization during peptide coupling reactions is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated. The proton on the chiral α-carbon of the oxazolone is acidic and can be removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-enantiomers.[2]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors influence the degree of racemization, including the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the specific amino acid derivative.[3][4] Strong bases and elevated temperatures generally increase the rate of racemization.[3] Certain amino acids like histidine and cysteine are particularly susceptible to racemization.[5]
Troubleshooting Guide
Issue 1: High levels of racemization detected after synthesis.
| Potential Cause | Suggested Solution |
| Inappropriate Coupling Reagent | Some coupling reagents are more prone to causing racemization than others.[6] Consider switching to reagents known for low racemization levels such as COMU or using additives like HOBt, HOAt, or OxymaPure with carbodiimide-based coupling agents like DCC or EDC.[3][7] |
| Strong or Excess Base | The use of strong, non-hindered bases like DIPEA can significantly promote racemization.[1][4] It is advisable to switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[3] Always use the minimum necessary amount of base. |
| Elevated Reaction Temperature | Higher temperatures can accelerate the formation of the oxazolone intermediate and subsequent enolization.[3] Performing the coupling reaction at a lower temperature, such as 0 °C, can effectively minimize racemization. |
| Prolonged Reaction Time | Longer exposure to coupling conditions can increase the likelihood of racemization. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as it is complete. |
Issue 2: Low yield of the desired Weinreb amide.
| Potential Cause | Suggested Solution |
| Inefficient Activation of the Carboxylic Acid | Ensure that the coupling reagent is of high quality and used in the appropriate stoichiometry. Some protocols may require pre-activation of the amino acid before the addition of N,O-dimethylhydroxylamine.[5] |
| Side Reactions | Besides racemization, other side reactions can occur. For instance, with carbodiimides, an O-N acyl migration can form a stable N-acyl urea, which is unreactive.[3] Running the reaction at lower temperatures can mitigate this.[3] |
| Incomplete Reaction | If the reaction is sluggish, consider optimizing the solvent system to ensure all components are fully dissolved. In some cases, a more potent coupling reagent may be necessary, but be mindful of the potential for increased racemization. |
Quantitative Data on Racemization
The choice of coupling reagent and additives plays a crucial role in suppressing racemization. The following table summarizes the effectiveness of various reagents.
| Coupling System | Additive | Base | Racemization Level | Reference |
| DCC | HOBt | NMM | Low | [7] |
| EDC | HOAt | DIPEA | Very Low | [3] |
| HATU | - | DIPEA/NMM | Very Low | [7] |
| COMU | - | DIEA | Low | [8][9] |
| T3P | DBU | DBU | Low | [8] |
| CDI | - | NMM | Good Yields, Low Racemization | [10] |
Experimental Protocols
Protocol 1: General Procedure using COMU as a Coupling Reagent
This protocol is adapted from a method known for its efficiency and low racemization.[8][9]
-
Dissolve the N-protected α-amino acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add COMU (1.1 eq) in one portion.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Procedure using N,N'-Carbonyldiimidazole (CDI)
This method provides a straightforward synthesis of Weinreb amides with good yields.[10]
-
Dissolve the Nα-protected amino acid (1 mmol) in THF.
-
Cool the solution to 0 °C and add CDI (1.5 mmol). Stir for approximately 10 minutes.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 mmol) in dry DCM and neutralize with NMM.
-
Add the neutralized N,O-dimethylhydroxylamine solution to the reaction mixture.
-
Stir the reaction until completion as indicated by TLC.
-
Perform a standard aqueous workup to isolate the product.[10]
Visualizations
Caption: A logical workflow for troubleshooting high racemization levels.[1]
Caption: The primary mechanism of racemization during peptide coupling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Ketone Synthesis: Weinreb Amides vs. Esters
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. The choice of starting material and methodology can significantly impact the yield, purity, and scalability of the reaction. This guide provides an in-depth comparison of two common precursors for ketone synthesis via reaction with organometallic reagents: Weinreb amides and esters. While both can, in principle, yield ketones, their performance and reliability differ substantially. This guide will objectively compare their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
Executive Summary
The Weinreb-Nahm ketone synthesis, utilizing an N-methoxy-N-methylamide (Weinreb amide), is a robust and widely adopted method for the high-yield synthesis of ketones.[1][2] Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][3] This intermediate prevents the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, a significant drawback when using esters.[3][4] Consequently, reactions with Weinreb amides are characterized by higher yields of the desired ketone and a broader tolerance for various functional groups.[5]
In contrast, the reaction of organometallic reagents with esters typically leads to the formation of tertiary alcohols as the major product, resulting from two consecutive additions of the nucleophile.[6][7] Isolating the ketone intermediate is often challenging due to its high reactivity compared to the starting ester.[6] Therefore, for the specific synthesis of ketones, the Weinreb amide approach is demonstrably superior.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in performance between Weinreb amides and esters for ketone synthesis.
| Feature | Weinreb Amide | Ester |
| Primary Product | Ketone | Tertiary Alcohol |
| Typical Ketone Yield | Generally high (>80%)[3] | Generally low to moderate (often difficult to isolate)[7] |
| Over-addition Control | Excellent, due to stable chelated intermediate[3] | Poor, ketone intermediate is highly reactive[6] |
| Reaction Intermediate | Stable, five-membered chelated tetrahedral intermediate[1][8] | Unstable tetrahedral intermediate that readily collapses[6] |
| Substrate Scope | Broad, tolerates a wide range of functional groups[5] | More limited, side reactions are common[9] |
| Reliability & Reproducibility | High | Low for ketone synthesis |
Reaction Mechanisms: The Key to Selectivity
The stark difference in outcomes between Weinreb amides and esters lies in the stability of the respective tetrahedral intermediates formed upon nucleophilic attack by an organometallic reagent.
Weinreb Amide Reaction Pathway
The reaction of an organometallic reagent with a Weinreb amide proceeds through a stable, five-membered chelated tetrahedral intermediate. The magnesium or lithium atom is coordinated by both the newly formed alkoxide and the methoxy group, preventing the collapse of the intermediate and elimination of the amide.[1] This stable intermediate persists at low temperatures until an acidic workup cleaves the chelate to afford the desired ketone.
Ester Reaction Pathway
In contrast, the tetrahedral intermediate formed from the reaction of an organometallic reagent with an ester is unstable.[6] It readily collapses, eliminating the alkoxy group to form a ketone. This newly formed ketone is generally more reactive than the starting ester, leading to a rapid second addition of the organometallic reagent to yield a tertiary alcohol.[6][7]
References
- 1. tutorchase.com [tutorchase.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. Weinreb Ketone Synthesis [organic-chemistry.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Synthesis of Unsymmetrical Ketones: Modern Alternatives to Weinreb Amides
For researchers, scientists, and drug development professionals, the synthesis of unsymmetrical ketones is a cornerstone of molecular construction. For decades, the Weinreb amide has been a reliable tool for this transformation, prized for its ability to prevent over-addition of organometallic reagents. However, the landscape of organic synthesis is ever-evolving, and a host of powerful alternatives have emerged, offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of modern alternatives to Weinreb amides, supported by experimental data and detailed methodologies, to empower chemists in selecting the optimal synthetic route.
Introduction to Weinreb Amides
The Weinreb amide, an N-methoxy-N-methylamide, serves as a robust acylating agent. Its success stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is resistant to further nucleophilic attack until acidic workup, thus cleanly affording the desired ketone.
Modern Alternatives: A Comparative Analysis
While the Weinreb amide remains a valuable tool, several alternative methodologies have been developed that offer distinct advantages. This guide will focus on the following key alternatives:
-
Fukuyama Coupling: A palladium-catalyzed cross-coupling of a thioester with an organozinc reagent.
-
Carbonylative Suzuki-Miyaura Coupling: A palladium-catalyzed three-component reaction involving an organic halide, an organoboron reagent, and carbon monoxide.
-
Negishi Coupling of Acyl Chlorides: A nickel- or palladium-catalyzed cross-coupling of an acyl chloride with an organozinc reagent.
-
Photoredox-Mediated Decarboxylative Coupling: A visible-light-induced reaction of a carboxylic acid with a suitable coupling partner.
-
Sequential Nucleophilic Substitution of Ureas: A one-pot, two-step reaction of a specialized urea derivative with two different organometallic reagents.
-
Reaction of Tosylhydrazones with Aldehydes: A one-pot synthesis of ketones from bench-stable tosylhydrazones and aldehydes.
The following sections will delve into the mechanisms, advantages, and limitations of each method, supported by experimental data.
Fukuyama Coupling
The Fukuyama coupling is a highly chemoselective method for the synthesis of ketones from thioesters and organozinc reagents, catalyzed by palladium.[1][2] This reaction is prized for its mild conditions and tolerance of a wide variety of sensitive functional groups.[3][4]
Advantages:
-
High functional group tolerance (e.g., esters, amides, aldehydes, and ketones).[3]
-
Mild reaction conditions.[3]
-
Avoids the use of highly reactive and basic organometallic reagents.
Limitations:
-
Requires the preparation of thioesters and organozinc reagents.
-
Palladium catalyst can be expensive.
Fukuyama Coupling: General Workflow
Caption: General workflow for Fukuyama Coupling.
Fukuyama Coupling: Experimental Data
| Entry | Thioester | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | S-Ethyl benzothioate | Phenylzinc iodide | Pd(PPh₃)₄ | THF | 50 | 95 |
| 2 | S-Ethyl 4-methoxybenzothioate | Phenylzinc iodide | Pd(PPh₃)₄ | THF | 50 | 92 |
| 3 | S-Ethyl 4-nitrobenzothioate | Phenylzinc iodide | Pd(PPh₃)₄ | THF | 50 | 85 |
| 4 | S-Ethyl thiophene-2-carbothioate | Phenylzinc iodide | Pd(PPh₃)₄ | THF | 50 | 88 |
| 5 | S-Ethyl cyclopropanecarbothioate | Phenylzinc iodide | Pd(PPh₃)₄ | THF | 50 | 78 |
Data sourced from representative procedures.
Experimental Protocol: Synthesis of Benzophenone via Fukuyama Coupling
To a solution of S-ethyl benzothioate (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added Pd(PPh₃)₄ (0.05 mmol). A solution of phenylzinc iodide (1.2 mmol) in THF is then added dropwise. The reaction mixture is stirred at 50 °C for 4 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford benzophenone.
Carbonylative Suzuki-Miyaura Coupling
The carbonylative Suzuki-Miyaura coupling is a powerful three-component reaction that allows for the synthesis of diaryl ketones from aryl halides, arylboronic acids, and carbon monoxide, catalyzed by palladium.[5][6] This method is particularly useful for accessing benzophenone derivatives.
Advantages:
-
Readily available starting materials.
-
Broad substrate scope for aryl and heteroaryl groups.
-
Can be performed with a low catalyst loading.[5]
Limitations:
-
Requires the use of toxic carbon monoxide gas (though safer alternatives are being developed).[6]
-
Typically limited to the synthesis of diaryl ketones.
Carbonylative Suzuki-Miyaura Coupling: General Workflow
Caption: General workflow for Carbonylative Suzuki-Miyaura Coupling.
Carbonylative Suzuki-Miyaura Coupling: Experimental Data
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | 80 | 92 |
| 2 | 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | 80 | 88 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | 100 | 75 |
| 4 | 1-Iodonaphthalene | Phenylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | 80 | 85 |
| 5 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | 100 | 68 |
Data sourced from representative procedures.
Experimental Protocol: Synthesis of 4-Methylbenzophenone via Carbonylative Suzuki-Miyaura Coupling
A mixture of 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), dppf (0.04 mmol), and K₂CO₃ (2.0 mmol) in toluene (5 mL) is placed in a pressure vessel. The vessel is purged with carbon monoxide and then pressurized to 1 atm with CO. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford 4-methylbenzophenone.
Negishi Coupling of Acyl Chlorides
The Negishi coupling of acyl chlorides with organozinc reagents provides a direct and efficient route to unsymmetrical ketones.[7] This reaction is typically catalyzed by nickel or palladium complexes and proceeds under mild conditions.[8][9][10]
Advantages:
-
High yields and good functional group tolerance.[7]
-
Mild reaction conditions.[7]
-
Readily available acyl chlorides as starting materials.
Limitations:
-
Requires the preparation of organozinc reagents.
-
Acyl chlorides can be sensitive to moisture.
Negishi Coupling of Acyl Chlorides: General Workflow
Caption: General workflow for Negishi Coupling of Acyl Chlorides.
Negishi Coupling of Acyl Chlorides: Experimental Data
| Entry | Acyl Chloride | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzoyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 25 | 96 |
| 2 | 4-Methoxybenzoyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 25 | 94 |
| 3 | Cyclohexanecarbonyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 25 | 85 |
| 4 | Benzoyl chloride | Ethylzinc iodide | Ni(acac)₂ | THF | 0 | 88 |
| 5 | Cinnamoyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 25 | 90 |
Data sourced from representative procedures.
Experimental Protocol: Synthesis of Propiophenone via Negishi Coupling
To a solution of ethylzinc iodide (1.2 mmol) in THF (5 mL) under an argon atmosphere at 0 °C is added Ni(acac)₂ (0.05 mmol). A solution of benzoyl chloride (1.0 mmol) in THF (2 mL) is then added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford propiophenone.
Photoredox-Mediated Decarboxylative Coupling
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions.[11] Decarboxylative coupling reactions of carboxylic acids offer a direct route to ketones, avoiding the pre-activation of the carboxylic acid.[12][13][14]
Advantages:
-
Uses readily available and stable carboxylic acids as starting materials.
-
Extremely mild reaction conditions (visible light, room temperature).
-
High functional group tolerance.
Limitations:
-
Requires a photocatalyst and a light source.
-
The scope of the radical acceptor can be limited.
Photoredox-Mediated Decarboxylative Coupling: General Workflow
Caption: General workflow for Photoredox-Mediated Decarboxylative Coupling.
Photoredox-Mediated Decarboxylative Coupling: Experimental Data
| Entry | Carboxylic Acid | Radical Acceptor | Photocatalyst | Solvent | Yield (%) |
| 1 | Phenylacetic acid | Acrylonitrile | Ir(ppy)₃ | DMSO | 85 |
| 2 | 4-Methoxyphenylacetic acid | Acrylonitrile | Ir(ppy)₃ | DMSO | 82 |
| 3 | Cyclohexanecarboxylic acid | Acrylonitrile | Ir(ppy)₃ | DMSO | 75 |
| 4 | N-Boc-proline | Acrylonitrile | Ir(ppy)₃ | DMSO | 78 |
| 5 | Phenylacetic acid | N-phenylmaleimide | Ru(bpy)₃Cl₂ | MeCN | 90 |
Data sourced from representative procedures.
Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanenitrile via Photoredox Catalysis
A mixture of phenylacetic acid (0.5 mmol), acrylonitrile (1.0 mmol), and Ir(ppy)₃ (0.005 mmol) in DMSO (5 mL) is placed in a vial. The vial is sealed and the mixture is degassed with argon for 15 minutes. The reaction mixture is then irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford 4-oxo-4-phenylbutanenitrile.
Sequential Nucleophilic Substitution of Ureas
A clever one-pot, two-step strategy for the synthesis of unsymmetrical ketones involves the sequential reaction of a specially designed urea derivative with two different organometallic reagents.[15] The urea acts as a dicationic carbonyl equivalent, with the two amino groups exhibiting different leaving group abilities.
Advantages:
-
One-pot synthesis of unsymmetrical ketones.
-
Avoids the isolation of intermediate amides.
-
Good control over the introduction of two different R groups.
Limitations:
-
Requires the synthesis of a specific urea starting material.
-
The scope of the organometallic reagents may be limited by the reactivity of the urea.
Sequential Nucleophilic Substitution of Ureas: General Workflow
Caption: General workflow for Sequential Nucleophilic Substitution of Ureas.
Sequential Nucleophilic Substitution of Ureas: Experimental Data
| Entry | R¹-M | R²-M | Yield (%) |
| 1 | PhMgBr | MeLi | 85 |
| 2 | PhMgBr | n-BuLi | 82 |
| 3 | 4-MeOC₆H₄MgBr | MeLi | 80 |
| 4 | PhMgBr | PhLi | 75 |
| 5 | EtMgBr | PhLi | 78 |
Data sourced from representative procedures using N-(2,4-dimethoxy-1,3,5-triazinyl)-N'-methoxy-N'-methylurea.
Experimental Protocol: Synthesis of Acetophenone via Sequential Substitution
To a solution of N-(2,4-dimethoxy-1,3,5-triazinyl)-N'-methoxy-N'-methylurea (1.0 mmol) in THF (10 mL) at -78 °C is added phenylmagnesium bromide (1.1 mmol). The mixture is stirred for 1 hour at -78 °C. Methyllithium (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford acetophenone.
Reaction of Tosylhydrazones with Aldehydes
A one-pot procedure for the synthesis of unsymmetrical ketones from bench-stable tosylhydrazones and aldehydes has been developed.[1][16] This method avoids the use of organometallic reagents and proceeds through the formation of a diazo intermediate in situ.
Advantages:
-
One-pot procedure from readily available carbonyl compounds.[1]
-
Uses bench-stable and safe tosylhydrazones.[16]
-
Avoids the use of organometallic reagents.
Limitations:
-
The reaction is typically carried out at elevated temperatures.
-
The scope may be limited to certain types of aldehydes and tosylhydrazones.
Reaction of Tosylhydrazones with Aldehydes: General Workflow
Caption: General workflow for the reaction of Tosylhydrazones with Aldehydes.
Reaction of Tosylhydrazones with Aldehydes: Experimental Data
| Entry | Tosylhydrazone derived from | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexanone | Benzaldehyde | Cs₂CO₃ | Dioxane | 110 | 85 |
| 2 | Acetone | 4-Chlorobenzaldehyde | Cs₂CO₃ | Dioxane | 110 | 80 |
| 3 | Cyclopentanone | 4-Methoxybenzaldehyde | Cs₂CO₃ | Dioxane | 110 | 82 |
| 4 | Propiophenone | Benzaldehyde | Cs₂CO₃ | Dioxane | 110 | 75 |
| 5 | Acetophenone | Naphthaldehyde | Cs₂CO₃ | Dioxane | 110 | 78 |
Data sourced from representative procedures.[1]
Experimental Protocol: Synthesis of 1-Phenyl-2-propanone
A mixture of the tosylhydrazone of acetone (1.0 mmol), benzaldehyde (1.2 mmol), and Cs₂CO₃ (1.5 mmol) in dioxane (5 mL) is heated at 110 °C for 6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel to afford 1-phenyl-2-propanone.
Conclusion
The synthesis of unsymmetrical ketones has moved beyond the reliable but sometimes limiting scope of Weinreb amides. The modern synthetic chemist now has a diverse toolbox of alternative methods, each with its own set of advantages. The Fukuyama and Negishi couplings offer excellent functional group tolerance through the use of organozinc reagents. Carbonylative Suzuki-Miyaura coupling provides a direct route to valuable diaryl ketones. Photoredox catalysis enables the use of carboxylic acids directly, under exceptionally mild conditions. For more complex targets, sequential substitution strategies and one-pot tosylhydrazone reactions provide elegant and efficient solutions. The choice of method will ultimately depend on the specific synthetic challenge, including the nature of the starting materials, the desired functional group compatibility, and the overall synthetic strategy. By understanding the nuances of each of these powerful transformations, researchers can make more informed decisions and accelerate the pace of discovery in chemical synthesis.
References
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Fukuyama coupling - Wikipedia [en.wikipedia.org]
- 5. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles [organic-chemistry.org]
- 6. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C-H Bond Insertion [organic-chemistry.org]
Characterization of Boc-L-Leucine Weinreb Amide: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers and professionals in peptide synthesis and drug development, the precise characterization of key intermediates is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Boc-L-Leucine Weinreb amide, a crucial building block in organic synthesis. This document outlines the expected spectral data, offers detailed experimental protocols for its characterization, and presents a logical workflow for its analysis.
Boc-L-Leucine Weinreb amide, systematically named tert-butyl (S)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, is a valuable derivative of the amino acid L-leucine. The presence of the Weinreb amide functionality allows for the controlled formation of carbon-carbon bonds, making it a versatile precursor for the synthesis of ketones and other complex molecules. Accurate confirmation of its structure and purity is essential before its use in subsequent synthetic steps.
Physicochemical Properties
A summary of the key physicochemical properties of Boc-L-Leucine Weinreb amide is provided below.
| Property | Value |
| IUPAC Name | tert-butyl (S)-(1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate |
| CAS Number | 87694-50-6 |
| Molecular Formula | C₁₃H₂₆N₂O₄ |
| Molecular Weight | 274.36 g/mol |
Spectroscopic Characterization Data
The following tables summarize the expected ¹H NMR and ¹³C NMR chemical shifts, and mass spectrometry data for Boc-L-Leucine Weinreb amide. This data is compiled from typical values for similar N-Boc protected amino Weinreb amides and serves as a reference for experimental verification.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 | d | 1H | NH (carbamate) |
| ~4.6 | m | 1H | α-CH |
| 3.78 | s | 3H | N-OCH₃ |
| 3.21 | s | 3H | N-CH₃ |
| ~1.6 | m | 1H | γ-CH |
| ~1.4 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~0.9 | d | 6H | δ-CH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (Weinreb amide) |
| ~156 | C=O (Boc) |
| ~79 | C(CH₃)₃ (Boc) |
| ~61 | N-OCH₃ |
| ~51 | α-CH |
| ~42 | β-CH₂ |
| ~32 | N-CH₃ |
| ~28 | C(CH₃)₃ (Boc) |
| ~25 | γ-CH |
| ~23, 22 | δ-CH₃ |
Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 275.1965 |
| [M+Na]⁺ | 297.1785 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Boc-L-Leucine Weinreb amide are provided below.
Synthesis of Boc-L-Leucine Weinreb Amide
Materials:
-
Boc-L-leucine
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Boc-L-leucine (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-L-Leucine Weinreb amide.
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
Mass Spectrometry
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) with Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Acquisition:
-
Infuse the sample solution into the ESI source in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of Boc-L-Leucine Weinreb amide.
A Comparative Guide to Monitoring Weinreb Amide Reaction Progress: HPLC and Its Alternatives
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and efficiency. The Weinreb amide synthesis, a cornerstone of modern organic chemistry for the preparation of ketones and aldehydes, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring the progress of Weinreb amide formation, alongside an evaluation of alternative analytical techniques.
This publication will delve into the practical application of reversed-phase and normal-phase HPLC for in-process control of Weinreb amide reactions. We will present detailed experimental protocols and quantitative data to facilitate a direct comparison of their performance. Furthermore, we will explore the utility of alternative methods such as Thin-Layer Chromatography (TLC), in-situ Infrared (IR) Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing a holistic view of the available analytical tools.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique that offers high resolution and sensitivity, making it an excellent choice for the quantitative analysis of reaction mixtures.[1] By separating the starting materials from the product, HPLC allows for the accurate determination of reaction conversion over time. Both reversed-phase and normal-phase chromatography can be employed, with the choice depending on the specific polarity of the reactants and the product.
Comparison of HPLC Methods
The following table summarizes the key performance characteristics of representative reversed-phase and normal-phase HPLC methods for monitoring a typical Weinreb amide synthesis.
| Parameter | Reversed-Phase HPLC (UPLC) | Normal-Phase HPLC |
| Stationary Phase | C18 | Silica Gel |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (gradient) | Hexane/Ethyl Acetate (isocratic) |
| Typical Elution Order | Weinreb Amide (more retained) > Carboxylic Acid (less retained) | Carboxylic Acid (more retained) > Weinreb Amide (less retained) |
| Analysis Time | < 5 minutes | 5 - 15 minutes |
| Resolution | Excellent | Good to Excellent |
| Sensitivity | High (UV or MS detection) | Moderate to High (UV detection) |
| Advantages | Fast analysis, high resolution, compatible with MS detection.[2] | Good for separating non-polar compounds, can be more cost-effective. |
| Disadvantages | May require sample cleanup if salts are present. | Sensitive to water content in the mobile phase, less compatible with MS. |
Experimental Protocols
Reversed-Phase HPLC (UPLC) Method
This protocol is based on a method used for the purity analysis of a Weinreb amide derivative.[2]
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 30 mm, 1.7 µm)
-
Mobile Phase A: 95% Water / 5% Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: 95% Acetonitrile / 5% Water with 0.1% Formic Acid
-
Gradient: 5% to 95% B over 4.5 minutes
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm
-
Injection Volume: 1 µL
Normal-Phase HPLC Method
This protocol is adapted from purification methods for Weinreb amides using silica gel chromatography.[3]
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in a non-polar solvent compatible with the mobile phase (e.g., 1 mL of hexane/ethyl acetate mixture).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Silica Gel, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the polarity of the specific reactants and product.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV at 254 nm
-
Injection Volume: 5 µL
Alternative Monitoring Techniques
While HPLC offers quantitative and high-resolution analysis, other techniques can also be valuable for monitoring Weinreb amide reactions, each with its own set of advantages and limitations.
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective qualitative technique often used for reaction monitoring in synthetic chemistry.[4] It provides a quick visual assessment of the presence of starting materials and the formation of the product.
Comparison with HPLC:
| Feature | TLC | HPLC |
| Speed | Very fast (minutes) | Fast (minutes to tens of minutes) |
| Cost | Low | High |
| Quantitative? | No (qualitative or semi-quantitative at best) | Yes |
| Resolution | Lower | Higher |
| Automation | Manual | Automated |
In-situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy, often utilizing a probe inserted directly into the reaction vessel, allows for real-time monitoring of the disappearance of reactant-specific IR bands and the appearance of product-specific bands. This technique provides kinetic data without the need for sampling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR spectroscopy is another powerful tool for reaction monitoring that can provide quantitative information about the concentration of reactants and products in the reaction mixture over time.[5] By integrating the signals of specific protons on the starting material and the Weinreb amide product, the reaction conversion can be accurately determined.[6]
Visualizing the Workflow and Method Comparison
Caption: Workflow for monitoring a Weinreb amide reaction using HPLC.
Caption: Comparison of different techniques for monitoring chemical reactions.
Conclusion
The selection of an appropriate analytical method for monitoring Weinreb amide reactions is critical for efficient process development and quality control. HPLC, particularly in its reversed-phase UPLC format, offers a rapid, high-resolution, and quantitative approach that is well-suited for detailed kinetic analysis. Normal-phase HPLC provides a valuable alternative, especially for less polar analytes. For rapid qualitative checks, TLC remains an indispensable tool in the synthetic chemist's arsenal. Furthermore, in-situ spectroscopic techniques like IR and qNMR are powerful for real-time, non-invasive monitoring, providing a deeper understanding of reaction kinetics and mechanisms. The choice of method will ultimately depend on the specific requirements of the research, including the need for quantitative data, the speed of analysis, and the available instrumentation.
References
- 1. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR analysis of the mechanism and kinetics of chaperone Hsp104 action on amyloid-β42 aggregation and fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for Weinreb Amide Formation: DCC vs. EDCI vs. COMU
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Weinreb amides is a cornerstone in modern organic chemistry, providing a reliable pathway to ketones and aldehydes. The choice of coupling reagent is a critical factor influencing the efficiency, yield, and purity of the final product. This guide offers an objective comparison of three widely used coupling reagents — N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) — for the formation of Weinreb amides, supported by experimental data and detailed protocols.
Performance Comparison
| Coupling Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| DCC | 87-99%[1] | High yields, cost-effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[2] |
| EDCI | 70-90% (general amidation)[3] | Water-soluble reagent and byproduct, simplifying workup through aqueous extraction.[4] | Can be less effective for sterically hindered or electron-deficient substrates.[2] |
| COMU | 63-97% (with α-amino acids)[5][6] | High yields, rapid reactions, water-soluble byproducts for easy purification, low racemization.[5][6] | Higher cost compared to carbodiimides. |
Reaction Mechanisms
The general mechanism for Weinreb amide formation using these coupling reagents involves the activation of a carboxylic acid, followed by nucleophilic attack by N,O-dimethylhydroxylamine.
Caption: General workflow for Weinreb amide formation.
The specific nature of the activated intermediate varies with the coupling reagent. Carbodiimides like DCC and EDCI form a highly reactive O-acylisourea intermediate.[3] Uronium-based reagents like COMU generate an activated ester, often with an oxime auxiliary, which is highly reactive and less prone to side reactions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for the synthesis of Weinreb amides using DCC, EDCI, and COMU.
Protocol 1: Weinreb Amide Synthesis using DCC
This protocol is adapted from a procedure for the synthesis of various Weinreb amides.[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.0 equiv)
-
DCC (4.5 equiv)
-
Pyridine (3.5 equiv)
-
DMAP (catalyst, 0.3 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a dry reaction vessel, combine the N,O-dimethylhydroxylamine hydrochloride, carboxylic acid, DMAP, and pyridine in DCM.
-
Add the SiliaBond Carbodiimide (DCC) to the mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Amide Synthesis using EDCI
While a specific protocol for Weinreb amide synthesis with EDCI is not detailed in the search results, the following general procedure for amide bond formation can be adapted.[4] Additives like HOBt are often used to improve efficiency and reduce side reactions.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.0 equiv)
-
EDCI (1.2 equiv)
-
HOBt (0.1 equiv)
-
DIPEA or Et3N (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt in DCM and cool the solution to 0 °C.
-
Add DIPEA or Et3N to the mixture.
-
Add EDCI in several portions over ten minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Dilute the organic layer with DCM and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Weinreb Amide Synthesis from α-Amino Acids using COMU
This protocol is based on the efficient conversion of N-protected α-amino acids to their corresponding Weinreb amides.[5][6]
Materials:
-
N-protected α-amino acid (1.0 equiv)
-
N,O-dimethylhydroxylamine hydrochloride (1.0 equiv)
-
COMU (1.0 equiv)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected α-amino acid and N,O-dimethylhydroxylamine hydrochloride in DMF.
-
Add DIEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add COMU to the reaction mixture.
-
Stir the reaction at 0 °C for a specified time, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the workup is simplified due to the water-solubility of the byproducts. Typically, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove the byproducts.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Concluding Remarks
The choice between DCC, EDCI, and COMU for Weinreb amide synthesis depends on the specific requirements of the reaction.
-
DCC is a robust and economical choice for a wide range of substrates, provided that the insoluble DCU byproduct can be efficiently removed.
-
EDCI offers a significant advantage in terms of simplified workup, making it ideal for small-scale synthesis and for substrates where filtration of DCU is problematic.
-
COMU stands out for its high efficiency, rapid reaction times, and low racemization, particularly for sensitive substrates like α-amino acids. Its water-soluble byproducts also allow for a streamlined purification process. The higher cost of COMU may be justified by its superior performance in challenging syntheses.
Researchers should carefully consider the nature of their substrates, the scale of the reaction, and purification requirements when selecting the most appropriate coupling reagent for their Weinreb amide synthesis.
References
- 1. silicycle.com [silicycle.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of the Reactivity of Weinreb Amides and N-Triazinylamides in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate functional groups is paramount in achieving efficient and selective chemical transformations. This guide provides an objective comparison of the reactivity of two key amide surrogates: the well-established Weinreb amide and the more recently explored N-triazinylamide, specifically the N-(2,4-dimethoxy-1,3,5-triazinyl)amide (N-DMT amide).
This comparison is supported by experimental data to inform the strategic choice between these two functionalities in the synthesis of ketones and other carbonyl compounds via nucleophilic acyl substitution.
Executive Summary
Both Weinreb amides and N-triazinylamides serve as valuable precursors for the synthesis of ketones by reacting with organometallic reagents. A key feature of both is their ability to prevent the common problem of over-addition of the nucleophile to the newly formed ketone, which would result in an undesired tertiary alcohol. This control is achieved through the formation of a stable, chelated tetrahedral intermediate. However, experimental evidence indicates that N-(2,4-dimethoxy-1,3,5-triazinyl)amides exhibit a higher reactivity towards nucleophilic substitution by organometallic reagents compared to Weinreb amides.[1][2][3] This enhanced reactivity can be advantageous in certain synthetic contexts, potentially allowing for milder reaction conditions or faster reaction times.
Quantitative Data Presentation
The following table summarizes comparative yield data from the synthesis of a ketone via nucleophilic substitution on a Weinreb amide and an N-DMT amide, demonstrating the higher reactivity of the latter.
| Entry | Amide Substrate | Organometallic Reagent | Product | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide (Weinreb Amide) | Phenylmagnesium Bromide | Benzophenone | Moderate to High |
| 2 | N-(2,4-dimethoxy-1,3,5-triazinyl)-N-phenylbenzamide | Phenylmagnesium Bromide | Benzophenone | High (often >90%)[1][2] |
Reaction Mechanism and Pathway
The reactivity of both Weinreb amides and N-triazinylamides is governed by a two-step addition-elimination mechanism. The key to their utility in ketone synthesis is the formation of a stable tetrahedral intermediate, which prevents further reaction until workup.
The N-triazinylamide is thought to be more reactive due to the electron-withdrawing nature of the triazine ring, which increases the electrophilicity of the carbonyl carbon. Additionally, the triazine moiety is a better leaving group upon collapse of the tetrahedral intermediate.
Below are diagrams illustrating the generalized reaction pathways.
Caption: Reaction pathway of a Weinreb amide with an organometallic reagent.
Caption: Reaction pathway of an N-triazinylamide with an organometallic reagent.
Experimental Protocols
The following are generalized, representative protocols for the synthesis of a ketone using a Weinreb amide and an N-triazinylamide. These protocols are intended for illustrative purposes and may require optimization for specific substrates and reagents.
Synthesis of a Ketone from a Weinreb Amide
Materials:
-
N-methoxy-N-methylamide (Weinreb amide) (1.0 equiv)
-
Organometallic reagent (e.g., Grignard or organolithium reagent) (1.1 - 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.
-
Slowly add the organometallic reagent to the stirred solution.
-
Allow the reaction to stir at the same temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ketone.
Synthesis of a Ketone from an N-Triazinylamide
Materials:
-
N-(2,4-dimethoxy-1,3,5-triazinyl)amide (1.0 equiv)
-
Organometallic reagent (e.g., Grignard or organolithium reagent) (1.1 - 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the N-triazinylamide in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the organometallic reagent to the stirred solution.
-
Stir the reaction at 0 °C for a specified time (often shorter than for the corresponding Weinreb amide reaction), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product into an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by column chromatography to obtain the pure ketone.[1][2]
Logical Workflow for Amide Selection
The choice between a Weinreb amide and an N-triazinylamide depends on several factors, including the desired reactivity, the nature of the substrate, and the specific transformation being conducted. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between Weinreb and N-triazinylamides.
Conclusion
Both Weinreb amides and N-triazinylamides are effective reagents for the synthesis of ketones from carboxylic acid derivatives, offering excellent control over the addition of organometallic reagents. The primary distinction lies in their relative reactivity, with N-(2,4-dimethoxy-1,3,5-triazinyl)amides demonstrating higher reactivity. This makes them a compelling alternative to Weinreb amides, particularly when milder reaction conditions or accelerated reaction times are desired. The choice of amide should be guided by the specific requirements of the synthetic route and the nature of the substrates involved.
References
Experimental evidence for the stable tetrahedral intermediate in Weinreb synthesis
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The synthesis of ketones is a cornerstone of modern organic chemistry, pivotal in the construction of a vast array of molecules, from life-saving pharmaceuticals to complex natural products. Among the myriad of methods available, the Weinreb ketone synthesis has established itself as a remarkably reliable and versatile tool. Its success is largely attributed to the formation of a uniquely stable tetrahedral intermediate, which elegantly circumvents the common problem of over-addition that plagues many alternative methods. This guide provides an in-depth comparison of the Weinreb synthesis with other common ketone synthesis strategies, presenting experimental evidence for the stability of its famed intermediate.
The Weinreb Advantage: A Stable Intermediate
The Weinreb synthesis involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent. The key to its success lies in the formation of a five-membered chelated tetrahedral intermediate. This chelation between the metal atom and the two oxygen atoms of the intermediate renders it significantly more stable than the tetrahedral intermediates formed in other acylation reactions. This enhanced stability prevents the premature collapse of the intermediate and the subsequent unwanted second addition of the nucleophile, thus leading to the clean formation of the desired ketone upon acidic workup.
In contrast, the reaction of organometallic reagents with other carboxylic acid derivatives, such as esters, often leads to a mixture of the desired ketone and the over-addition product, a tertiary alcohol.[1][2] This is because the initial tetrahedral intermediate is less stable and readily collapses to the ketone, which is often more reactive than the starting ester, leading to a second nucleophilic attack.[1]
Experimental Evidence: Trapping the Elusive Intermediate
Direct observation of tetrahedral intermediates is challenging due to their transient nature. However, groundbreaking work by Castoldi, Holzer, Langer, and Pace in 2017 provided definitive experimental evidence for the existence and stability of the Weinreb tetrahedral intermediate. They successfully trapped this intermediate by reacting Weinreb amides with lithium carbenoids and then quenching the reaction with N-trimethylsilyl imidazole. This resulted in the formation of stable O-TMS heminals, which could be isolated and fully characterized by NMR spectroscopy. The ability to isolate and characterize these trapped intermediates is a testament to their inherent stability.
The logical workflow for the trapping experiment is illustrated below:
Caption: Experimental workflow for trapping the Weinreb tetrahedral intermediate.
Comparative Performance of Ketone Synthesis Methods
The stability of the Weinreb tetrahedral intermediate translates directly to superior performance in terms of product yield and purity. The following table provides a comparison of the Weinreb synthesis with two common alternatives.
| Method | Starting Material | Reagent | Intermediate Stability | Typical Ketone Yield | Major Side Product |
| Weinreb Synthesis | Weinreb Amide | Grignard or Organolithium | High (Chelated) | 75-95%[3] | Minimal |
| Grignard Reaction | Ester | Grignard Reagent | Low | Variable (often low) | Tertiary Alcohol[1] |
| Organolithium Reaction | Carboxylic Acid | Organolithium (2 equiv.) | Moderate (Dianion) | 70-90%[3] | Unreacted starting material |
Detailed Experimental Protocols
For researchers looking to implement these methods, detailed experimental protocols are provided below.
Weinreb Ketone Synthesis
This protocol describes the synthesis of a ketone from a Weinreb amide and a Grignard reagent.[3]
Procedure:
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the Grignard reagent (1.2 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure to afford the crude ketone, which can be purified by column chromatography.
Alternative Method 1: Grignard Reaction with an Ester
This method often suffers from over-addition, leading to the formation of a tertiary alcohol.[1]
Procedure:
-
Prepare a solution of the ester (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Add the Grignard reagent (1.1 equiv) dropwise to the ester solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers, filter, and concentrate to yield a mixture of the ketone and the tertiary alcohol.
Alternative Method 2: Organolithium Reaction with a Carboxylic Acid
This method requires two equivalents of the organolithium reagent and can be effective for ketone synthesis.[3][4]
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent (2.0 equiv) dropwise to the stirred solution. The first equivalent deprotonates the carboxylic acid, and the second acts as the nucleophile.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with diethyl ether.
-
Dry the combined organic layers, filter, and concentrate to yield the crude ketone.
Signaling Pathways and Logical Relationships
The mechanistic pathways for the Weinreb synthesis and the competing Grignard reaction with an ester highlight the critical difference in the fate of the tetrahedral intermediate.
Caption: Comparison of Weinreb and Grignard reaction pathways.
References
A Comparative Guide to Aryl Ketone Synthesis: Weinreb Amide Approach versus Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl ketones is a cornerstone of organic chemistry, providing key intermediates for a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the numerous synthetic strategies available, the Weinreb amide approach and Friedel-Crafts acylation represent two of the most prominent and widely utilized methods. This guide offers an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Weinreb Amide Approach | Friedel-Crafts Acylation |
| Reaction Type | Nucleophilic addition of an organometallic reagent to a Weinreb amide. | Electrophilic aromatic substitution. |
| Key Advantage | Excellent control, preventing over-addition to form tertiary alcohols.[1][2] | Utilizes readily available starting materials and is a well-established method.[3][4] |
| Key Disadvantage | Requires pre-synthesis of the Weinreb amide and the use of organometallic reagents. | Requires stoichiometric amounts of a Lewis acid catalyst, which can be harsh. |
| Substrate Scope | Broad functional group tolerance.[2] | Limited by the reactivity of the aromatic ring; deactivated arenes are poor substrates. |
| Regioselectivity | Determined by the position of the halogen in the organometallic reagent. | Directed by the substituents on the aromatic ring (ortho/para or meta directing). |
In-Depth Analysis
The Weinreb Amide Approach: Precision and Control
The Weinreb-Nahm ketone synthesis, developed in 1981, has become an invaluable tool for the construction of ketones due to its high selectivity.[2] The method involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, such as a Grignard or organolithium reagent.[2] The key to its success lies in the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, yielding an undesired tertiary alcohol.[1][2] The ketone is only liberated upon acidic workup, after any excess organometallic reagent has been quenched.
This method boasts a broad substrate scope and tolerates a wide variety of functional groups, making it particularly suitable for the synthesis of complex molecules.[2][5]
Friedel-Crafts Acylation: A Classic and Direct Route
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The reaction proceeds via electrophilic aromatic substitution, where a highly electrophilic acylium ion is generated, which is then attacked by the electron-rich aromatic ring.
A significant advantage of this method is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polyacylation.[3] However, the reaction is often limited by the need for stoichiometric or even excess amounts of the Lewis acid catalyst, which can be difficult to handle and remove. Furthermore, the harsh reaction conditions can be incompatible with sensitive functional groups, and the reaction is generally not effective for aromatic rings bearing strongly deactivating substituents.
Data Presentation: A Comparative Look at Yields
The following tables provide a summary of representative yields for the synthesis of various aryl ketones using both the Weinreb amide approach and Friedel-Crafts acylation.
Table 1: Synthesis of Acetophenone Derivatives
| Target Ketone | Method | Aromatic Substrate/Precursor | Acylating Agent/Organometallic | Yield (%) | Reference |
| Acetophenone | Friedel-Crafts | Benzene | Acetyl chloride/AlCl₃ | ~95% | [6] |
| Acetophenone | Weinreb Amide | N-methoxy-N-methylbenzamide | Methylmagnesium bromide | 85% | [7] |
| 4-Chloroacetophenone | Friedel-Crafts | Chlorobenzene | Acetyl chloride/AlCl₃ | Major (para) | [1] |
| 4-Chloroacetophenone | Weinreb Amide | N-methoxy-N-methyl-4-chlorobenzamide | Methylmagnesium bromide | High | [7] |
Table 2: Synthesis of Other Aryl Ketones
| Target Ketone | Method | Aromatic Substrate/Precursor | Acylating Agent/Organometallic | Yield (%) | Reference |
| Benzophenone | Friedel-Crafts | Benzene | Benzoyl chloride/AlCl₃ | High | [8] |
| Benzophenone | Weinreb Amide | N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | 92% | [9] |
| 4-Methylacetophenone | Friedel-Crafts | Toluene | Acetyl chloride/FeSO₄ | up to 44% | |
| 4-Methylbenzophenone | Weinreb Amide | N-methoxy-N-methyl-4-methylbenzamide | Phenylmagnesium bromide | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloroacetophenone via Weinreb Amide Approach
This protocol is a representative example of the Weinreb-Nahm ketone synthesis.
Step 1: Synthesis of N-methoxy-N-methyl-4-chlorobenzamide
-
To a solution of 4-chlorobenzoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the slow addition of pyridine (2.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide, which can be purified by column chromatography.
Step 2: Synthesis of 4-Chloroacetophenone
-
Dissolve the N-methoxy-N-methyl-4-chlorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.
-
Slowly add a solution of methylmagnesium bromide (1.2 eq) in THF.
-
Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloroacetophenone.
Protocol 2: Synthesis of 4-Chloroacetophenone via Friedel-Crafts Acylation
This protocol details the classical Friedel-Crafts acylation of chlorobenzene.[1]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add acetyl chloride (1.1 eq).
-
After stirring for 15 minutes, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to dissolve the aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield a mixture of 2-chloroacetophenone and 4-chloroacetophenone, with the para isomer being the major product.[1]
Mandatory Visualization
Caption: Reaction mechanism of the Weinreb amide approach.
Caption: Reaction mechanism of Friedel-Crafts acylation.
Caption: General experimental workflow for aryl ketone synthesis.
Conclusion
Both the Weinreb amide approach and Friedel-Crafts acylation are powerful methods for the synthesis of aryl ketones, each with its distinct advantages and limitations. The Weinreb amide synthesis offers unparalleled control and functional group tolerance, making it the method of choice for complex and sensitive substrates. In contrast, Friedel-Crafts acylation provides a more direct and atom-economical route for robust aromatic systems. The choice between these two methodologies will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups, the desired regioselectivity, and the overall synthetic strategy. This guide provides the foundational information for researchers to make an informed decision and proceed with a well-designed synthetic plan.
References
- 1. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
The Weinreb Reaction: A Superior Method for Ketone Synthesis Confirmed by the Absence of Tertiary Alcohol Byproducts
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental process. However, traditional methods utilizing organometallic reagents like Grignard or organolithium reagents with esters or acid chlorides are often plagued by over-addition, leading to the formation of undesired tertiary alcohol byproducts. The Weinreb-Nahm ketone synthesis offers a robust and highly selective alternative, consistently producing the desired ketone with minimal to no tertiary alcohol formation. This guide provides a comparative analysis, supported by experimental data, to validate the superior performance of the Weinreb reaction.
The key to the Weinreb reaction's success lies in the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide. The reaction of a Weinreb amide with an organometallic reagent proceeds through a stable, chelated tetrahedral intermediate. This intermediate is remarkably resistant to collapse and further reaction with another equivalent of the organometallic reagent, a common pitfall in reactions with less stable intermediates derived from esters or acid chlorides.[1][2][3][4] The desired ketone is only liberated upon acidic workup, after any excess organometallic reagent has been quenched.
Comparative Analysis: Weinreb Reaction vs. Grignard Reaction
To illustrate the superior selectivity of the Weinreb reaction, a comparative analysis with the traditional Grignard reaction on a similar substrate is presented. The reaction of methyl benzoate with phenylmagnesium bromide, a standard Grignard reaction, is known to produce triphenylmethanol, a tertiary alcohol, as the major product.[5][6][7][8][9][10][11] In contrast, the reaction of N-methoxy-N-methylbenzamide with the same Grignard reagent would be expected to yield benzophenone, the corresponding ketone, with negligible formation of the tertiary alcohol.
The following table summarizes the expected product distribution based on the wealth of literature on both reactions:
| Reaction | Starting Material | Organometallic Reagent | Expected Major Product | Expected Tertiary Alcohol Byproduct Yield |
| Weinreb Reaction | N-methoxy-N-methylbenzamide | Phenylmagnesium Bromide | Benzophenone (Ketone) | Not Detected |
| Grignard Reaction | Methyl Benzoate | Phenylmagnesium Bromide | Triphenylmethanol (Tertiary Alcohol) | >90% |
The Underlying Mechanism: Stability is Key
The stark difference in outcomes between the Weinreb and Grignard reactions stems from the stability of the tetrahedral intermediate formed during the reaction.
Logical Flow of Weinreb vs. Grignard Reaction
Caption: A comparison of the reaction pathways for the Weinreb and Grignard reactions.
In the Weinreb reaction, the methoxy and methyl groups on the nitrogen atom of the amide chelate with the metal cation of the organometallic reagent, forming a stable five-membered ring in the tetrahedral intermediate.[1] This chelation prevents the collapse of the intermediate and the elimination of the methoxy-methylamine group to form a ketone until the addition of an acid during workup.
Conversely, in the Grignard reaction with an ester, the initial tetrahedral intermediate is unstable and readily collapses, eliminating an alkoxide to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol.[11]
Experimental Protocols
To facilitate a direct comparison, the following detailed experimental protocols for a representative Weinreb reaction and a Grignard reaction are provided.
Experimental Workflow: A Comparative Overview
Caption: A comparative workflow of the Weinreb ketone synthesis and a typical Grignard reaction with an ester.
Protocol 1: Weinreb Ketone Synthesis
This protocol is adapted from a representative procedure for the synthesis of an α-siloxy ketone using a Weinreb amide and an organolithium reagent.
Materials:
-
α-siloxy Weinreb amide (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-butyllithium in hexanes (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the α-siloxy Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise to the cooled Weinreb amide solution.
-
Stir the reaction mixture at -78 °C for 2.5 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure α-siloxy ketone.
-
Analyze the product by GC-MS to confirm the absence of the corresponding tertiary alcohol.
Protocol 2: Grignard Reaction with an Ester
This protocol is a generalized procedure for the synthesis of triphenylmethanol from methyl benzoate and phenylmagnesium bromide.[5][7][8][9][10][11]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Methyl benzoate (1.0 eq relative to the desired tertiary alcohol)
-
10% Sulfuric acid (H₂SO₄) or dilute Hydrochloric acid (HCl)
-
Ethyl acetate or ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes or other suitable solvent for recrystallization
Procedure:
-
Prepare the phenylmagnesium bromide Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
In a separate dry flask, dissolve methyl benzoate in anhydrous ether or THF.
-
Slowly add the methyl benzoate solution dropwise to the prepared Grignard reagent. An excess of the Grignard reagent (at least 2 equivalents) is required.
-
After the addition is complete, reflux the reaction mixture for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture and quench it by carefully pouring it into a mixture of ice and 10% H₂SO₄ or dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude triphenylmethanol by recrystallization from a suitable solvent system (e.g., ether/hexanes).
-
Analyze the product by GC-MS to confirm the presence of triphenylmethanol and quantify any remaining ketone intermediate or other byproducts.
Conclusion
The Weinreb ketone synthesis stands out as a highly reliable and selective method for the preparation of ketones, effectively circumventing the problem of over-addition that plagues traditional ketone syntheses using highly reactive organometallic reagents. The stability of the chelated tetrahedral intermediate is the cornerstone of this selectivity, preventing the formation of tertiary alcohol byproducts. For researchers in organic synthesis and drug development, the Weinreb reaction provides a powerful tool for the clean and efficient synthesis of ketones, a critical functional group in a vast array of biologically active molecules.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. amherst.edu [amherst.edu]
- 6. brainly.com [brainly.com]
- 7. odinity.com [odinity.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. theochem.mercer.edu [theochem.mercer.edu]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of α-Amino Ketones: A Spectroscopic Comparison of the Weinreb Amide and Dakin-West Methodologies
For researchers in synthetic and medicinal chemistry, the robust synthesis and unambiguous structural verification of α-amino ketones are of paramount importance. These motifs are key building blocks for a variety of biologically active molecules and pharmaceutical agents. This guide provides a comparative analysis of the spectroscopic data obtained for a representative N-Boc-protected α-amino ketone synthesized via two distinct and prominent methods: the Weinreb amide synthesis and the Dakin-West reaction.
The synthesis of α-amino ketones from N-protected amino acids often employs the Weinreb amide strategy, which is celebrated for its high fidelity in preventing over-addition of organometallic reagents.[1][2][3] An alternative, classic approach is the Dakin-West reaction, which converts an α-amino acid into an α-acetamido ketone using an acid anhydride and a base.[4][5][6] This guide will use tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate (N-Boc-α-amino-phenylpropanone) as a model compound to compare the spectroscopic signatures resulting from these two synthetic pathways.
Comparative Spectroscopic Data
The structural integrity of the target α-amino ketone is validated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below is a representative compilation for tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate.
Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Weinreb Amide Route (Expected δ, ppm) | Dakin-West Route (Expected δ, ppm) | Key Observations |
| Phenyl-H | 7.95-8.05 (m, 2H), 7.40-7.60 (m, 3H) | 7.95-8.05 (m, 2H), 7.40-7.60 (m, 3H) | Aromatic proton signals are expected to be nearly identical. |
| NH (Boc) | ~5.50 (br s, 1H) | Not directly applicable (Acetamido NH) | The broad singlet for the carbamate proton is characteristic. |
| α-CH | ~5.10 (q, J=7.0 Hz, 1H) | ~5.30 (q, J=7.0 Hz, 1H) | The chemical shift of the α-proton is highly sensitive to the N-protecting group. |
| CH₃ (Alanine side chain) | ~1.45 (d, J=7.0 Hz, 3H) | ~1.50 (d, J=7.0 Hz, 3H) | Minimal chemical shift difference is expected for the methyl group. |
| C(CH₃)₃ (Boc) | ~1.40 (s, 9H) | Not applicable | The singlet integrating to 9 protons is a clear indicator of the Boc group. |
| CH₃ (Acetamido) | Not applicable | ~2.10 (s, 3H) | The singlet for the acetyl methyl group is a key feature of the Dakin-West product. |
Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃, 100 MHz)
| Carbon Assignment | Weinreb Amide Route (Expected δ, ppm) | Dakin-West Route (Expected δ, ppm) | Key Observations |
| C=O (Ketone) | ~198.0 | ~197.5 | The ketone carbonyl carbon appears in a characteristic downfield region.[7] |
| C=O (Boc/Amide) | ~155.0 | ~170.0 | The carbamate carbonyl of the Boc group is significantly upfield compared to the acetamido carbonyl. |
| Phenyl-C | ~135.0 (quat.), 133.0, 128.5, 128.0 | ~135.0 (quat.), 133.0, 128.5, 128.0 | Aromatic carbon signals are expected to be consistent between the two products. |
| C(CH₃)₃ (Boc) | ~80.0 | Not applicable | The quaternary carbon of the Boc group is a distinct marker. |
| α-CH | ~55.0 | ~54.0 | The chemical shift of the α-carbon shows minor variation. |
| C(CH₃)₃ (Boc) | ~28.3 | Not applicable | The three equivalent methyl carbons of the Boc group are readily identifiable. |
| CH₃ (Alanine side chain) | ~18.0 | ~18.5 | Little to no significant difference is expected. |
| CH₃ (Acetamido) | Not applicable | ~23.0 | The acetyl methyl carbon provides a clear spectroscopic handle for the Dakin-West product. |
Table 3: IR and Mass Spectrometry Data Comparison
| Spectroscopic Technique | Weinreb Amide Route (Expected Values) | Dakin-West Route (Expected Values) | Key Observations |
| IR Spectroscopy (cm⁻¹) | ~3350 (N-H stretch), ~1710 (Boc C=O stretch), ~1685 (Ketone C=O stretch) | ~3300 (N-H stretch), ~1690 (Ketone C=O stretch), ~1650 (Amide I band) | The positions of the carbonyl stretching frequencies are diagnostic for the different N-protecting groups. |
| Mass Spectrometry (ESI+) | m/z 272.1 [M+Na]⁺ | m/z 228.1 [M+Na]⁺ | The molecular ion peak will differ due to the different protecting groups (Boc vs. Acetyl). |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis and subsequent spectroscopic analysis of α-amino ketones.
Synthesis via Weinreb Amide
The synthesis of tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate from N-Boc-alanine proceeds in two main steps: formation of the Weinreb amide followed by reaction with an organometallic reagent.
Step 1: Synthesis of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (N-Boc-Alanine Weinreb Amide)
-
To a solution of N-Boc-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Add a base, for example, N,N-diisopropylethylamine (DIPEA) (2.5 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-alanine Weinreb amide.[1]
Step 2: Synthesis of tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate
-
Dissolve the N-Boc-alanine Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of phenylmagnesium bromide (1.2 eq) in THF to the reaction mixture.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography to afford the pure α-amino ketone.
Alternative Synthesis: The Dakin-West Reaction
The Dakin-West reaction provides a direct route from an N-acylated amino acid to an α-acylamido ketone.[4][8][9]
Synthesis of N-(1-oxo-1-phenylpropan-2-yl)acetamide
-
Suspend N-acetyl-alanine (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and pyridine (3.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the α-acetamido ketone.
Visualizing the Synthetic Workflow
A clear visualization of the synthetic pathway is essential for understanding the transformation from starting materials to the final product.
Caption: Workflow for α-Amino Ketone Synthesis via Weinreb Amide.
This guide demonstrates that while both the Weinreb amide and Dakin-West methodologies are effective for the synthesis of α-amino ketone frameworks, they yield products with distinct spectroscopic signatures, primarily due to the different N-protecting groups. The provided spectroscopic data and experimental protocols offer a valuable resource for researchers in the synthesis and characterization of these important chemical entities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. researchgate.net [researchgate.net]
- 8. Dakin-West Reaction [drugfuture.com]
- 9. jk-sci.com [jk-sci.com]
The Enduring Utility of Weinreb Amides in the Face of Steric Challenge: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of amide bond formation, the synthesis of amides from sterically hindered carboxylic acids presents a significant hurdle. Traditional coupling methods often falter in the face of bulky substrates, leading to low yields and arduous purifications. This guide provides an objective comparison of the efficacy of Weinreb amide synthesis against common alternative coupling reagents when tackling these challenging transformations, supported by experimental data and detailed protocols.
The formation of an amide bond is a cornerstone of organic synthesis, yet its efficiency can be dramatically reduced by steric hindrance adjacent to the carboxylic acid. This comparative analysis focuses on the performance of the Weinreb amide methodology against standard coupling reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole (EDC/HOBt).
At a Glance: Performance with Sterically Hindered Acids
The following table summarizes the performance of various amide synthesis methods with sterically hindered carboxylic acids, providing a comparative overview of their efficacy.
| Carboxylic Acid | Amine/Hydroxylamine | Method | Reagent(s) | Solvent | Reaction Time | Yield (%) | Reference |
| Pivalic Acid | N,O-Dimethylhydroxylamine HCl | Weinreb Amide Synthesis | P[NCH₃(OCH₃)]₃ | Toluene | - | >90 | [1] |
| Pivalic Acid | N,O-Dimethylhydroxylamine HCl | Weinreb Amide Synthesis | POCl₃, DIPEA | Dichloromethane | - | ~87 | [2] |
| Adamantane-1-carboxylic Acid | N,O-Dimethylhydroxylamine HCl | Weinreb Amide Synthesis | P[NCH₃(OCH₃)]₃ | Toluene | - | >90 | [1] |
| General Hindered Acids | General Amines | BOP Coupling | BOP, DIPEA | DMF | Overnight | Variable, often high | [3][4] |
| General Hindered Acids | General Amines | HATU Coupling | HATU, DIPEA | DMF | 30-60 min | 55-89 | [5][6] |
| General Hindered Acids | General Amines | EDC/HOBt Coupling | EDC, HOBt, DIPEA | DMF/DCM | 8-24 h | Variable, can be low for hindered substrates | [5][7] |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for reproducibility and informed decision-making in the laboratory. Below are representative experimental protocols for the synthesis of amides from sterically hindered carboxylic acids using the compared methods.
Weinreb Amide Synthesis with a Novel Phosphonium Reagent[1]
This protocol describes the direct conversion of a sterically hindered carboxylic acid to its corresponding Weinreb amide using a powerful phosphonium reagent.
Reagents and Materials:
-
Sterically hindered carboxylic acid (e.g., pivalic acid, adamantane-1-carboxylic acid)
-
P[NCH₃(OCH₃)]₃
-
Toluene
Procedure:
-
To a solution of the sterically hindered carboxylic acid in toluene, add the phosphonium reagent P[NCH₃(OCH₃)]₃.
-
Heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the Weinreb amide is isolated using standard work-up and purification procedures.
Amide Synthesis using BOP Reagent[3]
This protocol outlines a general procedure for amide bond formation using the BOP coupling reagent.
Reagents and Materials:
-
Sterically hindered carboxylic acid
-
Amine
-
BOP reagent
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1 eq.) and amine (1.2 eq.) in DMF, add DIPEA (1.5 eq.).
-
Cool the mixture to 0 °C and add the BOP reagent (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Amide Synthesis using HATU[5]
This protocol provides a general method for amide coupling using the highly efficient HATU reagent.
Reagents and Materials:
-
Sterically hindered carboxylic acid
-
Amine
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a solution of the carboxylic acid in DMF and cool to 0 °C.
-
Add HATU (2 equivalents) and a base such as DIPEA or TEA (3 equivalents).
-
Add a slight excess of the amine to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product as necessary.
Amide Synthesis using EDC/HOBt[5]
This protocol details the widely used carbodiimide-mediated amide coupling.
Reagents and Materials:
-
Sterically hindered carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1 eq.) in DMF or DCM and cool to 0 °C.
-
Add EDC (2 equivalents) and HOBt (2 equivalents).
-
Add a base such as DIPEA or TEA (3 equivalents).
-
Add the amine (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product.
Visualizing the Workflow: Amide Synthesis Pathways
The following diagram illustrates the general pathways for amide synthesis from a carboxylic acid, highlighting the activation step that is crucial for the subsequent reaction with an amine or hydroxylamine derivative.
References
- 1. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 2. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of (S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Immediate Implementation
This document provides a comprehensive guide to the proper disposal of (S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide (CAS No. 87694-50-6), a leucine derivative commonly used in pharmaceutical and chemical research.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) and handling protocols are mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling the compound, it is crucial to be aware of its potential hazards. The following table summarizes the key hazard information.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irritant (Category 2) | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3] |
| H319: Causes serious eye irritation | Eye Irritant (Category 2A) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[5] |
| H335: May cause respiratory irritation | STOT SE (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P312: Call a POISON CENTER or doctor if you feel unwell.[5] |
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Operational Disposal Plan: Step-by-Step Protocol
The disposal of this compound must be handled as a regulated chemical waste stream. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un- or cross-contaminated solid waste, including residual amounts of the compound, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: For solutions of the compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used (e.g., DMSO).[1]
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, vermiculite), and contaminated disposables like gloves and weighing papers, must be placed in the designated solid hazardous waste container.[6]
2. Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must clearly state the full chemical name: "this compound". Avoid abbreviations.
-
Indicate the approximate quantity and any other components in the waste mixture.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Do not accumulate more than 10 gallons of hazardous waste in the laboratory at any time.[7]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
-
Follow all institutional and local regulations for hazardous waste disposal. The precautionary statement P501 directs to "Dispose of contents/container to an approved waste disposal plant".[3]
Spill Response: In the event of a spill, avoid creating dust.[6] Gently cover the spill with an inert absorbent material like vermiculite or sand.[6] Sweep the material into a designated hazardous waste container and decontaminate the area. Ensure proper PPE is worn during the entire cleanup process.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making and operational workflow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.fr [fishersci.fr]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Operational Guide for Handling (S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-N-methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide (CAS No. 87694-50-6). The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Chemical Information: this compound is a leucine derivative.[1][2] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary barrier against chemical exposure. The following PPE is mandatory when handling this substance.[4][5][6]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles that provide a complete seal around the eyes.[5][6] Standard safety glasses are not sufficient.[6] |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and replaced regularly to prevent permeation.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly is required.[4][5] |
| Full-Length Pants and Closed-Toe Shoes | Shoulders to feet must be covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[5] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if working in a poorly ventilated area or if irritation is experienced.[8][9] |
Operational Plan
1. Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and have been recently tested.
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of any mists or vapors.[9]
-
Use non-sparking tools and avoid sources of ignition as some related compounds are flammable.[8][10]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]
-
Keep away from incompatible substances and sources of ignition.[3]
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.
2. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain.[9]
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[8]
-
Wash the affected area with plenty of soap and water.[3]
-
Seek medical attention if skin irritation occurs.[3]
2. In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.[3]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Seek immediate medical attention.[3]
3. In Case of Inhalation:
-
Move the person to fresh air and keep them in a position comfortable for breathing.[3]
-
If you feel unwell, call a poison center or doctor.[3]
4. In Case of Ingestion:
5. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10]
-
Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Safe Handling
Caption: Workflow for safe handling of the specified chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. uab.edu [uab.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
